BARIUM TITANATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
BaTiO3 BaO3Ti |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.3O.Ti/q+2;;2*-1; |
InChI Key |
WNKMTAQXMLAYHX-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ti](=O)[O-].[Ba+2] |
Synonyms |
arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Barium Titanate: Unraveling its Crystal Structure and Phase Transitions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Barium titanate (BaTiO₃) stands as a cornerstone material in the field of ceramics and condensed matter physics, primarily due to its remarkable ferroelectric, piezoelectric, and photorefractive properties.[1] These characteristics are intrinsically linked to its distinct crystal structure and the fascinating sequence of phase transitions it undergoes with varying temperature. This technical guide provides a comprehensive overview of the crystallographic nature of this compound, its temperature-dependent phases, and the experimental methodologies employed to investigate these phenomena.
The Perovskite Foundation: Crystal Structure of this compound
At temperatures above its Curie point, approximately 130°C (403 K), this compound adopts a cubic perovskite crystal structure, belonging to the Pm-3m space group.[2][3] This highly symmetric structure is the parent phase for the lower-temperature, ferroelectric phases. The cubic unit cell is defined by a barium ion (Ba²⁺) at each corner, an oxygen ion (O²⁻) at the center of each face, and a titanium ion (Ti⁴⁺) at the body center.[2] This arrangement results in a coordination number of 12 for the barium ion, which is surrounded by 12 oxygen ions, while the titanium ion is octahedrally coordinated by 6 oxygen ions.[3]
As this compound is cooled below its Curie temperature, it undergoes a series of structural phase transitions to lower symmetry phases. These transitions are characterized by the displacement of the central titanium ion and the surrounding oxygen ions, leading to the formation of a spontaneous electric dipole moment, a hallmark of ferroelectricity.[4][5]
The sequence of phase transitions with decreasing temperature is as follows:
-
Cubic to Tetragonal: Occurs at approximately 130°C (403 K).[6]
-
Tetragonal to Orthorhombic: Occurs at approximately 5-10°C (278-283 K).[1]
-
Orthorhombic to Rhombohedral: Occurs at approximately -90°C (183 K).[4][6]
Each of these ferroelectric phases—tetragonal, orthorhombic, and rhombohedral—exhibits a unique alignment of the spontaneous polarization vector along different crystallographic directions.[4]
Quantitative Crystallographic Data
The structural changes during the phase transitions are reflected in the lattice parameters of the unit cell. The following table summarizes the approximate lattice parameters and transition temperatures for the different phases of this compound.
| Phase | Crystal System | Space Group | Temperature Range | Lattice Parameters (Å) |
| Cubic | Cubic | Pm-3m | > 130°C (403 K) | a ≈ 4.009[2] |
| Tetragonal | Tetragonal | P4mm | 5-10°C to 130°C (278-283 K to 403 K) | a ≈ 3.99, c ≈ 4.10[7] |
| Orthorhombic | Orthorhombic | Amm2 | -90°C to 5-10°C (183 K to 278-283 K) | a ≈ 3.99, b ≈ 4.02, c ≈ 4.00 |
| Rhombohedral | Rhombohedral | R3m | < -90°C (183 K) | a ≈ 4.00, α ≈ 89.87°[4] |
Experimental Protocols for Characterization
The determination of this compound's crystal structure and the investigation of its phase transitions rely on a suite of sophisticated experimental techniques.
X-ray Diffraction (XRD)
Methodology: X-ray diffraction is the primary tool for determining the crystal structure and lattice parameters of this compound.
-
Sample Preparation: A fine powder of the this compound ceramic is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a flat sample holder. For single-crystal studies, a small, high-quality crystal is mounted on a goniometer.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The intensity of the diffracted beam is recorded as a function of the diffraction angle.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are used to determine the lattice parameters of the crystal structure using Bragg's Law. The symmetry of the diffraction pattern allows for the identification of the crystal system and space group. For detailed structural analysis, Rietveld refinement of the powder diffraction data is often employed to refine the atomic positions and lattice parameters.[8] The splitting of specific peaks, such as the (200) and (002) reflections, can confirm the presence of the tetragonal phase.[8]
Raman Spectroscopy
Methodology: Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a crystal lattice, which are sensitive to changes in crystal symmetry.
-
Sample Illumination: A monochromatic laser beam is focused onto the this compound sample.
-
Signal Collection: The scattered light is collected and passed through a spectrometer. The spectrometer separates the inelastically scattered light (Raman scattering) from the elastically scattered light (Rayleigh scattering).
-
Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in wavenumbers, cm⁻¹), reveals a series of peaks corresponding to the active vibrational modes of the crystal. Each crystal phase of this compound has a unique set of Raman-active modes. By monitoring the appearance, disappearance, and shifting of these peaks as a function of temperature, the phase transitions can be accurately identified.
Differential Scanning Calorimetry (DSC)
Methodology: Differential scanning calorimetry is used to measure the heat flow associated with the phase transitions.
-
Sample and Reference: A small amount of the this compound sample and an inert reference material are placed in separate pans.
-
Controlled Heating/Cooling: The sample and reference are heated or cooled at a constant rate.
-
Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. A phase transition will manifest as an endothermic or exothermic peak in the DSC curve, allowing for the precise determination of the transition temperature and the enthalpy change associated with the transition.
Visualizing the Structure and Transitions
To better understand the crystallographic changes in this compound, the following diagrams illustrate the phase transitions and crystal structures.
Caption: Phase transitions of this compound with decreasing temperature.
Caption: Ideal cubic perovskite structure of this compound.
Caption: Schematic of Ti ion displacement during the cubic to tetragonal phase transition.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. sciencepub.net [sciencepub.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. This compound and phase changes [doitpoms.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Investigation of the structure and dielectric properties of doped barium titanates - PMC [pmc.ncbi.nlm.nih.gov]
The Heart of Modern Electronics: A Technical Guide to the Perovskite ABO3 Unit Cell Structure of Barium Titanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium titanate (BaTiO₃) stands as a cornerstone material in the field of electronics and materials science. As a ferroelectric ceramic with a perovskite ABO₃ structure, its remarkable dielectric, piezoelectric, and pyroelectric properties have made it indispensable in a vast array of applications, from high-density capacitors and sensors to non-volatile memory and optoelectronic devices.[1][2] This technical guide provides an in-depth exploration of the core crystallographic features of this compound, its temperature-dependent phase transitions, and the experimental methodologies used for its synthesis and characterization.
The Perovskite ABO₃ Unit Cell of this compound
The fundamental crystal structure of this compound is the perovskite ABO₃ type. In its idealized cubic form, the unit cell can be described as follows:
-
A-site: Barium (Ba²⁺) ions are located at the corners of the cube.
-
B-site: A titanium (Ti⁴⁺) ion occupies the body-center of the cube.
-
X-site: Oxygen (O²⁻) ions are positioned at the center of each face.[3][4]
This arrangement forms a network of corner-sharing TiO₆ octahedra, with the large barium cation situated in the 12-fold coordination site within the cage-like structure created by these octahedra.[1][5] It is the subtle displacements of these ions from their ideal positions that give rise to the fascinating properties of this compound.
Temperature-Induced Phase Transitions
This compound undergoes a series of structural phase transitions as a function of temperature, each characterized by a change in crystal symmetry and, consequently, its physical properties. The sequence of phases upon cooling is:
-
Cubic (Paraelectric): Above its Curie temperature of approximately 120-130°C (393-403 K), this compound exists in a cubic perovskite structure (space group Pm-3m).[6] In this phase, the unit cell is centrosymmetric, and the material behaves as a paraelectric, meaning it does not exhibit a spontaneous electric dipole moment.[6]
-
Tetragonal (Ferroelectric): As it cools below the Curie temperature, a phase transition to a tetragonal structure (space group P4mm) occurs.[6] This transition involves the displacement of the central Ti⁴⁺ ion and the surrounding oxygen octahedra along one of the cube axes (the c-axis). This displacement breaks the centrosymmetry of the crystal, leading to the formation of a spontaneous electric dipole and the onset of ferroelectric behavior.[6]
-
Orthorhombic (Ferroelectric): Upon further cooling to around 0-5°C (273-278 K), the crystal structure transforms to orthorhombic (space group Amm2).[5] In this phase, the electric dipole aligns along a face diagonal of the original cubic cell.
-
Rhombohedral (Ferroelectric): At even lower temperatures, below approximately -90°C (183 K), this compound transitions to a rhombohedral phase (space group R3m).[5] Here, the polarization vector is oriented along a body diagonal of the initial cubic structure.
These phase transitions are displacive in nature and are the origin of the material's significant dielectric and piezoelectric responses.[5]
Quantitative Crystallographic and Dielectric Data
The following tables summarize key quantitative data for the different phases of this compound.
Table 1: Crystallographic Data for this compound Phases
| Phase | Crystal System | Space Group | Temperature Range (°C) | Lattice Parameters (Å) | Reference |
| Cubic | Cubic | Pm-3m | > 130 | a ≈ 4.006 | [5] |
| Tetragonal | Tetragonal | P4mm | 5 to 130 | a = b ≈ 3.992, c ≈ 4.036 | [7] |
| Orthorhombic | Orthorhombic | Amm2 | -90 to 5 | a ≈ 3.990, b ≈ 4.017, c ≈ 3.986 | [5] |
| Rhombohedral | Rhombohedral | R3m | < -90 | a ≈ 4.003, α ≈ 89.8° | [5] |
Table 2: Dielectric Constant of this compound at 1 kHz as a Function of Temperature
| Temperature (°C) | Dielectric Constant (εr) |
| 25 | ~1500 - 2000 |
| 50 | ~2500 - 3500 |
| 75 | ~4000 - 6000 |
| 100 | ~7000 - 10000 |
| 125 (Curie Temp.) | > 10000 (peak) |
| 150 | ~4000 - 5000 |
Note: The exact values of the dielectric constant can vary significantly depending on factors such as grain size, purity, and measurement frequency.[2][8][9][10]
Experimental Protocols
Synthesis of this compound
1. Solid-State Reaction Method
This is a conventional and widely used method for producing polycrystalline this compound.
-
Materials: Barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders (high purity, >99%).
-
Procedure:
-
Stoichiometric amounts of BaCO₃ and TiO₂ (1:1 molar ratio) are weighed.
-
The powders are intimately mixed, typically by ball milling in a suitable medium like ethanol or deionized water for several hours to ensure homogeneity.[11]
-
The resulting slurry is dried to remove the solvent.
-
The dried powder mixture is calcined in a furnace at temperatures ranging from 1000°C to 1200°C for 2-4 hours.[7][11][12][13] During calcination, the following reaction occurs: BaCO₃ + TiO₂ → BaTiO₃ + CO₂.
-
The calcined powder is then ground again to break up agglomerates.
-
For dielectric measurements, the powder is typically pressed into pellets and sintered at higher temperatures (1200-1350°C) to achieve high density.[11]
-
2. Sol-Gel Synthesis
The sol-gel method offers better control over purity, homogeneity, and particle size at lower processing temperatures.
-
Materials: Barium acetate [Ba(CH₃COO)₂] or barium acetylacetonate, and titanium isopropoxide [Ti(OCH(CH₃)₂)₄] or titanium butoxide. Acetic acid and ethanol are common solvents.
-
Procedure:
-
A barium precursor solution is prepared by dissolving barium acetate in acetic acid with heating and stirring.
-
A titanium precursor solution is prepared by dissolving titanium isopropoxide in ethanol. A chelating agent like acetylacetone may be added to control the hydrolysis and condensation rates.[14]
-
The two solutions are mixed together under vigorous stirring to form a homogeneous sol.
-
Water is added to the sol to initiate hydrolysis and condensation, leading to the formation of a gel.
-
The gel is dried in an oven to remove the solvent and organic residues.
-
The dried gel is then calcined at temperatures typically between 600°C and 900°C to crystallize the this compound phase.[15]
-
Characterization Techniques
1. X-ray Diffraction (XRD) with Rietveld Refinement
XRD is the primary technique for determining the crystal structure and phase purity of the synthesized this compound.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Procedure:
-
The powdered sample is placed on a sample holder and flattened to ensure a smooth surface.
-
The sample is scanned over a 2θ range, typically from 20° to 80°, with a small step size (e.g., 0.02°) and a sufficient counting time per step.[13]
-
The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction data (e.g., from the JCPDS database).
-
Rietveld Refinement: For detailed structural analysis, the experimental XRD pattern is fitted with a calculated pattern based on a structural model. This refinement process allows for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis.[16]
-
2. Dielectric Properties Measurement
The dielectric constant and loss tangent are measured as a function of temperature and frequency to characterize the electrical properties.
-
Instrument: An LCR meter or impedance analyzer.
-
Procedure:
-
The sintered ceramic pellet is polished to have parallel and smooth surfaces.
-
Conductive electrodes (e.g., silver paste) are applied to the flat surfaces of the pellet and dried.
-
The sample is placed in a temperature-controlled sample holder connected to the LCR meter.
-
The capacitance (C) and dissipation factor (tan δ) are measured as the temperature is varied, typically from room temperature to above the Curie temperature, at a specific frequency (e.g., 1 kHz).[1][17]
-
The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε₀ * A), where C is the capacitance, d is the thickness of the pellet, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).[17]
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the synthesis of this compound as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]
- 5. cdmf.org.br [cdmf.org.br]
- 6. This compound and phase changes [doitpoms.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. jkps.or.kr [jkps.or.kr]
- 11. ijcps.org [ijcps.org]
- 12. Solid-State Synthesis for High-Tetragonality, Small-Particle this compound [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. old.joam.inoe.ro [old.joam.inoe.ro]
- 15. rgsmparanda.org [rgsmparanda.org]
- 16. rigaku.com [rigaku.com]
- 17. tnu.in [tnu.in]
fundamental dielectric and piezoelectric properties of BaTiO3
An In-depth Technical Guide to the Fundamental Dielectric and Piezoelectric Properties of Barium Titanate (BaTiO₃)
Introduction
This compound (BaTiO₃) is a pioneering ferroelectric ceramic material, first discovered in the 1940s.[1][2] It is a cornerstone material in the electronics industry, widely utilized for its high dielectric constant, robust piezoelectric properties, and lead-free composition, making it an environmentally friendly alternative to lead-based materials like lead zirconate titanate (PZT).[3][4][5] Characterized by the perovskite crystal structure with the general formula ABO₃, BaTiO₃'s remarkable electrical properties are intrinsically linked to its unique crystal structure and its response to temperature and electric fields.[4][6] This guide provides a detailed overview of the fundamental dielectric and piezoelectric properties of BaTiO₃, outlines the experimental protocols for their characterization, and presents key data for researchers and scientists.
Crystal Structure and Phase Transitions
The electromechanical properties of BaTiO₃ are directly governed by its crystal structure, which undergoes several phase transitions as a function of temperature. Above its Curie Temperature (Tc), BaTiO₃ exists in a centrosymmetric cubic perovskite structure, which is paraelectric and does not exhibit piezoelectricity.[7][8] As it cools below the Curie Temperature, it undergoes a displacive phase transition, where the central titanium (Ti⁴⁺) ion and the oxygen (O²⁻) octahedra shift, creating a permanent electric dipole.[9][8] This transition to a non-centrosymmetric structure is the origin of its ferroelectric and piezoelectric behavior.
BaTiO₃ exhibits the following sequence of phase transitions upon cooling:[9][8]
-
Above ~130°C (403 K): Cubic (Pm-3m) - Paraelectric
-
~130°C to ~5-15°C (403 K to ~278-288 K): Tetragonal (P4mm) - Ferroelectric
-
~5-15°C to ~-90°C ( ~278-288 K to ~183 K): Orthorhombic (Amm2) - Ferroelectric
-
Below ~-90°C (183 K): Rhombohedral (R3m) - Ferroelectric
The room-temperature tetragonal phase is the most utilized for its strong ferroelectric and piezoelectric properties.[10] The ability to reorient the spontaneous polarization within domains by applying an external electric field is a key characteristic of its ferroelectric nature.[9]
Caption: Phase transitions of BaTiO₃ with decreasing temperature.
Dielectric Properties
BaTiO₃ is renowned for its exceptionally high dielectric constant, which can reach values as high as 7,000 to 15,000, particularly near the phase transition temperatures.[5] This property makes it an ideal material for manufacturing electronic components like multilayer ceramic capacitors (MLCCs).[3][4]
Temperature Dependence
The dielectric constant of BaTiO₃ is highly sensitive to temperature. It increases as the temperature rises, peaking sharply at each phase transition point.[11] The most prominent peak occurs at the Curie temperature (~130°C), where the transition from the ferroelectric tetragonal phase to the paraelectric cubic phase happens.[8][12] Above the Curie temperature, in the cubic phase, the dielectric constant decreases, following the Curie-Weiss law.
Frequency Dependence
The dielectric constant of BaTiO₃ also exhibits dependence on the frequency of the applied electric field.[13] Generally, the dielectric constant decreases as the frequency increases.[14] This phenomenon is due to the different polarization mechanisms (space charge, dipolar, ionic, electronic) that contribute to the overall dielectric response, each having a characteristic relaxation frequency.[13][15] At lower frequencies, slower mechanisms like space charge and dipolar polarization can keep up with the field, leading to a higher dielectric constant.[14][15] As frequency increases into the MHz range and beyond, these slower mechanisms can no longer follow the field, causing the dielectric constant to drop.[13]
Piezoelectric Properties
The piezoelectricity in BaTiO₃ arises from its non-centrosymmetric tetragonal crystal structure at room temperature.[2] To exhibit a net piezoelectric effect, the polycrystalline ceramic must undergo a "poling" process.[16] This involves applying a strong DC electric field at an elevated temperature to align the ferroelectric domains, resulting in a remanent polarization and making the material piezoelectrically active.[16][17]
The piezoelectric charge coefficient, d₃₃, is a key parameter that relates the strain developed in the material to an applied electric field. For BaTiO₃ ceramics, typical d₃₃ values are around 190 pC/N, but values exceeding 400 pC/N have been reported, highly dependent on grain size, domain structure, and processing conditions.[3][18]
Quantitative Data Summary
The following tables summarize the key quantitative properties of BaTiO₃.
Table 1: Crystal Structure and Phase Transition Temperatures
| Crystal Structure | Symmetry | Property | Transition Temperature Range |
|---|---|---|---|
| Cubic | Pm-3m | Paraelectric | > ~130°C |
| Tetragonal | P4mm | Ferroelectric | ~5-15°C to ~130°C |
| Orthorhombic | Amm2 | Ferroelectric | ~-90°C to ~5-15°C |
| Rhombohedral | R3m | Ferroelectric | < ~-90°C |
Table 2: Typical Dielectric and Piezoelectric Properties
| Property | Symbol | Typical Value | Conditions / Notes |
|---|---|---|---|
| Dielectric Constant | εr | 1700 - 4000 | Room Temp, 1 kHz.[3][19] |
| Dielectric Constant (Peak) | εr (max) | Up to 15,000 | At Curie Temperature.[5][20] |
| Dielectric Loss Tangent | tan(δ) | < 0.02 | Room Temp, 1 kHz. |
| Curie Temperature | Tc | ~120 - 133°C | Varies with purity and stoichiometry.[3][9] |
| Piezoelectric Coefficient | d₃₃ | 190 - 419 pC/N | For poled ceramics at room temp.[3] |
| Electromechanical Coupling Factor | kp | ~0.35 - 0.45 | Planar coupling factor.[3] |
Experimental Protocols
Accurate characterization of dielectric and piezoelectric properties is crucial for material development and application. Below are detailed methodologies for key experiments.
Dielectric Spectroscopy
This technique measures the dielectric constant and loss tangent as a function of frequency and temperature.
Methodology:
-
Sample Preparation: A thin, polished ceramic pellet of BaTiO₃ is prepared. Conductive electrodes (e.g., silver paste, sputtered gold) are applied to both flat surfaces to form a parallel plate capacitor.
-
Instrumentation: An LCR meter or a broadband dielectric spectrometer is used.[21] The sample is placed in a temperature-controlled sample holder.
-
Measurement:
-
An AC voltage is applied across the sample.
-
The instrument measures the capacitance (C) and dissipation factor (D or tan(δ)) of the sample.
-
For frequency-dependent measurements, the frequency is swept over the desired range (e.g., 100 Hz to 1 MHz) at a constant temperature.[15]
-
For temperature-dependent measurements, the temperature is swept (e.g., from room temperature to 150°C) while measuring at a fixed frequency (typically 1 kHz).[20]
-
-
Calculation: The dielectric constant (εr) is calculated from the measured capacitance using the formula for a parallel plate capacitor: εr = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.
Ferroelectric Hysteresis (P-E Loop) Measurement
This measurement confirms the ferroelectric nature of the material and determines its spontaneous polarization (Ps) and coercive field (Ec). The Sawyer-Tower circuit is a classic method for this analysis.[22][23]
Methodology:
-
Circuit Setup: A Sawyer-Tower circuit is constructed by connecting the BaTiO₃ sample (ferroelectric capacitor, Cբ) in series with a standard linear capacitor (C₀) of much larger capacitance.[24]
-
Instrumentation: A high-voltage AC function generator provides the input voltage. The voltage across the entire series circuit (proportional to the applied electric field, E) is applied to the X-input of an oscilloscope, and the voltage across the linear capacitor (proportional to the polarization, P) is applied to the Y-input.[24][25]
-
Measurement: A high-frequency, high-amplitude sinusoidal voltage is applied to the circuit. The oscilloscope will trace the relationship between polarization (P) and the electric field (E), forming the characteristic hysteresis loop.[24]
-
Analysis: The spontaneous polarization (Ps) is determined from the intercept of the loop with the Y-axis, and the coercive field (Ec) is determined from the intercept with the X-axis.
Caption: Schematic of a Sawyer-Tower circuit for P-E hysteresis loop measurement.
Piezoresponse Force Microscopy (PFM)
PFM is a powerful scanning probe microscopy technique used for nanoscale characterization of piezoelectric and ferroelectric properties, including imaging of domain structures.[26][27] It relies on the converse piezoelectric effect.[28]
Methodology:
-
Sample Preparation: The BaTiO₃ ceramic sample surface must be polished to be very flat and smooth for high-resolution imaging.
-
Instrumentation: An Atomic Force Microscope (AFM) equipped for PFM is used. This requires a conductive AFM tip to act as a movable top electrode.[29]
-
Measurement Workflow:
-
The conductive tip is brought into contact with the sample surface.[26]
-
An AC voltage is applied between the tip and a conductive bottom electrode on the sample.[29]
-
This applied voltage induces a local piezoelectric deformation (expansion and contraction) of the sample surface.[26]
-
The AFM's cantilever oscillates in response to this surface deformation. A lock-in amplifier is used to measure the amplitude and phase of the cantilever's oscillation.[26]
-
-
Data Analysis:
-
PFM Amplitude Image: The amplitude of the cantilever's oscillation corresponds to the magnitude of the local piezoelectric response. This can be used to calculate the d₃₃ coefficient.
-
PFM Phase Image: The phase difference between the applied AC voltage and the cantilever's response provides information on the direction of the polarization vector (up or down). This allows for the direct visualization of ferroelectric domains.[26][30]
-
Caption: Experimental workflow for Piezoresponse Force Microscopy (PFM).
References
- 1. Study the Crystal Structure and Phase Transition of BaTiO 3 - A Pervoskite | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ajer.org [ajer.org]
- 4. preciseceramic.com [preciseceramic.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound and phase changes [doitpoms.ac.uk]
- 9. scispace.com [scispace.com]
- 10. jetir.org [jetir.org]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. niser.ac.in [niser.ac.in]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Dielectric Spectroscopy Studies and Modelling of Piezoelectric Properties of Multiferroic Ceramics | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Objectives_template [archive.nptel.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. azonano.com [azonano.com]
- 27. nanosurf.com [nanosurf.com]
- 28. Piezoresponse Force Microscopy [ntmdt-si.com]
- 29. Piezoresponse Force Microscopy (PFM) | Park Systems [parksystems.com]
- 30. cdmf.org.br [cdmf.org.br]
An In-depth Technical Guide to the Thermal Stability and Temperature-Dependent Phases of Barium Titanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium titanate (BaTiO₃) is an inorganic perovskite oxide that stands as a cornerstone material in the field of electroceramics. Its exceptional dielectric, ferroelectric, piezoelectric, and pyroelectric properties have established it as a critical component in a vast array of electronic devices, including multilayer ceramic capacitors (MLCCs), sensors, actuators, and non-volatile memory.[1] A key characteristic of this compound is its series of temperature-dependent structural phase transitions, which are fundamental to its unique electrical and physical behaviors. Understanding the thermal stability and the nature of these phases is paramount for optimizing its performance in existing applications and for the development of novel technologies. This guide provides a comprehensive technical overview of the thermal characteristics of this compound.
Temperature-Dependent Crystalline Phases
This compound undergoes a sequence of three primary structural phase transitions as the temperature decreases from its high-temperature cubic phase.[2] These transitions are from a non-ferroelectric (paraelectric) state to three distinct ferroelectric states, each characterized by a different crystal symmetry and direction of spontaneous polarization.
-
Cubic Phase (Paraelectric): Above its Curie temperature of approximately 120-130°C (393-403 K), this compound exists in a cubic perovskite crystal structure with a centrosymmetric Pm-3m space group.[3] In this phase, the titanium (Ti⁴⁺) ion is centrally located within the oxygen octahedra, resulting in no net electric dipole moment. Consequently, the material behaves as a simple dielectric.[3]
-
Tetragonal Phase (Ferroelectric): Upon cooling below the Curie temperature, BaTiO₃ transitions to a tetragonal phase with a P4mm space group. This transition involves the displacement of the Ti⁴⁺ ion along one of the <100> directions, which breaks the centrosymmetry and induces a spontaneous electric polarization along the c-axis.[3] This is the primary ferroelectric phase and is stable at room temperature.
-
Orthorhombic Phase (Ferroelectric): As the temperature is further lowered to around 0-5°C (273-278 K), a transition to an orthorhombic phase with an Amm2 space group occurs. In this phase, the spontaneous polarization aligns along a <110> direction.
-
Rhombohedral Phase (Ferroelectric): The final phase transition occurs at approximately -90°C (183 K), where the material adopts a rhombohedral structure with an R3m space group. The polarization direction in this phase is along the <111> axis.
Quantitative Data on Phase Transitions and Thermal Properties
The following tables summarize the key quantitative data associated with the thermal behavior of this compound.
Table 1: Temperature-Dependent Phase Transitions of this compound
| Temperature Range | Crystal System | Point Group | Spontaneous Polarization Direction |
| > 130 °C (403 K) | Cubic | m-3m | None (Paraelectric) |
| 5 °C to 130 °C (278 to 403 K) | Tetragonal | 4mm | <100> |
| -90 °C to 5 °C (183 to 278 K) | Orthorhombic | mm2 | <110> |
| < -90 °C (183 K) | Rhombohedral | 3m | <111> |
Table 2: Lattice Parameters of this compound Phases
| Phase (Space Group) | Temperature | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Cubic (Pm-3m) | > 130 °C | 4.006 (approx.) | = a | = a | 90 | 90 | 90 |
| Tetragonal (P4mm) | Room Temp. | 3.992 | = a | 4.036 | 90 | 90 | 90 |
| Orthorhombic (Amm2) | ~ -10 °C | 4.017 | 3.986 | 3.986 | 90 | 90 | 90 |
| Rhombohedral (R3m) | < -90 °C | 3.995 | = a | = a | 89.83 | = α | = α |
Note: Lattice parameters can vary slightly depending on synthesis methods, stoichiometry, and doping.
Table 3: Thermal Properties of this compound
| Property | Value |
| Melting Point | ~1625 °C (1898 K)[1][4] |
| Tetragonal to Cubic Transition Enthalpy (ΔH) | Varies with doping and stoichiometry, typically in the range of 0.1-0.2 kJ/mol for undoped BaTiO₃.[5] |
| Orthorhombic to Tetragonal Transition Enthalpy (ΔH) | Smaller than the T-C transition. |
| Rhombohedral to Orthorhombic Transition Enthalpy (ΔH) | Smallest of the three transitions. |
Thermal Stability
This compound is a thermally stable ceramic, maintaining its structural integrity up to high temperatures. Its melting point is approximately 1625°C.[1][4] It is insoluble in water and is generally stable in air.[1] However, at very high temperatures in reducing atmospheres, oxygen vacancies can form, which may affect its electrical properties.
Experimental Protocols
The characterization of this compound's thermal properties relies on several key experimental techniques.
X-Ray Diffraction (XRD)
-
Objective: To identify the crystal structure, determine lattice parameters, and quantify the phase composition at different temperatures.
-
Methodology:
-
A powdered or single-crystal sample of BaTiO₃ is mounted on a sample holder within a diffractometer equipped with a temperature-controlled stage.
-
A monochromatic X-ray beam (commonly Cu-Kα radiation) is directed at the sample.
-
The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
XRD patterns are collected at various temperatures, spanning the expected phase transition regions.
-
The resulting diffraction patterns are analyzed by comparing the peak positions and intensities to standard diffraction data for the different BaTiO₃ phases.
-
Rietveld refinement , a full-pattern fitting method, is often employed to precisely determine the lattice parameters, atomic positions, and quantitative phase fractions.[6][7]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures and measure the enthalpy changes (latent heats) associated with the phase transitions.
-
Methodology:
-
A small, known mass of the BaTiO₃ sample is placed in a sample pan, and an empty reference pan is also prepared.
-
The sample and reference pans are placed in the DSC cell and heated or cooled at a constant, controlled rate (e.g., 10 °C/min).[8][9]
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
A phase transition is indicated by an endothermic (heat absorption) or exothermic (heat release) peak in the DSC curve.
-
The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.[10]
-
Visualizations
Temperature-Dependent Phase Transitions of BaTiO₃
Caption: Phase transitions of BaTiO₃ with decreasing temperature.
Experimental Workflow for Thermal Characterization
Caption: Workflow for thermal characterization of BaTiO₃.
Conclusion
The thermal stability and rich phase behavior of this compound are central to its widespread utility in electronic and electromechanical applications. The sequence of phase transitions from a high-temperature paraelectric cubic phase to lower-temperature ferroelectric tetragonal, orthorhombic, and rhombohedral phases dictates its functional properties. A thorough understanding of these transitions, characterized by techniques such as XRD and DSC, is essential for the continued development and application of this versatile material. Its high melting point further ensures its suitability for applications requiring robust thermal stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [1601.02031] Atomistic Description for Temperature-Driven Phase Transitions in BaTiO$_3$ [arxiv.org]
- 3. This compound and phase changes [doitpoms.ac.uk]
- 4. This compound (BaTiO3) Evaporation Material US [attelements.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. rigaku.com [rigaku.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ferroelectric-to-Ferroelectric Phase Transition Induced Electro-Caloric Energy Conversion in this compound at Room Temperature | Scientific.Net [scientific.net]
non-linear optical properties of barium titanate for photonics
An In-depth Technical Guide to the Non-linear Optical Properties of Barium Titanate for Photonics
Introduction to this compound (BaTiO₃) in Photonics
This compound (BaTiO₃) is a perovskite-type ferroelectric material that has garnered significant attention in the field of photonics due to its exceptional non-linear optical (NLO) properties.[1][2] As a synthetic crystal, its physical hardness, stability, and tunable optoelectronic characteristics make it a versatile platform for a wide range of applications, from integrated electro-optic modulators to bioimaging.[1][2][3] At room temperature, BaTiO₃ typically exhibits a tetragonal crystal structure, which is non-centrosymmetric. This lack of inversion symmetry is a critical prerequisite for strong second-order non-linear optical effects, including the Pockels effect and second-harmonic generation (SHG).[1][4]
The material's high refractive index and low optical losses in the near-ultraviolet to near-infrared spectrum further enhance its utility.[1][2] Researchers have explored BaTiO₃ in various forms, including bulk single crystals, epitaxial thin films, and nanoparticles, each offering unique advantages for specific photonic applications.[5][6][7] The ability to modify its properties through doping with elements like rhodium (Rh) or cerium (Ce) and by creating hybrid structures, for instance with plasmonic nanoparticles, opens up further avenues for enhancing its intrinsic non-linear response.[1][8] This guide provides a comprehensive overview of the core non-linear optical properties of BaTiO₃, details the experimental protocols for their characterization, and presents key quantitative data for researchers and scientists in the field.
Second-Order Non-linear Optical Properties
Second-order non-linearities are among the most significant optical properties of BaTiO₃, arising directly from its non-centrosymmetric tetragonal crystal structure. These effects include second-harmonic generation (SHG) and the linear electro-optic (Pockels) effect.
Second-Harmonic Generation (SHG)
SHG is a process where two photons of the same frequency interacting with the non-linear material are combined to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process in BaTiO₃ is described by the second-order non-linear optical susceptibility tensor, dij. The SHG response is highly dependent on the material's ferroelectric domain structure and the polarization of the incident light.[9][10] Studies have shown that SHG can be enhanced in BaTiO₃ thin films through techniques like corona poling or by creating superlattice structures.[11][12] Furthermore, Mie resonances in individual BaTiO₃ nanoparticles can be exploited to drive significant SHG enhancement.[13]
Linear Electro-Optic (Pockels) Effect
The Pockels effect describes the change in the refractive index of a material that is linearly proportional to an applied external electric field. BaTiO₃ is renowned for its exceptionally large Pockels coefficients (denoted as rij), making it a prime candidate for high-speed electro-optic modulators.[1][14] Values for the Pockels coefficient have been reported to be as high as 923 pm/V and even up to 2516 pm/V in specially strain-tuned thin films at cryogenic temperatures.[15][16] The magnitude of the effect is strongly correlated with the material's crystallinity and ferroelectric properties.[17]
Third-Order Non-linear Optical Properties
While BaTiO₃ is primarily known for its second-order effects, it also exhibits significant third-order non-linearities, which are present in all materials regardless of crystal symmetry. These effects are described by the third-order susceptibility, χ⁽³⁾, and include the Kerr effect (intensity-dependent refractive index) and two-photon absorption (TPA).
The non-linear refractive index (n₂) and the non-linear absorption coefficient (β or α₂) are key parameters. The Z-scan technique is the most common method for their characterization.[18][19] For instance, Rh-doped BaTiO₃ thin films have shown a real part of χ⁽³⁾ of 5.71 × 10⁻⁷ esu.[8] Nanoparticles of BaTiO₃ also exhibit a high third-order susceptibility, which can be further enhanced by creating core-shell structures with materials like silver.[18][20]
Quantitative Data Summary
The non-linear optical properties of BaTiO₃ vary significantly with its form (bulk, thin film, nanoparticle), doping, wavelength, and measurement conditions. The following tables summarize key quantitative data from various studies.
Table 1: Second-Order Non-linear Optical Coefficients of BaTiO₃
| Property | Material Form | Wavelength (nm) | Value (pm/V) | Citation |
| d₁₅ | Bulk Crystal | 1064 | 17.0 | [9][21] |
| d₃₁ | Bulk Crystal | 1064 | 15.7 | [9][21] |
| d₃₃ | Bulk Crystal | 1064 | 6.8 | [9][21] |
| d₃₃ | Superlattice Film | - | 156.5 | [11] |
| r₁₃ | Bulk Crystal | - | 8 | [22] |
| r₃₃ | Bulk Crystal | - | 28 | [22] |
| r₅₁ | Bulk Crystal | - | 1300 | [22] |
| r₁₁₃ | Ba₀.₇₇Ca₀.₂₃TiO₃ Crystal | 514.5 | 36 ± 3 | [23] |
| r₃₃₃ | Ba₀.₇₇Ca₀.₂₃TiO₃ Crystal | 514.5 | 140 ± 5 | [23] |
| r₅₁ | Thin Film | - | 923 | [15] |
| Effective Pockels Coeff. | a-oriented Thin Film | 1550 | up to 432 | [16] |
Table 2: Third-Order Non-linear Optical Properties of BaTiO₃
| Property | Material Form | Wavelength (nm) | Value | Citation |
| Re(χ⁽³⁾) | Rh:BaTiO₃ Thin Film | 532 | 5.71 × 10⁻⁷ esu | [8] |
| Im(χ⁽³⁾) | Rh:BaTiO₃ Thin Film | 532 | 9.59 × 10⁻⁸ esu | [8] |
| β (TPA Coeff.) | Bulk Crystal | 596 | 0.1 × 10⁻¹¹ m/W | [5] |
| β (TPA Coeff.) | Nanoparticles | 790 | 1.1 × 10⁻¹³ m/W | [5] |
| γ (n₂ related) | Nanoparticles | 790 | 6 × 10⁻²⁰ m²/W | [5] |
| β (TPA Coeff.) | Undoped Thin Film | - | 51.7 cm/GW | [24][25] |
| β (TPA Coeff.) | Ce-doped Thin Film | - | 59.3 cm/GW | [24][25] |
| n₂ | Ridge Waveguide | ~1550 | 1.8 × 10⁻¹⁸ m²/W | [25][26] |
Experimental Protocols
Accurate characterization of NLO properties is crucial for material development and device design. The following sections detail common experimental methodologies.
Synthesis of BaTiO₃ Nanoparticles
Hydrothermal or solvothermal methods are commonly used for synthesizing BaTiO₃ nanoparticles with controlled size and phase.[18][27]
-
Objective: To synthesize tetragonal BaTiO₃ nanoparticles.
-
Materials: Barium source (e.g., Ba(OH)₂, BaCl₂), Titanium source (e.g., Ti(OC₄H₉)₄, TiO₂), mineralizer/solvent (e.g., NaOH, butanol, water).[27][28]
-
Protocol (Room Temperature Synthesis Example):
-
Prepare a titanium solution by dissolving tetrabutyl titanate in butanol.[27]
-
Prepare an alkali slurry by ball-milling Ba(OH)₂ and water in butanol for several hours. This avoids limitations from the low solubility of Ba(OH)₂.[27]
-
Slowly add the titanium solution to the vigorously stirred alkali slurry in an enclosed system to prevent reaction with atmospheric CO₂.
-
Continue stirring for a predefined period to allow the reaction to complete.
-
Collect the resulting precipitate by centrifugation.
-
Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Dry the final product, yielding ultrafine BaTiO₃ nanoparticles.[27]
-
Characterize the crystal structure and size using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).[27][28]
-
Fabrication of BaTiO₃ Thin Films by Pulsed Laser Deposition (PLD)
PLD is a versatile technique for growing high-quality epitaxial thin films of complex oxides like BaTiO₃.[8][29]
-
Objective: To deposit a c-axis oriented Rh-doped BaTiO₃ thin film.
-
Apparatus: PLD chamber with a high-power pulsed laser (e.g., Nd:YAG), a stoichiometric BaTiO₃ target (potentially doped with Rh), a substrate heater, and a suitable single-crystal substrate (e.g., SrTiO₃ (100)).
-
Protocol:
-
Mount the SrTiO₃ substrate onto the heater within the vacuum chamber.
-
Evacuate the chamber to a base pressure and then introduce a controlled partial pressure of oxygen.
-
Heat the substrate to a high temperature (e.g., 750 °C).[8]
-
Focus the pulsed laser beam onto the rotating Rh:BaTiO₃ target. The laser ablation creates a plasma plume of the target material.
-
The ablated material travels and deposits onto the heated substrate, forming a thin film.
-
Maintain deposition for a set duration to achieve the desired film thickness (e.g., 120 nm).[8]
-
After deposition, cool the sample slowly in a high-pressure oxygen environment to ensure proper oxygen stoichiometry and crystallinity.
-
Characterize the film's structure and orientation using XRD.[8]
-
Z-scan Technique for Third-Order Non-linearity
The Z-scan technique is a simple yet powerful method to measure both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[18][19]
-
Objective: To determine n₂ and β of a BaTiO₃ sample (e.g., a nanoparticle solution in a cuvette).
-
Apparatus: A stable laser source (e.g., DPSS laser at 532 nm), focusing lens, a translational stage to move the sample along the beam axis (z-axis), a photodiode detector, and an aperture placed in the far field.[18]
-
Protocol:
-
Alignment: Align the laser beam to pass through the focusing lens and onto the detector.
-
Open-Aperture Scan (for β): Remove the aperture so the detector collects all the transmitted light.
-
Move the sample along the z-axis through the focal point of the lens. The laser intensity experienced by the sample changes with its position 'z'.
-
Record the transmitted intensity at the detector as a function of the sample's position. If non-linear absorption (like TPA) is present, a valley will be observed in the normalized transmittance curve centered at the focal point (z=0).
-
Closed-Aperture Scan (for n₂): Place a small aperture before the detector that allows only the central portion of the beam to pass through (S < 1).[18]
-
Repeat the scan, moving the sample along the z-axis. The sample acts as an intensity-dependent lens.
-
Record the transmittance through the aperture as a function of 'z'. A characteristic peak-valley (for n₂ < 0) or valley-peak (for n₂ > 0) curve is obtained.
-
Analysis: Fit the open- and closed-aperture data to theoretical models to extract the values of β and n₂, respectively. The closed-aperture data is typically divided by the open-aperture data to isolate the refractive non-linearity.[19]
-
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. preciseceramic.com [preciseceramic.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Low- and high-order nonlinear optical properties of BaTiO3 and SrTiO3 nanoparticles [opg.optica.org]
- 6. Characterization of Tensorial Second Order Optical Nonlinearity of Epitaxial this compound Thin Films [opg.optica.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Rh:BaTiO3 thin films with large nonlinear optical properties [opg.optica.org]
- 9. OPG [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Second‐harmonic generation of poled BaTiO 3 thin films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Enhanced second harmonic generation in individual this compound nanoparticles driven by Mie resonances - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. OPG [opg.optica.org]
- 16. researchgate.net [researchgate.net]
- 17. Electro-optic Materials on Silicon - IBM Research [research.ibm.com]
- 18. OPG [opg.optica.org]
- 19. Z-scan technique - Wikipedia [en.wikipedia.org]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 22. Electro-optic effect in BaTiO3 for spectral tuning of narrowband resonances [opg.optica.org]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Direct synthesis of ultrafine tetragonal BaTiO3 nanoparticles at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 28. azom.com [azom.com]
- 29. pubs.aip.org [pubs.aip.org]
The Dawn of a New Class of Ferroelectrics: A Technical Guide to the History and Discovery of Barium Titanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history and discovery of barium titanate (BaTiO₃) as a pivotal ferroelectric material. Emerging from the technological pressures of World War II, the discovery of BaTiO₃'s unique properties not only provided a critical alternative to existing dielectric materials but also fundamentally expanded the scientific understanding of ferroelectricity beyond water-soluble salts. This document details the key scientific milestones, experimental methodologies, and theoretical frameworks that established this compound as a cornerstone of modern electronic materials.
A Serendipitous Discovery in a Time of Need
The story of this compound's discovery as a high-permittivity material is rooted in the materials science challenges of World War II. In the early 1940s, researchers in the United States, Russia, and Japan independently investigated titanate ceramics as potential replacements for mica in capacitors, a component vital for military electronics.[1] The supply of mica was under threat, accelerating the search for synthetic alternatives.[1]
Initial work in the United States by Thurnaurer and Deaderick at the American Lava Co. in 1941, and more detailed studies by Wainer and Solomon, revealed that doping titanium dioxide (TiO₂) with barium oxide (BaO) resulted in ceramic materials with exceptionally high dielectric permittivities, exceeding 1000.[1] This was a tenfold increase over any other ceramic known at the time.[1] Concurrently, similar discoveries were made by Ogawa and Waku in Japan, and B. M. Wul and I. M. Goldman in Russia.[1]
The crucial breakthrough came in 1945 and 1946 when research groups led by Arthur von Hippel at the Massachusetts Institute of Technology (MIT) in the USA, and Wul and Goldman in the USSR, demonstrated that the high dielectric constant of BaO–TiO₂ ceramics was due to ferroelectric switching.[1] This was a landmark discovery, as it was the first time ferroelectricity was observed in a simple oxide material, proving that the phenomenon was not exclusively linked to hydrogen-bonded materials like Rochelle salt.[1]
Unraveling the Structure and Properties
Following the initial discovery, the scientific community embarked on a quest to understand the fundamental nature of this compound's ferroelectricity.
Crystal Structure and Phase Transitions
In 1945, Helen D. Megaw in the United Kingdom proposed the perovskite crystal structure for the high-temperature ferroelectric phase of BaTiO₃, which was soon confirmed by Miyake and Ueda.[1] The ideal perovskite structure (ABO₃) is cubic, with the barium (Ba²⁺) ions at the corners, oxygen (O²⁻) ions at the face centers, and a titanium (Ti⁴⁺) ion at the body center.[2]
It was established that this compound undergoes a series of phase transitions as a function of temperature, which are responsible for its ferroelectric behavior.[1][3] Above its Curie temperature (Tc) of approximately 120-130°C, BaTiO₃ exists in a paraelectric cubic phase (space group Pm-3m) and does not exhibit spontaneous polarization.[3] Below the Curie temperature, it transitions to a ferroelectric tetragonal phase (P4mm), where the Ti⁴⁺ ion is displaced from the center of the oxygen octahedron, creating a permanent electric dipole.[1] Further cooling leads to transitions to an orthorhombic phase (Amm2) at around 5-10°C and a rhombohedral phase (R3m) below -90°C.[1]
Synthesis of this compound
The properties of this compound are highly dependent on its synthesis method, which influences factors like particle size, purity, and stoichiometry.
-
Solid-State Reaction: This was the traditional and most common method used in the early days. It involves mixing barium carbonate (BaCO₃) and titanium dioxide (TiO₂) in a 1:1 molar ratio, followed by calcination at high temperatures (typically 1000-1300°C).[2][4] While straightforward, this method can lead to large, agglomerated particles and potential impurities.[2]
-
Sol-Gel Process: This wet-chemical technique offers better control over particle size and purity. It typically involves the hydrolysis and condensation of metal alkoxide precursors, such as barium acetate and titanium isopropoxide, to form a gel, which is then dried and calcined at a lower temperature than the solid-state reaction.[5][6]
-
Hydrothermal Synthesis: This method involves the crystallization of BaTiO₃ from aqueous solutions of barium and titanium precursors under high temperature and pressure. It is known for producing fine, well-crystallized powders with a narrow particle size distribution.[7]
Quantitative Data Summary
The ferroelectric nature of this compound gives rise to its remarkable dielectric, piezoelectric, and pyroelectric properties. The following tables summarize typical quantitative data for ceramic and single-crystal BaTiO₃.
Table 1: Dielectric Properties of this compound
| Property | Ceramic BaTiO₃ | Single Crystal BaTiO₃ |
| Dielectric Constant (εr) at Room Temp. | 1500 - 6000 | ~4000 (a-axis), ~200 (c-axis) |
| Curie Temperature (Tc) | 120 - 135 °C | ~130 °C |
| Dissipation Factor (tan δ) at 1 kHz | < 0.02 | < 0.01 |
Table 2: Piezoelectric and Pyroelectric Properties of this compound
| Property | Ceramic BaTiO₃ | Single Crystal BaTiO₃ |
| Piezoelectric Coefficient (d₃₃) | 190 - 470 pC/N | ~85.6 pC/N |
| Piezoelectric Voltage Coefficient (g₃₃) | 10 - 25 x 10⁻³ Vm/N | ~12.5 x 10⁻³ Vm/N |
| Electromechanical Coupling Factor (kp) | 0.35 - 0.50 | ~0.48 |
| Pyroelectric Coefficient (p) at 300K | -180 to -270 µC/m²K | -200 µC/m²K |
Experimental Protocols for Characterization
The confirmation of ferroelectricity in this compound relied on the observation of a hysteresis loop in the polarization-electric field (P-E) relationship. The Sawyer-Tower circuit, first described in 1930 for studying Rochelle salt, was the fundamental experimental setup used for these measurements.[8][9][10]
Early Hysteresis Loop Measurement (circa 1940s)
Objective: To observe the ferroelectric hysteresis loop of a this compound ceramic sample.
Materials and Equipment:
-
This compound ceramic disc (sintered from BaCO₃ and TiO₂ powders).
-
Silver paste or evaporated metal electrodes.
-
High voltage AC power supply (variable frequency, typically 60 Hz).
-
Standard linear capacitor (with a capacitance much larger than the sample).
-
Cathode Ray Oscilloscope (Braun tube).
-
Resistors for the Sawyer-Tower circuit.
-
Temperature-controlled chamber or oil bath.
Procedure:
-
Sample Preparation:
-
A thin disc of sintered this compound ceramic was polished to ensure flat and parallel surfaces.
-
Electrodes were applied to the two opposing faces of the disc using silver paste, which was then fired to ensure good electrical contact. For more advanced setups, evaporated metal electrodes could be used.
-
-
Circuit Assembly (Sawyer-Tower Circuit):
-
The this compound sample (ferroelectric capacitor, Cₓ) was connected in series with a standard linear capacitor (C₀).[8][9][10]
-
A high voltage AC signal was applied across the series combination.
-
The voltage across the standard capacitor (V₀) was applied to the vertical deflection plates of the oscilloscope. Since the charge (Q) on both capacitors is the same in a series circuit, and for the linear capacitor Q = C₀V₀, the vertical deflection was proportional to the polarization of the ferroelectric sample.
-
The voltage applied across the ferroelectric sample (Vₓ) was applied to the horizontal deflection plates of the oscilloscope. This was typically achieved using a voltage divider.
-
-
Measurement:
-
The AC voltage was gradually increased, and the trace on the oscilloscope screen was observed.
-
For a ferroelectric material below its Curie temperature, a characteristic hysteresis loop would appear on the screen.
-
The spontaneous polarization (Ps) could be determined from the intercept of the loop with the vertical axis, and the coercive field (Ec) from the intercept with the horizontal axis.
-
Measurements were often repeated at various temperatures by placing the sample in a controlled-temperature environment to observe the disappearance of the hysteresis loop above the Curie temperature.[8]
-
Theoretical Framework: Landau-Ginzburg-Devonshire Theory
The phenomenological theory of ferroelectricity in this compound is well-described by the Landau-Ginzburg-Devonshire (LGD) theory. This theory expands the Gibbs free energy (G) as a power series of the polarization (P), which is the order parameter for the ferroelectric phase transition.
The free energy density for a uniaxial ferroelectric can be expressed as:
G = αP² + ½βP⁴ + ⅙γP⁶ - EP
where:
-
α, β, and γ are the Landau coefficients, which are temperature-dependent.
-
E is the external electric field.
The LGD theory successfully explains the temperature dependence of the dielectric constant, the spontaneous polarization below the Curie temperature, and the occurrence of a first-order phase transition in this compound.
Conclusion
The discovery of ferroelectricity in this compound was a transformative event in materials science. It not only provided a robust and versatile material for a myriad of electronic applications, from capacitors to transducers, but also opened up a new frontier in the fundamental understanding of condensed matter physics. The early investigations, driven by necessity and scientific curiosity, laid the groundwork for the development of a vast array of ferroelectric and piezoelectric materials that are integral to modern technology. The ongoing research into nanostructured and thin-film this compound continues to reveal new and exciting phenomena, ensuring its relevance for decades to come.
References
- 1. ceramics.org [ceramics.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods for the synthesis of this compound as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]
- 5. researchgate.net [researchgate.net]
- 6. Switching Time in Ferroelectric BaTiO 3 and Its Dependence on Crystal Thickness: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. physlab.org [physlab.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
chemical formula and synthesis precursors for barium titanate
An In-depth Technical Guide to the Chemical Formula and Synthesis Precursors of Barium Titanate
Introduction
This compound (BaTiO₃) is an inorganic compound that holds a prominent position in the field of materials science due to its exceptional ferroelectric, piezoelectric, and dielectric properties.[1] This versatile ceramic material, with its characteristic perovskite crystal structure, is a cornerstone in the manufacturing of a wide array of electronic components, including multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices. This guide provides a comprehensive overview of the chemical formula of this compound and delves into the common synthesis methodologies, with a particular focus on the precursors and experimental protocols.
Chemical Formula: The universally recognized chemical formula for this compound is BaTiO₃ . It is composed of barium (Ba), titanium (Ti), and oxygen (O) atoms in a 1:1:3 stoichiometric ratio.
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, each offering distinct advantages concerning particle size control, purity, and scalability. The most prevalent techniques are the solid-state reaction, sol-gel synthesis, and hydrothermal synthesis.
Solid-State Reaction
The solid-state reaction method is a traditional and cost-effective approach for producing large quantities of this compound. This method involves the high-temperature calcination of a mixture of barium and titanium precursors.
Synthesis Precursors:
-
Barium Precursor: Barium carbonate (BaCO₃) is the most commonly used barium source.[2]
-
Titanium Precursor: Titanium dioxide (TiO₂) in its anatase or rutile crystalline form is the standard titanium precursor.[2]
Experimental Protocol:
A typical solid-state synthesis protocol for this compound is as follows:
-
Weighing and Mixing: Stoichiometric amounts of high-purity barium carbonate and titanium dioxide powders (1:1 molar ratio) are accurately weighed. The powders are then intimately mixed, often in a wet medium like acetone or ethanol, using a mortar and pestle or ball milling for several hours to ensure homogeneity.
-
Drying: The resulting slurry is dried to remove the solvent.
-
Calcination: The dried powder mixture is calcined in a furnace at temperatures ranging from 900°C to 1200°C for several hours.[3] The following chemical reaction occurs during calcination: BaCO₃ + TiO₂ → BaTiO₃ + CO₂
-
Grinding: After calcination, the resulting this compound powder is ground to break up agglomerates and achieve a finer particle size.
-
Sintering (Optional): For creating dense ceramic bodies, the calcined powder is often pressed into pellets and sintered at higher temperatures (e.g., 1200°C for 12 hours).[3]
Quantitative Data for Solid-State Synthesis:
| Barium Precursor | Titanium Precursor | Mixing Method | Calcination Temperature (°C) | Calcination Time (h) | Resulting Particle/Grain Size | Reference |
| BaCO₃ | TiO₂ | Mortar and pestle in acetone | 900 | 3 | Not specified | |
| BaCO₃ | TiO₂ | Not specified | 1000 | 10 (presintering) | 2.71 µm (after sintering at 1200°C) | [3] |
| BaCO₃ | TiO₂ | Blending | 1050 | 3 | ~170 nm (D50) | [2] |
Experimental Workflow for Solid-State Synthesis:
Sol-Gel Synthesis
The sol-gel method is a wet-chemical technique that offers excellent control over particle size, homogeneity, and purity at lower processing temperatures compared to the solid-state method.[1]
Synthesis Precursors:
-
Barium Precursors: Barium acetate (Ba(CH₃COO)₂), barium hydroxide (Ba(OH)₂), or barium acetylacetonate are commonly used.[1][4]
-
Titanium Precursors: Titanium alkoxides such as titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or titanium butoxide (Ti(OC₄H₉)₄) are typical choices.[5]
Experimental Protocol:
A representative sol-gel synthesis protocol is as follows:
-
Precursor Solution Preparation:
-
A barium precursor solution is prepared by dissolving the barium salt (e.g., 2.55g of barium acetate) in a suitable solvent (e.g., 20 ml of deionized water with a few drops of acetic acid).[1]
-
A titanium precursor solution is prepared by dissolving the titanium alkoxide (e.g., 2.8 ml of titanium isopropoxide) in an alcohol (e.g., 15 ml of ethanol) with a stabilizing agent like acetic acid.[1]
-
-
Mixing and Gelation: The barium precursor solution is added to the titanium precursor solution under continuous stirring.[1] The pH of the mixture is often adjusted (e.g., to 9-11 with ammonia) to promote hydrolysis and condensation reactions, leading to the formation of a gel.[1]
-
Aging and Drying: The gel is aged for a specific period and then dried in an oven (e.g., at 80°C for 14 hours) to remove the solvent.[1]
-
Calcination: The dried gel is calcined in a furnace at temperatures typically ranging from 700°C to 950°C to crystallize the this compound.[4][5]
Quantitative Data for Sol-Gel Synthesis:
| Barium Precursor | Titanium Precursor | Solvent | Calcination Temperature (°C) | Calcination Time (h) | Resulting Particle Size | Reference |
| Barium Acetate | Titanium Isopropoxide | Acetic Acid/Ethanol | 900 | 3 | Not specified | |
| Barium Acetate | Titanium Butoxide | Acetic Acid/Ethanol | 700 | 2 | 75 nm | [5] |
| Barium Acetate | Titanium Isopropoxide | Deionized Water/Ethanol | 800 | 3 | 30-40 nm | [1] |
| Barium Acetylacetonate | Titanium Isopropoxide | Isopropanol | 950 | Not specified | 1-1.5 µm (grains) | [4] |
Experimental Workflow for Sol-Gel Synthesis:
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high-temperature and high-pressure aqueous solutions to crystallize materials directly from the precursors, often resulting in well-defined crystalline particles.
Synthesis Precursors:
-
Barium Precursor: Barium hydroxide (Ba(OH)₂) is a frequently used precursor.
-
Titanium Precursor: Titanium dioxide (TiO₂) or titanium hydroxide (Ti(OH)₄) are common choices.[6]
Experimental Protocol:
A general procedure for hydrothermal synthesis is as follows:
-
Precursor Slurry Preparation: A slurry is prepared by mixing the barium and titanium precursors (e.g., barium hydroxide and titanium dioxide) in deionized water.
-
Hydrothermal Reaction: The slurry is placed in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to temperatures between 100°C and 200°C for a duration ranging from a few hours to several days. During this process, the precursors dissolve and react under high pressure to form crystalline this compound.
-
Washing and Drying: After the reaction, the autoclave is cooled down, and the resulting powder is collected, washed with deionized water and/or dilute acid to remove impurities, and then dried.
Quantitative Data for Hydrothermal Synthesis:
| Barium Precursor | Titanium Precursor | Reaction Temperature (°C) | Reaction Time (h) | Resulting Particle Size | Reference |
| Ba(OH)₂·8H₂O | TiO₂ (anatase) | 120 | 24 | Largest particle size | [6] |
| Ba(OH)₂·8H₂O | TiO₂ (Degussa P25) | Not specified | Not specified | ~0.1 µm | [6] |
| Ba(OH)₂·8H₂O | Ti(OH)₄ | Not specified | Not specified | ~0.1 µm | [6] |
| Ba(OH)₂ | TiO₂ | 100, 150, 180 | 7 | Very fine at 150 & 180°C |
Experimental Workflow for Hydrothermal Synthesis:
Conclusion
The synthesis of this compound (BaTiO₃) can be tailored to specific applications by selecting the appropriate synthesis method and precursors. The solid-state reaction is a robust method for large-scale production, while sol-gel and hydrothermal methods provide greater control over the material's properties at the nanoscale. Understanding the detailed experimental protocols and the influence of various parameters is crucial for researchers and scientists in developing advanced materials for next-generation electronic and drug delivery applications.
References
health and safety guidelines for handling barium titanate powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations crucial for the handling and application of barium titanate powder. This compound (BaTiO3) is a versatile ceramic material widely utilized for its dielectric and piezoelectric properties. However, as with any fine powder, it presents potential health risks that necessitate strict adherence to safety protocols to ensure a safe laboratory and research environment. This document outlines the associated hazards, exposure limits, proper handling procedures, and emergency responses.
Hazard Identification and Classification
This compound powder is classified as hazardous.[1] It is considered harmful if swallowed or inhaled.[1][2][3] While insoluble barium compounds like this compound generally have low toxicity, soluble barium compounds can be poisonous. The primary routes of exposure are inhalation of the dust and ingestion.[4]
Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.[2]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to safe handling.
| Property | Value |
| Appearance | Off-white to white powder or solid.[1][5] |
| Odor | Odorless.[1] |
| CAS Number | 12047-27-7.[1][6][7] |
| Molecular Formula | BaTiO3.[7] |
| Molecular Weight | 233.19 g/mol .[4] |
| Melting Point | 1625 °C / 2957 °F.[1] |
| Specific Gravity | 5.95 g/cm³. |
| Flammability | Non-combustible.[8] |
Occupational Exposure Limits
Several regulatory bodies have established occupational exposure limits (OELs) for barium compounds to minimize the risk of adverse health effects.
| Organization | Exposure Limit (as Ba) |
| OSHA (PEL) | 0.5 mg/m³.[4][9] |
| ACGIH (TLV) | 0.5 mg/m³.[4][10] |
| NIOSH (REL) | 0.5 mg/m³.[9][10] |
| IDLH | 50.0 mg/m³.[4] |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Engineering and Administrative Controls
The primary strategy for controlling exposure to this compound powder is through robust engineering and administrative controls.
-
Ventilation: Always handle this compound powder in a well-ventilated area.[8][11] Local exhaust ventilation should be used where dust is generated.[5]
-
Housekeeping: Implement good housekeeping practices to prevent the accumulation of dust. Use a high-efficiency particulate air (HEPA) filter vacuum for cleaning up spills.[6] Avoid dry sweeping or using compressed air, which can disperse the powder into the air.[6]
-
Work Practices: Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling and before breaks.[5][8]
Personal Protective Equipment (PPE)
When engineering controls are not sufficient to control exposure, appropriate PPE must be used.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][11] Contact lenses should not be worn as they can trap dust and absorb irritants.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC or rubber) and a lab coat or protective suit.[5][6][8] Gloves should be inspected before use and disposed of properly after handling the material.[5]
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, a NIOSH-approved respirator is required.[5][10] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] For larger scale operations or emergencies, a full-face respirator may be necessary.[2][11]
Caption: Personal Protective Equipment Selection Workflow.
Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the material.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[5] Use non-sparking tools.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[5][11] Keep containers tightly closed when not in use.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
First-Aid Measures
In the event of exposure, immediate first aid is essential.
-
Inhalation: If inhaled, remove the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9]
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[2] Call a poison center or doctor if you feel unwell.[1][9]
Caption: Emergency First-Aid Procedures.
Accidental Release Measures
In case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[5][6]
-
Containment and Cleanup: Evacuate unnecessary personnel from the area.[11] For minor spills, use dry clean-up procedures and avoid generating dust.[8] Sweep up the material and place it in a suitable, labeled container for disposal.[5][8] For major spills, alert emergency responders.[8] Prevent the spillage from entering drains or water courses.[8]
Fire-Fighting Measures
This compound is not combustible.[8]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][11]
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Disposal Considerations
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[1][9] Do not allow the product to enter drains.[5]
Experimental Protocols
While specific experimental protocols for toxicity testing of this compound are not detailed in the provided safety data sheets, the established occupational exposure limits are derived from toxicological studies. These studies typically involve:
-
Acute Toxicity Studies: To determine the short-term effects of exposure, studies such as LD50 (lethal dose, 50%) for oral and dermal routes, and LC50 (lethal concentration, 50%) for inhalation are conducted on animal models.
-
Chronic Toxicity Studies: These long-term studies evaluate the effects of repeated exposure over a prolonged period. They are crucial for determining permissible exposure limits for occupational settings.
-
Irritation and Sensitization Studies: These experiments assess the potential of the substance to cause skin and eye irritation or allergic reactions.
Researchers working with this compound should consult specialized toxicological literature for detailed experimental methodologies related to its safety assessment.
This guide is intended to provide a comprehensive overview of the health and safety guidelines for handling this compound powder. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.de [fishersci.de]
- 3. nanomaterials.iolitec.de [nanomaterials.iolitec.de]
- 4. This compound | BaO3Ti | CID 159419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ltschem.com [ltschem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. materion.com [materion.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. echemi.com [echemi.com]
In-Vitro Biocompatibility and Cytotoxicity of Barium Titanate: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barium titanate (BaTiO₃), a perovskite ceramic with notable piezoelectric and ferroelectric properties, is increasingly being investigated for a range of biomedical applications, including drug delivery, tissue engineering, and cancer therapy. Understanding its interaction with biological systems at the cellular level is paramount for its safe and effective translation into clinical use. This technical guide provides a comprehensive overview of the in-vitro biocompatibility and cytotoxicity of this compound, summarizing key quantitative data from published studies, detailing experimental methodologies, and illustrating cellular mechanisms and workflows. The evidence largely indicates that this compound nanoparticles (BTNPs) exhibit a high degree of biocompatibility with non-cancerous cell lines, while demonstrating selective cytotoxicity towards certain cancer cell types, primarily through the induction of oxidative stress.
Quantitative Analysis of In-Vitro Cytotoxicity and Biocompatibility
The in-vitro response to this compound is highly dependent on the cell type, particle concentration, and exposure duration. The following tables summarize the quantitative data from various studies.
Table 1: Cytotoxicity of this compound Nanoparticles on Cancer Cell Lines
| Cell Line | BaTiO₃ Concentration (µg/mL) | Exposure Time (hours) | Assay | Cell Viability (%) | Reference |
| A549 (Human Lung Carcinoma) | 25 | 24 | MTT | ~80 | [1][2] |
| 50 | 24 | MTT | ~65 | [1][2] | |
| 100 | 24 | MTT | ~50 | [1][2] | |
| 200 | 24 | MTT | ~40 | [1][2] | |
| 25 | 48 | MTT | ~70 | [1][2] | |
| 50 | 48 | MTT | ~55 | [1][2] | |
| 100 | 48 | MTT | ~40 | [1][2] | |
| 200 | 48 | MTT | ~30 | [1][2] | |
| 25 | 72 | MTT | ~60 | [1][2] | |
| 50 | 72 | MTT | ~45 | [1][2] | |
| 100 | 72 | MTT | ~30 | [1][2] | |
| 200 | 72 | MTT | ~20 | [1][2] | |
| MCF-7 (Human Breast Cancer) | 200 | Not Specified | Alamar Blue | Selective Cytotoxicity | [3] |
Table 2: Biocompatibility of this compound with Non-Cancerous Cell Lines
| Cell Line | BaTiO₃ Type & Concentration | Exposure Time | Assay | Cell Viability (%) / Cytotoxicity (%) | Reference |
| Bovine Fibroblasts | Nanoparticles (0.1 - 100 µg/mL) | 24 hours | MTT, Trypan Blue | No significant effect on viability; enhanced proliferation at 10 µg/mL.[4][5][6] | [4][5][7] |
| IMR-90 (Human Lung Fibroblasts) | Nanoparticles (5 - 200 µg/mL) | 24, 48, 72 hours | MTT | No significant toxicity observed.[1][2][8][9] | [1][2][8][9] |
| L929 (Mouse Fibroblasts) | Nanoparticles | Not Specified | Alamar Blue | High biocompatibility and cell viability at high concentrations. | [10] |
| SH-SY5Y (Human Neuroblastoma) | Glycol-chitosan coated Nanoparticles (up to 100 µg/mL) | Not Specified | MTT, LIVE/DEAD | Excellent compatibility; ~90% viability at 100 µg/mL.[11] | [11] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of nanomaterial cytotoxicity. Below are protocols for commonly employed assays in the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare suspensions of BaTiO₃ nanoparticles in the culture medium at the desired concentrations. It is recommended to sonicate the nanoparticle suspensions to prevent agglomeration before adding them to the cells.[1][2] Replace the old medium with 100 µL of the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the BaTiO₃ nanoparticles for the desired exposure times (e.g., 24, 48, 72 hours).[1][2]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable, metabolically active cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells with the BaTiO₃ nanoparticles for the specified duration.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 3-10 minutes.[13][14] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.[13][14]
-
Reaction Setup: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[13][14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]
-
Absorbance Measurement: Add a stop solution if required by the kit.[13] Measure the absorbance at 490 nm with a reference wavelength of >600 nm using a microplate reader.[13][14] The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[4]
-
Cell Preparation: After treatment with BaTiO₃ nanoparticles, detach the cells from the culture vessel using trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Signaling Pathways and Experimental Workflows
Oxidative Stress-Mediated Cytotoxicity in Cancer Cells
In human lung carcinoma (A549) cells, this compound nanoparticles have been shown to induce cytotoxicity through the generation of oxidative stress.[1][2] This involves the production of reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂), leading to a depletion of intracellular antioxidants like glutathione and a reduction in the activity of antioxidant enzymes.[1][2] This cascade of events ultimately results in mitochondrial membrane potential depletion and the activation of caspase-3 and -9, leading to apoptosis.[1][2] The cytotoxicity can be mitigated by the ROS scavenger N-acetyl-cysteine (NAC).[1][2]
Caption: Oxidative stress signaling pathway induced by BaTiO₃ nanoparticles in A549 cancer cells.
General Workflow for In-Vitro Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the in-vitro cytotoxicity of this compound nanoparticles.
Caption: General experimental workflow for in-vitro cytotoxicity assessment of BaTiO₃ nanoparticles.
Comparative Biocompatibility of this compound
The response to this compound varies significantly between cancerous and non-cancerous cell lines, as well as among different types of non-cancerous cells.
Caption: Comparative biocompatibility of this compound across different cell lines.
Conclusion and Future Directions
The available in-vitro data suggests that this compound is a promising biomaterial with a favorable biocompatibility profile for non-cancerous cells. Its selective cytotoxicity towards cancer cells, mediated by oxidative stress, opens avenues for its exploration in oncology. However, for its successful application in drug development and other biomedical fields, further research is warranted. Future studies should focus on:
-
Standardization of Materials: Thorough characterization of BaTiO₃ nanoparticles (size, shape, crystal phase, surface chemistry) is essential for reproducible results.
-
Broader Cell Line Screening: Evaluation against a wider range of both cancerous and primary human cells will provide a more complete biocompatibility profile.
-
Long-term Studies: Most current studies focus on short-term exposure. Long-term in-vitro studies are needed to assess chronic effects.
-
Elucidation of Other Mechanisms: While oxidative stress is a key mechanism, other potential cellular interactions and signaling pathways should be investigated.
-
In-Vivo Correlation: In-vitro findings need to be validated through well-designed in-vivo studies to understand the systemic effects and biocompatibility of this compound.
This guide serves as a foundational resource for professionals working with this compound, providing a structured overview of its in-vitro biocompatibility and cytotoxicity and offering a basis for future research and development.
References
- 1. [PDF] this compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells | Semantic Scholar [semanticscholar.org]
- 2. This compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of Ultrasound-Driven this compound Nanoparticles and the Mechanism of Action on Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Nanoparticles Exhibit Cytocompatibility in Cultured Bovine Fibroblasts: A Model for Dermal Exposure | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journalcjast.com [journalcjast.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Critical Influence of Grain Size on the Ferroelectric Properties of Barium Titanate Ceramics: A Technical Guide
An in-depth exploration for researchers, scientists, and materials development professionals on how grain size dictates the ferroelectric behavior of BaTiO3 ceramics, providing a foundation for material design and optimization.
Barium titanate (BaTiO3), a cornerstone ferroelectric material, exhibits a remarkable sensitivity of its electrical properties to its microstructure, particularly grain size. This technical guide delves into the intricate relationship between grain size and the key ferroelectric characteristics of BaTiO3 ceramics, offering a comprehensive overview of the underlying physics, experimental methodologies for its study, and a summary of key quantitative findings. This understanding is paramount for the tailored development of BaTiO3-based components for a myriad of applications, including multilayer ceramic capacitors, piezoelectric transducers, and non-volatile memory.
The Dichotomy of Grain Size: A Double-Edged Sword
The effect of grain size on the ferroelectric properties of BaTiO3 is not monolithic; rather, it presents a fascinating dichotomy. As the grain size is reduced from several micrometers down to the nanometer scale, a complex interplay of intrinsic and extrinsic factors comes to the fore, leading to distinct trends in the material's behavior.
Generally, as the grain size of BaTiO3 ceramics decreases, several key changes are observed. The tetragonal distortion of the crystal lattice is progressively reduced.[1] Concurrently, there is a decrease in the Curie temperature (Tc), the temperature at which the material transitions from its ferroelectric to paraelectric state.[1][2][3][4][5][6][7] This shift is often accompanied by a reduction in the heat of transition.[1]
The dielectric constant, a measure of a material's ability to store electrical energy, exhibits a more complex relationship with grain size. Many studies have reported that the dielectric constant increases as the grain size decreases, reaching a peak value at a critical size of approximately 1 µm, after which it rapidly declines with further reduction in grain size.[8][9][10][11][12] However, other research indicates a continuous decrease in the dielectric constant as grain size is reduced from 200 nm down to 20 nm.[13] This apparent discrepancy can be attributed to the dominant mechanisms at different grain size regimes. The initial increase is often linked to an optimal density and mobility of 90° domain walls, while the subsequent decrease in finer-grained ceramics is attributed to the growing influence of low-permittivity grain boundaries, an effect sometimes referred to as the "dilution effect".[13][14]
Ferroelectric hysteresis, the hallmark of a ferroelectric material, is also profoundly affected. The remnant polarization (Pr), which represents the polarization remaining after the removal of an external electric field, generally increases with increasing grain size.[8][11][15][16] Conversely, the coercive field (Ec), the electric field required to reverse the polarization, tends to decrease with increasing grain size above a certain threshold (around 1.1 µm), but can show a maximum at this critical grain size.[8][11][15] The reduction in remnant polarization and the increase in coercive field in smaller grains are often attributed to the "pinning" effect of the surface layer on the grains and the influence of the grain boundaries, which can impede domain wall motion.[8][17]
Quantitative Data Summary
The following table summarizes the quantitative relationship between grain size and the key ferroelectric properties of BaTiO3 ceramics as reported in various studies. It is important to note that the exact values can vary depending on the specific synthesis and processing conditions.
| Grain Size (µm) | Dielectric Constant (εr) at Room Temperature | Remnant Polarization (Pr) (µC/cm²) | Coercive Field (Ec) (kV/cm) | Curie Temperature (Tc) (°C) |
| > 20 | ~1500–2000[11] | Increases with grain size[8][11] | Decreases with grain size (>1.1 µm)[11] | ~125-130[3] |
| ~10.15 | - | Rises with increasing grain size[8] | Exhibits opposite tendency to Pr[8] | - |
| ~8.9 | - | - | - | - |
| ~1.12 | 5628 (maximum)[8] | - | - | - |
| ~1.1 | ~4200 (maximum)[11] | - | 7.14 (maximum)[11][15] | - |
| ~1.0 | ~5000 (maximum)[4] | - | - | ~120-130[9] |
| ~0.97 | 5197 (maximum)[2] | - | - | - |
| ~0.59 - 0.69 | - | - | - | Decreases with reduction in grain size[2] |
| ~0.25 | Decreases rapidly below 1 µm[8] | Rises with increasing grain size[8] | Exhibits opposite tendency to Pr[8] | - |
| 0.05 (50 nm) | - | - | - | 105[1] |
| 0.03 (30 nm) | - | - | - | Shifts to lower temperature[3] |
Experimental Protocols
The ability to precisely control the grain size of BaTiO3 ceramics is crucial for investigating its influence on ferroelectric properties. Various synthesis and sintering techniques are employed to achieve this control.
Synthesis of BaTiO3 Powders
-
Solid-State Reaction: This conventional method involves mixing stoichiometric amounts of precursor powders, such as BaCO3 and TiO2, followed by high-temperature calcination to form the BaTiO3 phase.[18][19] The particle size of the resulting powder can be controlled by milling time and calcination temperature.
-
Hydrothermal Synthesis: This wet-chemical method involves the crystallization of BaTiO3 from aqueous solutions of barium and titanium precursors under high temperature and pressure.[8] It allows for the synthesis of fine, uniform nanoparticles.
-
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network in a liquid).[15] Subsequent drying and calcination yield fine BaTiO3 powders.
-
Co-precipitation: This method involves the simultaneous precipitation of barium and titanium compounds from a solution, followed by calcination to form BaTiO3.[19]
Sintering of BaTiO3 Ceramics
The sintering process is critical for densification and grain growth control.
-
Conventional Sintering: Green bodies (pressed powder pellets) are heated to a high temperature (e.g., 1250-1400 °C) for a specific duration to promote densification and grain growth.[20][21] Varying the sintering temperature and time allows for the control of the final grain size.
-
Two-Step Sintering (TSS): This method involves rapidly heating the sample to a high temperature (T1), holding for a short time, and then cooling to a lower temperature (T2) for a longer duration.[2][8] This technique can produce dense ceramics with fine grain sizes by separating the densification and grain growth stages.
-
Spark Plasma Sintering (SPS): This advanced sintering technique uses a pulsed DC current to rapidly heat the sample under pressure.[22] The high heating rates and applied pressure can lead to dense ceramics with very fine grain sizes, even in the nanometer range.[4]
-
Microwave Sintering: This method utilizes microwave energy for heating, which can lead to more uniform and rapid sintering compared to conventional methods.[20]
Characterization of Ferroelectric Properties
-
Microstructure Analysis: Scanning Electron Microscopy (SEM) is used to observe the grain size and morphology of the sintered ceramics.[18][21]
-
Phase Analysis: X-ray Diffraction (XRD) is employed to confirm the crystal structure (e.g., tetragonal perovskite phase) and determine lattice parameters.[18][19]
-
Dielectric Properties Measurement: An impedance analyzer is used to measure the dielectric constant and dielectric loss as a function of frequency and temperature.[23]
-
Ferroelectric Hysteresis (P-E) Loop Measurement: A Sawyer-Tower circuit or a dedicated ferroelectric tester is used to measure the polarization versus electric field (P-E) hysteresis loop, from which the remnant polarization (Pr) and coercive field (Ec) are determined.[2][23]
-
Piezoelectric Coefficient (d33) Measurement: A quasi-static d33 meter is used to measure the piezoelectric coefficient.[2]
Signaling Pathways and Logical Relationships
The complex interplay of factors governing the grain size effect can be visualized as a logical workflow.
Caption: Logical flow of grain size influence on BaTiO3 properties.
Conclusion
The grain size of BaTiO3 ceramics is a critical parameter that profoundly influences its ferroelectric properties. The relationship is complex, with competing mechanisms dominating at different grain size regimes. While a peak in dielectric properties is often observed around a grain size of 1 µm, a general trend of decreasing remnant polarization and Curie temperature, and an increasing coercive field is seen with decreasing grain size, especially in the sub-micron and nanoscale regions. A thorough understanding and precise control of the grain size through tailored synthesis and sintering protocols are therefore indispensable for the development of high-performance BaTiO3-based electronic components. This guide provides a foundational understanding for researchers and engineers to navigate the intricate landscape of grain size effects in this technologically vital ferroelectric material.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jim.org.cn [jim.org.cn]
- 9. Effect of grain size and mechanical processing on the dielectric properties of BaTiO3 | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. Size effect of this compound: fine particles and ceramics [jstage.jst.go.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. Unfolding grain size effects in this compound ferroelectric ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijcps.org [ijcps.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Study of the structural, ferroelectric and dielectric properties of BaTiO3 co-doped with Sn4+ and Cr3+ | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Methodological & Application
Application Note: Large-Scale Production of Barium Titanate via Solid-State Reaction
Introduction
Barium titanate (BaTiO₃) is a cornerstone ferroelectric material in the electronics industry, prized for its high dielectric constant and piezoelectric properties. These characteristics make it indispensable for manufacturing multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices.[1][2][3] For large-scale industrial production, the solid-state reaction method remains a primary choice due to its simplicity, cost-effectiveness, and ability to produce BaTiO₃ with high tetragonality.[4][5] This method traditionally involves the high-temperature calcination of a mixture of barium carbonate (BaCO₃) and titanium dioxide (TiO₂).[4][6]
This application note provides a detailed protocol for the large-scale synthesis of this compound powder using the solid-state reaction method. It outlines the critical process parameters, including the role of mechanical activation (ball milling) in enhancing reaction kinetics and the effects of calcination and sintering temperatures on the final product's characteristics.
Principle of the Method
The solid-state synthesis of this compound proceeds through the high-temperature reaction between barium carbonate and titanium dioxide, as shown in the following chemical equation:
BaCO₃ + TiO₂ → BaTiO₃ + CO₂
The reaction is initiated at the contact points between the reactant particles.[7] The process is diffusion-controlled, meaning the rate of reaction is largely dependent on the diffusion of barium ions (Ba²⁺) into the titanium dioxide lattice.[7][8] Mechanical activation, such as high-energy ball milling, plays a crucial role by reducing the particle size of the precursors, thereby increasing their surface area and reactivity. This enhancement of the reaction kinetics allows for lower calcination temperatures and shorter reaction times.[8][9]
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Barium Carbonate (BaCO₃), high purity (e.g., 99%)
-
Titanium Dioxide (TiO₂), anatase or rutile, high purity (e.g., 99.9%)
-
-
Milling Medium:
-
Zirconium oxide (ZrO₂) grinding balls
-
Ethanol or acetone
-
-
Equipment:
-
High-energy planetary ball mill with zirconium oxide vials
-
Drying oven
-
High-temperature furnace (capable of reaching at least 1400°C)
-
Mortar and pestle (agate or alumina)
-
Sieve
-
Cold isostatic press
-
Characterization equipment: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Particle Size Analyzer.
-
Protocol for this compound Synthesis
-
Stoichiometric Weighing: Accurately weigh equimolar amounts of BaCO₃ and TiO₂ (1:1 molar ratio).[4]
-
Mechanical Activation (Milling):
-
Place the weighed powders into a zirconium oxide milling vial.
-
Add zirconium oxide grinding balls and a liquid medium such as ethanol to form a slurry.
-
Mill the mixture in a high-energy planetary ball mill. A typical milling speed is 240 rpm.[10] Milling time can be varied (e.g., 1 to 30 hours) to achieve desired particle size reduction and mechanical activation.[11]
-
-
Drying: After milling, dry the resulting slurry in an oven at a temperature sufficient to evaporate the milling medium (e.g., 60-80°C) until a dry powder is obtained.[12]
-
Calcination:
-
Place the dried powder in an alumina crucible.
-
Heat the powder in a high-temperature furnace. The calcination temperature can range from 800°C to 1250°C for a duration of 1 to 8 hours.[13] A common protocol is calcination at 1100°C for 2 to 6 hours.[13]
-
The heating rate is typically controlled, for example, at 10°C/min.[1]
-
-
Post-Calcination Grinding: After cooling, grind the calcined powder using a mortar and pestle to break up agglomerates and obtain a fine, homogeneous powder.
-
Pellet Formation (for Sintering):
-
Mix the calcined BaTiO₃ powder with a binder solution (e.g., 10 wt% polyvinyl alcohol - PVA) to improve the green strength of the pellets.[14]
-
Press the powder into pellets of desired dimensions (e.g., 25 mm diameter, 2 mm thick) using a cold isostatic press at a pressure of around 25 MPa.[14]
-
Heat the pellets in a furnace at a low temperature (e.g., 600°C) to burn off the binder.[14]
-
-
Sintering:
Data Presentation
The following table summarizes key quantitative data from various studies on the solid-state synthesis of this compound.
| Parameter | Value Range | Typical Value | Outcome/Observation | Citation |
| Precursor Particle Size | ||||
| BaCO₃ | 50 nm - 650 nm | - | Smaller particle size accelerates the reaction. | [7] |
| TiO₂ | 5 nm - 70 nm | - | Smaller TiO₂ particle size promotes the formation of the tetragonal phase. | [4][7] |
| Milling Parameters | ||||
| Milling Time | 1 h - 30 h | 2 h | Particle size decreases with milling time up to a point (e.g., 20h), then may increase. | [11][14] |
| Milling Speed | - | 240 rpm | - | [10] |
| Calcination Parameters | ||||
| Temperature | 700°C - 1250°C | 1100°C | Lower temperatures (e.g., 700°C) can result in a cubic phase, while higher temperatures favor the tetragonal phase. | [6][13] |
| Time | 1 h - 8 h | 2 - 6 h | Sufficient time is required for the reaction to go to completion. | [13] |
| Sintering Parameters | ||||
| Temperature | 1200°C - 1350°C | 1300°C | Higher sintering temperatures lead to increased grain size and density. | [14][15][16] |
| Time | 2 h - 12 h | 4 h | Affects densification and microstructure. | [2][14] |
| Product Characteristics | ||||
| Particle Size (after calcination) | 40 nm - 0.5 µm | 170 nm | Can be controlled by milling and calcination conditions. | [4][13][17] |
| Tetragonality (c/a ratio) | - | ~1.01 | Higher tetragonality is often desired for electronic applications. | [4][10] |
| Density (after sintering) | - | ~5.8 g/cm³ | Approaches theoretical density with optimized sintering. | [14] |
Visualized Workflow and Pathways
The experimental workflow for the solid-state synthesis of this compound can be visualized as a series of sequential steps, each with critical parameters that influence the final product's properties.
Caption: Experimental workflow for solid-state synthesis of BaTiO₃.
Characterization and Quality Control
To ensure the successful synthesis of high-quality this compound, several characterization techniques are essential:
-
X-ray Diffraction (XRD): Used to confirm the formation of the desired BaTiO₃ perovskite phase and to determine its crystal structure (tetragonal or cubic).[1][4] The absence of peaks corresponding to BaCO₃ and TiO₂ indicates the completion of the reaction.[18]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and microstructure of the synthesized powder and sintered ceramic.[1][4]
-
Particle Size Analysis: Techniques such as laser diffraction can be used to determine the particle size distribution of the BaTiO₃ powder.[4][10]
-
Thermogravimetric Analysis (TGA): Can be employed to study the reaction kinetics and determine the optimal calcination temperature by observing the weight loss associated with the decomposition of BaCO₃.[9][18]
Conclusion
The solid-state reaction method, enhanced by mechanical activation, is a robust and scalable process for the production of this compound. By carefully controlling key parameters such as precursor particle size, milling conditions, and calcination and sintering temperatures, it is possible to synthesize BaTiO₃ powder with desired characteristics, including fine particle size and high tetragonality. The protocol and data presented in this application note provide a comprehensive guide for researchers and professionals in the development and large-scale production of this compound for advanced electronic applications.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. ijcps.org [ijcps.org]
- 3. Methods for the synthesis of this compound as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Solid-State Synthesis for High-Tetragonality, Small-Particle this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. On the solid-state formation of BaTiO3 nanocrystals from mechanically activated BaCO3 and TiO2 powders: innovative mechanochemical processing, the mechanism involved, and phase and nanostructure evolutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US7001585B2 - Method of making this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Sintering Technologies for this compound Ceramics - Kam Tai [kamtaikilnfurniture.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and characterization of nanometer-sized this compound powder by complex-precursor method [journal.hep.com.cn]
- 18. researchgate.net [researchgate.net]
Application Note and Protocol: Sol-Gel Synthesis of Barium Titanate Nanoparticles with Controlled Size
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barium titanate (BaTiO₃) is a versatile ceramic material with a perovskite structure, renowned for its exceptional ferroelectric, piezoelectric, and dielectric properties.[1] These characteristics make it a critical component in a wide array of electronic devices, including multilayer ceramic capacitors (MLCCs), sensors, and dynamic random-access memories (DRAMs).[2] In recent years, this compound nanoparticles have garnered significant interest for biomedical applications, such as in nanogenerators, sensors, and as contrast agents for medical imaging, owing to their tunable size, non-linear optical properties, and piezoelectric characteristics.[3][4]
The sol-gel method is a highly effective technique for synthesizing BaTiO₃ nanoparticles due to its ability to yield fine, uniformly distributed particles with precise stoichiometric control at relatively low processing temperatures.[1][5] This method allows for meticulous control over the material's composition, grain size, and crystallinity, which are crucial for tailoring the material's properties to specific applications.[6] This document provides a detailed protocol for the sol-gel synthesis of this compound nanoparticles, with a focus on controlling particle size by manipulating key synthesis parameters.
Principle of Sol-Gel Synthesis
The sol-gel process for synthesizing this compound nanoparticles typically involves the hydrolysis and condensation of barium and titanium precursors, usually a barium salt and a titanium alkoxide. The process begins with the formation of a colloidal suspension (sol), which then undergoes gelation to form a solid-like network (gel). The gel is subsequently dried and calcined to remove organic residues and induce crystallization, resulting in the formation of this compound nanoparticles. The final size and properties of the nanoparticles are highly dependent on several factors, including the choice of precursors, the pH of the solution, the reaction temperature, and the calcination temperature.
Experimental Protocols
This section details two primary sol-gel protocols for the synthesis of this compound nanoparticles. Protocol A utilizes barium acetate and titanium (IV) isopropoxide, while Protocol B employs barium hydroxide and titanium (IV) isopropoxide.
Protocol A: Barium Acetate and Titanium (IV) Isopropoxide Route
This protocol is adapted from methodologies that use common and relatively stable precursors.[7]
Materials:
-
Barium acetate (Ba(CH₃COO)₂)
-
Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Acetic acid (CH₃COOH)
-
2-Methoxyethanol
-
Ethanol (C₂H₅OH)
-
Distilled water
Procedure:
-
Preparation of Barium Precursor Solution: Dissolve 8.5 g of barium acetate in 35 ml of acetic acid with continuous magnetic stirring at 60°C for 30 minutes. Reflux the resulting solution at 110°C for 2 hours.
-
Preparation of Titanium Precursor Solution: In a separate beaker, dissolve 0.11 mol of titanium (IV) isopropoxide in ethanol. Add 2-methoxyethanol to this solution to stabilize the titanium precursor at room temperature.
-
Formation of the Sol: Add the titanium precursor solution to the barium precursor solution under vigorous stirring.
-
Gelation: Add distilled water to the mixed solution while continuing to stir on a hot plate. A gel will form as hydrolysis and condensation reactions proceed.
-
Washing and Drying: Filter the gel and wash it with hot distilled water and acetone to remove byproducts. Dry the washed gel in an oven at 200°C for 2 hours.
-
Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at temperatures ranging from 600°C to 1000°C for several hours. The heating and cooling rates should be controlled, for example, at 3°C/min.[7] The final particle size is significantly influenced by the calcination temperature.[7]
Protocol B: Barium Hydroxide and Titanium (IV) Isopropoxide Route
This protocol is an alternative that can influence the final properties of the nanoparticles.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Ethanol (C₂H₅OH)
-
Distilled water
Procedure:
-
Preparation of Precursor Solutions: Prepare an aqueous solution of barium hydroxide and a separate solution of titanium (IV) isopropoxide in ethanol.
-
Mixing and Reaction: The mixing conditions of the two solutions are critical for controlling the final particle size. A static mixer can be used to ensure rapid and homogeneous mixing, which leads to a higher initial concentration of nuclei and smaller particle sizes.[8]
-
Gelation and Aging: A gel will form upon mixing. The gel is then typically aged for a period to allow the completion of the condensation reactions.
-
Washing and Drying: The gel is washed, filtered, and dried in a similar manner to Protocol A.
-
Calcination: The dried gel is calcined at a specific temperature to obtain the crystalline BaTiO₃ nanoparticles.
Data Presentation: Influence of Synthesis Parameters on Nanoparticle Size
The size of the synthesized this compound nanoparticles can be controlled by adjusting various experimental parameters. The following tables summarize the effect of key parameters on the final particle size based on published data.
| Parameter | Variation | Effect on Particle Size | Reference |
| Calcination Temperature | Increasing Temperature (e.g., 600°C to 1000°C) | Increases particle size and crystallinity. | [7] |
| Mixing Condition (Flow Rate) | Increasing Flow Rate | Decreases mean particle size and narrows size distribution. | [8] |
| Precursor Type | Barium Acetate vs. Barium Hydroxide | Can influence final grain size and morphology.[6] | |
| Post-synthesis Treatment | Hydrothermal Treatment | Can produce smaller, more homogeneous spherical nanoparticles compared to ambient pressure synthesis. | [4] |
| Calcination Temperature (°C) | Resulting Average Particle Size (nm) | Crystal Phase | Reference |
| 600 | 60-71 | Cubic | [7] |
| 800 | 80 | Cubic/Tetragonal | [7] |
| 950 | 1000-1500 (1-1.5 µm) | Tetragonal | [5][9] |
| 1000 | 450 | Tetragonal | [7] |
Note: The particle sizes are indicative and can vary based on the full set of synthesis conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the sol-gel synthesis process for this compound nanoparticles.
Caption: Workflow of the sol-gel synthesis of BaTiO₃ nanoparticles.
Caption: Key parameters for controlling BaTiO₃ nanoparticle size.
Characterization
To confirm the successful synthesis and determine the properties of the this compound nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystal structure (cubic or tetragonal) and estimate the crystallite size using the Scherrer equation.[1]
-
Scanning Electron Microscopy (SEM): To observe the morphology, size, and agglomeration of the nanoparticles.[1][7]
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and lattice structure.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of the gel and determine the appropriate calcination temperature.[10]
Conclusion
The sol-gel method offers a robust and versatile route for the synthesis of this compound nanoparticles with controllable size and properties. By carefully selecting precursors and controlling synthesis parameters such as mixing conditions, and particularly the calcination temperature, it is possible to tailor the nanoparticle characteristics for specific applications in electronics and biomedicine. The protocols and data presented in this application note provide a solid foundation for researchers to produce high-quality BaTiO₃ nanoparticles for their scientific investigations.
References
- 1. jetir.org [jetir.org]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. Comparison of Methods for Surface Modification of this compound Nanoparticles for Aqueous Dispersibility: Towards Biomedical Utilization of Perovskite Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Hydrothermal Treatment and Doping on the Microstructural Features of Sol-Gel Derived BaTiO3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.joam.inoe.ro [old.joam.inoe.ro]
- 6. rroij.com [rroij.com]
- 7. The Influence of the Synthesis Method on the Characteristics of BaTiO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Sol-gel synthesis and characterization of BaTiO3 powder | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Hydrothermal Synthesis of High-Purity Barium Titanate (BaTiO₃) Powders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of high-purity barium titanate (BaTiO₃) powders via the hydrothermal method. This technique is advantageous for producing fine, homogeneous, and highly pure crystalline powders at relatively low temperatures.[1] The resulting BaTiO₃ powders have wide-ranging applications, including in the fabrication of multilayer ceramic capacitors (MLCCs), piezoelectric devices, thermistors, and as potential nanocarrriers for drug delivery.[1][2][3]
Principle of Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. For BaTiO₃ synthesis, soluble barium and titanium precursors react in a heated, pressurized aqueous environment to form crystalline this compound. The properties of the resulting powder, such as particle size, morphology, and crystallinity, are highly dependent on reaction parameters including temperature, pressure, pH, precursor type and concentration, and reaction duration.[4][5][6]
Experimental Protocols
This section details two common protocols for the hydrothermal synthesis of BaTiO₃, utilizing different titanium precursors.
Protocol 1: Using Titanium Dioxide (TiO₂) as the Titanium Precursor
This protocol is a widely used method employing commercially available TiO₂.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium dioxide (TiO₂) (e.g., anatase or a mix of anatase and rutile like Degussa P25)[6]
-
Deionized water
-
Dilute Hydrochloric Acid (HCl) (for washing)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
-
Centrifuge
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of barium hydroxide by dissolving a calculated amount of Ba(OH)₂·8H₂O in deionized water. The Ba/Ti molar ratio is a critical parameter and is often kept in excess (e.g., 1.2 to 4) to ensure complete reaction of the TiO₂.[4][7]
-
Disperse the desired amount of TiO₂ powder into the barium hydroxide solution with vigorous stirring to form a homogeneous suspension.
-
-
Hydrothermal Reaction:
-
Transfer the suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature, typically between 100°C and 220°C.[4][8][9]
-
Maintain the reaction for a specific duration, which can range from a few hours to several days (e.g., 7 to 24 hours).[6][8]
-
-
Post-Synthesis Processing:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the white precipitate.
-
Wash the powder several times with deionized water to remove any unreacted precursors. Centrifugation can be used to separate the powder from the solution.
-
A wash with dilute HCl can be performed to remove any potential barium carbonate (BaCO₃) impurity that may have formed from atmospheric CO₂.[5]
-
Finally, wash with deionized water until the pH of the supernatant is neutral.
-
Dry the collected powder in an oven at a temperature of around 80-100°C for several hours.
-
The dried powder can be gently ground using a mortar and pestle to break up any soft agglomerates.
-
Protocol 2: Using a Titanium Alkoxide (e.g., Titanium Isopropoxide) as the Titanium Precursor
This method often yields finer and more uniform nanoparticles due to the higher reactivity of the in-situ formed titanium hydroxide.[1][5]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Isopropanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl) (for washing)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare the barium precursor solution by dissolving Ba(OH)₂·8H₂O in deionized water.
-
In a separate container, prepare the titanium precursor solution by dissolving titanium isopropoxide in isopropanol.
-
Slowly add the titanium isopropoxide solution to the barium hydroxide solution under vigorous stirring. A white precipitate of titanium hydroxide will form.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature, for instance, 200°C for 1 hour.[1]
-
The reaction time can be varied to control particle size and crystallinity.
-
-
Post-Synthesis Processing:
-
Follow the same cooling, washing, and drying steps as described in Protocol 1.
-
Data Presentation: Influence of Reaction Parameters
The following table summarizes the influence of key reaction parameters on the properties of hydrothermally synthesized BaTiO₃ powders, based on findings from various studies.
| Parameter | Variation | Effect on BaTiO₃ Powder | Reference(s) |
| Reaction Temperature | 100°C to 220°C | Increasing temperature generally leads to an increase in crystallite/particle size and can promote the formation of the tetragonal phase.[4][5][6][8] Purity can also be higher at elevated temperatures.[8][9] | [4][5][6][8][9] |
| Reaction Time | 2h to 96h | Extending the reaction time generally has a less significant impact on particle size and morphology compared to temperature, but can improve crystallinity.[6][10] | [6][10] |
| Ba/Ti Precursor Ratio | 1:1 to 4:1 | A higher Ba/Ti ratio (e.g., 2:1) can lead to more homogeneous crystallites and smaller particle sizes.[4][5] | [4][5] |
| Titanium Precursor | TiO₂, TiCl₄, Titanium Isopropoxide | The reactivity of the titanium precursor influences the final particle size and morphology. More reactive precursors like alkoxides tend to produce finer particles.[1][6][10] | [1][6][10] |
| pH / Mineralizer | High pH (alkaline) | A strong alkaline environment (e.g., from Ba(OH)₂ or the addition of NH₄OH) is crucial for the hydrothermal formation of BaTiO₃.[6][10] | [6][10] |
Characterization of BaTiO₃ Powders
To ensure the synthesis of high-purity BaTiO₃ with the desired characteristics, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystal structure (cubic or tetragonal), phase purity, and crystallite size.[1][8][10]
-
Scanning Electron Microscopy (SEM): To observe the particle morphology, size distribution, and degree of agglomeration.[1][8]
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of individual nanoparticles, providing detailed information on size, shape, and crystallinity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxyl and carbonate groups.[10]
-
Raman Spectroscopy: To confirm the formation of the BaTiO₃ phase and distinguish between cubic and tetragonal structures.[8]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.[1]
-
Thermogravimetric and Differential Thermal Analysis (TG-DTA): To study the thermal stability and phase transitions of the synthesized powder.[1]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the hydrothermal synthesis of BaTiO₃.
Caption: Experimental workflow for hydrothermal synthesis of BaTiO₃.
This detailed guide provides a solid foundation for the successful synthesis and characterization of high-purity this compound powders for a variety of advanced applications. Researchers are encouraged to optimize the reaction parameters based on their specific precursor materials and desired final product characteristics.
References
- 1. mnkjournals.com [mnkjournals.com]
- 2. preciseceramic.com [preciseceramic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of the reaction temperature and Ba/Ti precursor ratio on the crystallite size of BaTiO3 in hydrothermal synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | Semantic Scholar [semanticscholar.org]
- 9. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]
- 10. Structural Characterization of Nano-Crystalline BaTiO3 Powder Prepared Using Hydrothermal Method | Scientific.Net [scientific.net]
Application Notes and Protocols for the Mechanochemical Synthesis of Nanocrystalline Barium Titanate at Room Temperature
Audience: Researchers, scientists, and materials development professionals.
Introduction:
Barium titanate (BaTiO₃) is a versatile ferroelectric ceramic with a perovskite structure, widely utilized in the electronics industry for applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric sensors.[1][2] Traditional synthesis of BaTiO₃ involves solid-state reactions at high temperatures, often leading to larger grain sizes and a lack of precise control over nanoparticle characteristics. Mechanochemical synthesis presents a compelling alternative, enabling the production of nanocrystalline this compound at room temperature.[3][4][5] This energy-efficient and scalable method relies on high-energy ball milling to induce chemical reactions and phase transformations in solid precursors.[3][6]
These application notes provide a comprehensive overview and detailed protocols for the room-temperature mechanochemical synthesis of nanocrystalline BaTiO₃.
Data Presentation: Synthesis Parameters and Resulting Properties
The following tables summarize quantitative data from various studies on the mechanochemical synthesis of nanocrystalline BaTiO₃ at room temperature, offering a comparative view of different experimental approaches.
Table 1: Mechanochemical Synthesis Parameters for Nanocrystalline BaTiO₃
| Precursors | Molar Ratio | Mill Type | Milling Vessel/Balls Material | Ball-to-Powder Ratio (BPR) | Milling Speed (rpm) | Milling Time | Reference |
| BaO, TiO₂ | 1:1 | Planetary Ball Mill (Activator 2S) | Cr-Ni Steel | 40:1 | 1100 | 1.5 h | [1] |
| BaO, TiO₂ | Stoichiometric | Planetary Ball Mill | Not Specified | Not Specified | Not Specified | 5 - 50 h | [2] |
| BaO, TiO₂ | 1:1 | Planetary Ball Mill (Fritsch Pulverisette-6) | Si₃N₄, FeNi | Not Specified | 300 - 500 | Not Specified | [6] |
| BaCO₃, TiO₂ | 1:1 | Attrition Mill | Not Specified | Not Specified | Not Specified | 15 min | [7] |
| BaCO₃, TiO₂ | 1:1 | High-Energy Ball Mill (SPEX 8000D) | Not Specified | Not Specified | Not Specified | 3 h | [8] |
| Barium Titanyl Oxalate | N/A | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Table 2: Physicochemical Properties of Mechanochemically Synthesized BaTiO₃
| Precursors | Milling Time | Phase | Crystallite/Particle Size | Specific Surface Area (m²/g) | Dielectric Constant (at room temp.) | Reference |
| BaO, TiO₂ | 90 min | Cubic BaTiO₃ | Nanoparticles | 25.275 | Not Reported | [1][10] |
| BaO, TiO₂ | 50 h | Perovskite | Average grain size of 2 µm (sintered) | Not Reported | 5800 | [2] |
| BaCO₃, TiO₂ (50nm, 7nm) | 15 min | Single-phase BaTiO₃ | Equivalent diameter of 200 nm | ~5 | Not Reported | [7] |
| BaO, TiO₂ | 240 min | Perovskite with good crystallinity | Not Reported | Not Reported | Not Reported | [11] |
| BaCO₃, TiO₂ | 12 min | Single-phase BaTiO₃ | Several 10s of nm | Not Reported | Not Reported | [12] |
Experimental Protocols
This section outlines detailed methodologies for the mechanochemical synthesis of nanocrystalline this compound based on established literature.
Protocol 1: Synthesis from Barium Oxide and Titanium Dioxide
This protocol is based on the high-energy ball milling of BaO and TiO₂ precursors.[1][3]
1. Precursor Preparation:
- Dry barium oxide (BaO) and titanium dioxide (TiO₂) powders to remove any absorbed moisture. This can be achieved by heating the precursors in an oven at a temperature sufficient to remove water without inducing phase changes (e.g., 120 °C for 2 hours).
- Allow the precursors to cool to room temperature in a desiccator.
- Weigh stoichiometric amounts of BaO and TiO₂ in a 1:1 molar ratio.
- Thoroughly mix the powders using a mortar and pestle in an inert atmosphere (e.g., inside a glovebox) to ensure homogeneity, as BaO can be sensitive to atmospheric moisture and CO₂.
2. High-Energy Ball Milling:
- Load the precursor mixture into a high-energy planetary ball mill.
- Use a hardened steel or zirconia milling vessel and balls.
- Set the ball-to-powder weight ratio (BPR) between 20:1 and 40:1.[1][12]
- Set the rotational speed of the mill between 500 and 1100 rpm.[1][6]
- Conduct the milling process at room temperature for a duration ranging from 90 minutes to several hours. The optimal milling time will depend on the specific mill, BPR, and desired particle size.[1][2][10] It is advisable to perform preliminary experiments to determine the ideal duration for complete phase formation.
3. Product Recovery and Characterization:
- After milling, carefully unload the powder from the milling vessel in an inert atmosphere.
- Characterize the synthesized BaTiO₃ powder using the following techniques:
- X-ray Diffraction (XRD): To confirm the formation of the BaTiO₃ perovskite phase and determine the crystallite size and phase purity.[1][3]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic Ti-O stretching vibrations in the BaTiO₃ structure.[10]
- Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanocrystalline particles.
- Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and the Ba/Ti ratio.[3]
Protocol 2: Synthesis from Barium Carbonate and Titanium Dioxide
This protocol utilizes the more stable and less hazardous BaCO₃ as the barium source.[7][12]
1. Precursor Preparation:
- Use nanocrystalline barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders. The initial particle size of the precursors can significantly influence the reaction kinetics.[7]
- Weigh stoichiometric amounts of BaCO₃ and TiO₂ in a 1:1 molar ratio.
- Mix the powders thoroughly in a mortar and pestle.
2. Milling Process:
- An attrition-type mill or a high-energy planetary ball mill can be used.
- Load the powder mixture and milling media (e.g., zirconia balls) into the milling chamber.
- Mill the mixture at room temperature. The milling time can be significantly shorter compared to using BaO, with reports of complete synthesis in as little as 15 minutes.[7]
3. Product Recovery and Characterization:
- Separate the synthesized BaTiO₃ nanoparticles from the milling media.
- Characterize the product using XRD to confirm phase purity and particle size analysis to determine the size distribution of the nanoparticles.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the mechanochemical synthesis of nanocrystalline this compound at room temperature.
Caption: Experimental workflow for mechanochemical synthesis.
Logical Relationship of Synthesis Parameters
This diagram illustrates the key parameters influencing the outcome of the mechanochemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Microstructure and Properties of this compound Ceramics Prepared by Mechanochemical Synthesis | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Room-temperature synthetic pathways to this compound nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. real.mtak.hu [real.mtak.hu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Synthesis of BaTiO3 Powders and Evaluation of Their Acrylic Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Pechini Synthesis of Homogeneous Barium Titanate Nanopowders: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of homogeneous barium titanate (BaTiO₃) nanopowders using the Pechini method. This versatile solution-based technique allows for precise stoichiometric control and the formation of uniform, nano-sized particles at relatively low temperatures.
Introduction
This compound is a ferroelectric ceramic with a wide range of applications in electronics, including the manufacturing of capacitors, piezoelectric transducers, and thermistors.[1][2] The Pechini method, a modified sol-gel process, offers significant advantages for producing high-purity, fine BaTiO₃ powders.[1] This method involves the chelation of metal cations by a hydroxycarboxylic acid, such as citric acid, followed by polyesterification with a polyol, like ethylene glycol, to form a polymeric resin.[1][3][4] The metal ions are uniformly distributed throughout this resin, which upon calcination, yields a homogeneous mixed-metal oxide.[3][4]
Experimental Protocol
This protocol outlines the step-by-step procedure for synthesizing this compound nanopowders via the Pechini method.
Materials and Reagents
-
Barium Acetate (Ba(CH₃COO)₂)
-
Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or Titanium (IV) (triethanolaminato)isopropoxide
-
Citric Acid (C₆H₈O₇)
-
Ethylene Glycol (HOCH₂CH₂OH)
-
Deionized Water
-
Isopropanol (if using Titanium (IV) isopropoxide)
Equipment
-
Beakers and graduated cylinders
-
Magnetic stirrer with hot plate
-
Drying oven
-
High-temperature furnace (calcination furnace)
-
Mortar and pestle
Procedure
Step 1: Precursor Solution Preparation
-
Titanium Citrate Solution: In a beaker, dissolve a specific molar ratio of citric acid in ethylene glycol. While stirring, slowly add the titanium precursor (e.g., titanium (IV) (triethanolaminato)isopropoxide).[1]
-
Barium Citrate Solution: In a separate beaker, dissolve barium acetate in ethylene glycol and then add citric acid.[1]
Note: A typical molar ratio of Ba:Ti:Citric Acid:Ethylene Glycol is 1:1:4.5:20.[2]
Step 2: Gel Formation
-
Combine the barium citrate and titanium citrate solutions.
-
Heat the mixture to approximately 125°C while continuously stirring.[1] A clear, yellow, viscous gel will form as polyesterification occurs.[1]
Step 3: Resin Formation and Drying
-
Continue heating the gel to evaporate excess solvent, resulting in a solid polymeric resin.
-
Dry the resulting resin in an oven at around 135°C for 24 hours to remove any remaining water.[1]
Step 4: Calcination
-
Grind the dried resin into a fine powder using a mortar and pestle.
-
Place the powder in a crucible and transfer it to a high-temperature furnace for calcination. The calcination temperature is a critical parameter that influences the particle size and crystal structure of the final BaTiO₃ nanopowder.[5] A common temperature is 800°C.[1][2]
Step 5: Characterization
The synthesized this compound nanopowders can be characterized using various analytical techniques, including:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size.[1]
-
Transmission Electron Microscopy (TEM): For more detailed particle size and morphology analysis.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of the polymer precursor.[1]
Quantitative Data Summary
The properties of the synthesized this compound nanopowders are highly dependent on the processing parameters, particularly the calcination temperature. The following table summarizes typical data obtained from the Pechini method.
| Calcination Temperature (°C) | Dwell Time (hours) | Crystal Structure | Average Crystallite Size (nm) | Average Grain Size (nm) |
| 700 | 3 | Cubic | - | 100-200 |
| 800 | 4 | Cubic | 51.9 | 40-90[1][2] |
| 900 | 3 | Tetragonal | - | - |
| 1100 | 3 | Tetragonal | - | - |
| 1300 | 2 | Tetragonal | - | ~100 |
Note: The transition from a cubic to a tetragonal phase is observed at higher calcination temperatures.[5]
Visual Representations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the Pechini synthesis of this compound nanopowders.
Chemical Process Pathway
This diagram outlines the key chemical transformations occurring during the Pechini process.
References
Application Notes and Protocols for Barium Titanate in Multilayer Ceramic Capacitors (MLCCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of barium titanate (BaTiO₃) in the fabrication of Multilayer Ceramic Capacitors (MLCCs). The document details the material's critical properties, the effects of various dopants, and standardized protocols for the manufacturing and characterization of BaTiO₃-based MLCCs.
Introduction to this compound in MLCCs
This compound is a ferroelectric ceramic material widely employed as the primary dielectric in Class II high-capacitance MLCCs.[1] Its prominence stems from a high dielectric constant, which allows for the miniaturization of capacitors, a crucial requirement in modern electronics.[2] The perovskite crystal structure of BaTiO₃ is central to its dielectric properties.[3] To meet specific performance characteristics, such as the X7R and X5R temperature stability standards, pristine BaTiO₃ is often modified through the addition of dopants. These dopants can tailor the material's temperature response, improve insulation resistance, and enhance reliability under high electrical fields.[4][5]
The manufacturing of BaTiO₃-based MLCCs is a complex process involving the co-firing of alternating layers of the ceramic dielectric and metallic electrodes, typically nickel (Ni) in modern base-metal electrode (BME) MLCCs.[6] The compatibility of the sintering behavior between the BaTiO₃ dielectric and the Ni electrodes is critical to prevent defects such as delamination and cracks, ensuring the mechanical and electrical integrity of the final component.[7]
Quantitative Data on this compound Properties for MLCCs
The performance of BaTiO₃-based MLCCs is highly dependent on the composition of the dielectric material. Doping with various elements can significantly alter the dielectric constant, dissipation factor, insulation resistance, and dielectric strength. The following tables summarize key quantitative data for different BaTiO₃ formulations.
Table 1: Dielectric Properties of Doped this compound Ceramics
| Dopant/Composition | Dielectric Constant (εr) at Room Temp. | Dissipation Factor (tan δ) at Room Temp. | Insulation Resistance (Ω·cm) | Reference(s) |
| Pure BaTiO₃ | ~1700 - 2500 | ~0.03 | > 10¹¹ | [8] |
| 0.75 mol% Dy₂O₃ | 4100 | - | - | [9] |
| 0.6 wt% Dy₂O₃ | 3600 | 1.4% | - | [10] |
| Y₂O₃ (general) | Improves insulation resistance | - | High | [4] |
| Ba₀.₉₇Ca₀.₀₃TiO₃ | - | - | Significantly improved | [1] |
| X7R Formulation | 3400 - 3600 | < 2% | > 10¹¹ | [11] |
Table 2: Electrical Performance Characteristics of BaTiO₃-Based MLCCs
| Parameter | Typical Value | Test Conditions | Reference(s) |
| Dielectric Breakdown Strength | 148 - 181 kV/cm | DC Voltage | [1][12] |
| Dielectric Breakdown Strength (Ba₀.₉₇Ca₀.₀₃TiO₃) | 172 V/µm | DC Voltage | [1] |
| Temperature Coefficient of Capacitance (X7R) | ±15% | -55°C to +125°C | [13] |
| Temperature Coefficient of Capacitance (X5R) | ±15% | -55°C to +85°C | [14] |
| Insulation Resistance (X7R) | 100,000 MΩ or 1000 MΩ-µF | Rated Voltage | [15] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of BaTiO₃-based MLCCs.
This protocol outlines the key steps for creating a BaTiO₃-based MLCC with nickel internal electrodes.
3.1.1. Ceramic Slurry Preparation (for Dielectric Layers)
-
Composition: Prepare a slurry with the following composition by weight percent (wt%):
-
Mixing: a. In a ball mill, add the solvent and dispersant. b. Gradually add the BaTiO₃ powder while mixing. c. Mill the mixture for 24 hours to ensure homogeneity and break up agglomerates. d. Add the binder and plasticizer and continue milling for another 24 hours.
-
De-airing: Place the slurry in a vacuum chamber to remove trapped air bubbles.
3.1.2. Nickel Electrode Paste Formulation
-
Composition: Prepare an electrode paste with the following approximate composition by weight percent (wt%):
-
Mixing: a. Mix the components in a three-roll mill to achieve a uniform and printable paste.
3.1.3. Tape Casting and Layering
-
Tape Casting: Cast the ceramic slurry onto a carrier film (e.g., PET) using a doctor blade to form thin green sheets (typically 1-5 µm thick).
-
Drying: Dry the green sheets in a controlled environment to evaporate the solvent.
-
Screen Printing: Screen print the nickel electrode paste onto the dried green sheets in the desired pattern.
-
Stacking: Stack the printed and non-printed green sheets in an alternating pattern to the desired number of layers.
-
Lamination: Apply isostatic pressure (e.g., 30-70 MPa) and moderate temperature (e.g., 50-80°C) to laminate the stacked layers into a monolithic block.
-
Cutting: Cut the laminated block into individual capacitor chips of the desired dimensions.
3.1.4. Sintering
-
Binder Burnout: Heat the chips slowly in an air atmosphere to around 260-300°C for an extended period (e.g., 40 hours) to completely remove the organic binders.[19]
-
Sintering: a. Transfer the chips to a furnace with a reducing atmosphere (e.g., N₂/H₂ mixture) to prevent oxidation of the nickel electrodes.[20] b. Ramp up the temperature to the sintering temperature, typically between 1200°C and 1300°C.[21] The heating rate can be varied (e.g., 120 to 3600°C/h) to control the microstructure.[7] c. Hold at the sintering temperature for a specified duration (e.g., 2-3 hours).
-
Re-oxidation (Annealing): Cool the chips to a lower temperature (e.g., 1000°C) and introduce a controlled low partial pressure of oxygen to re-oxidize the dielectric and improve insulation resistance.[19]
3.1.5. Termination
-
Apply a conductive termination paste (e.g., copper or silver) to the ends of the sintered chips.
-
Fire the chips at a lower temperature (e.g., 600-800°C) to cure the termination paste.
-
Plate the terminations with nickel and then tin for solderability.
3.2.1. Preconditioning for Class II MLCCs
-
Perform a heat treatment on the MLCCs at 150°C for 1 hour.
-
Allow the parts to rest at room temperature for 24 hours before measurement. This step is crucial for stabilizing the dielectric properties of ferroelectric materials like BaTiO₃.
3.2.2. Capacitance and Dissipation Factor Measurement
-
Use an LCR meter for the measurement.
-
Set the measurement frequency and voltage according to standard specifications (e.g., for capacitance > 10µF, use 120Hz and 0.5 Vrms; for capacitance ≤ 10µF, use 1kHz and 1.0 Vrms).[13][22]
-
For accurate measurements on high-capacitance MLCCs, use an LCR meter with an Automatic Level Control (ALC) function to ensure the correct voltage is applied across the capacitor.[23]
-
To determine the Temperature Coefficient of Capacitance (TCC), measure the capacitance over the specified temperature range (e.g., -55°C to +125°C for X7R) in a temperature-controlled chamber.
3.2.3. Insulation Resistance (IR) Measurement
-
Apply a DC voltage (typically the rated voltage) across the capacitor.
-
Measure the resulting leakage current after a specified time (e.g., 60 seconds).
-
Calculate the insulation resistance using Ohm's law (R = V/I).
3.2.4. Dielectric Withstanding Voltage (Breakdown Voltage) Test
-
Apply a DC voltage at a controlled ramp rate (e.g., 50 V/s) until the capacitor fails (shorts).[24]
-
Record the voltage at which failure occurs. This test is destructive.
3.2.5. Highly Accelerated Life Testing (HALT)
-
Subject a batch of capacitors to high-stress conditions of elevated temperature and voltage (e.g., 140°C and 400V).
-
Monitor the leakage current of each capacitor over time.
-
Define failure as the point when the leakage current exceeds a certain threshold (e.g., 100 µA) or when a sharp drop in insulation resistance occurs.
-
Use statistical methods (e.g., Weibull distribution) to analyze the time-to-failure data and predict the capacitor's lifetime under normal operating conditions.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the context of BaTiO₃-based MLCCs.
Caption: Workflow for the fabrication of BaTiO₃-based MLCCs.
Caption: Relationship between materials, processing, and MLCC performance.
References
- 1. asau.ru [asau.ru]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the structure and dielectric properties of doped barium titanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Construction and manufacturing of MLCC | doEEEt.com [doeeet.com]
- 7. researchgate.net [researchgate.net]
- 8. ajer.org [ajer.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. real-phd.mtak.hu [real-phd.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN104217856A - A kind of nickel paste for MLCC and preparation method thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn-reichelt.de [cdn-reichelt.de]
- 20. m.youtube.com [m.youtube.com]
- 21. product.tdk.com [product.tdk.com]
- 22. Reliability of X7R Multilayer Ceramic Capacitors During High Accelerated Life Testing (HALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. imapsource.scholasticahq.com [imapsource.scholasticahq.com]
- 24. nepp.nasa.gov [nepp.nasa.gov]
Topic: Barium Titanate-Based Ceramics for Piezoelectric Sensors and Actuators
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barium titanate (BaTiO₃) is a pioneering lead-free piezoelectric ceramic material, distinguished by its perovskite crystal structure.[1] Its excellent dielectric, ferroelectric, and piezoelectric properties make it a cornerstone material in the electronics industry for applications such as multilayer ceramic capacitors, sensors, and actuators.[1][2] The piezoelectric effect in BaTiO₃ arises from the non-centrosymmetric tetragonal crystal structure at room temperature, which allows for the presence of spontaneous electric dipoles.[1][3] Applying a strong electric field, in a process known as "poling," aligns these dipoles, resulting in a net remnant polarization and enabling the material to convert mechanical energy into electrical energy (the direct piezoelectric effect) and vice versa (the converse piezoelectric effect).[4]
This document provides detailed protocols for the synthesis, processing, and characterization of this compound ceramics, as well as their application in fabricating piezoelectric sensors and actuators.
Synthesis of this compound (BaTiO₃) Powders
The properties of the final ceramic are highly dependent on the characteristics of the initial BaTiO₃ powder, such as particle size, purity, and homogeneity.[5] Several methods are employed for BaTiO₃ powder synthesis, each offering distinct advantages.
Protocol 1: Solid-State Reaction Method
This conventional and widely used method is known for its simplicity and ability to produce high-tetragonality BaTiO₃.[6] It involves the high-temperature reaction of precursor powders.
Materials:
-
Barium carbonate (BaCO₃), high purity (99.5%+)
-
Titanium dioxide (TiO₂), high purity (99%+) (e.g., anatase)
-
Isopropyl alcohol or ethanol for mixing
-
Polyvinyl alcohol (PVA) binder solution (2 wt.%)
Equipment:
-
Agate mortar and pestle or ball mill
-
High-temperature furnace (capable of reaching at least 1200°C)
-
Crucible (e.g., alumina)
-
Desiccator
Procedure:
-
Mixing: Weigh stoichiometric amounts of BaCO₃ and TiO₂ (molar ratio Ba:Ti = 1:1).[6]
-
Milling: Mix the powders thoroughly in an agate mortar or using a ball mill with a solvent like isopropyl alcohol to ensure homogeneity.[3]
-
Drying: Dry the mixture to remove the solvent.
-
Calcination (Pre-sintering): Place the mixed powder in a crucible and heat it in a furnace. A typical calcination step is at 1000°C for 10 hours.[3] Some protocols may use a double calcination process to ensure a complete reaction and formation of the monophase BaTiO₃.[7][8][9]
-
Grinding: After calcination, grind the resulting powder again to break up agglomerates and achieve a fine, uniform particle size.[3] The synthesized powder is now ready for ceramic processing.
Protocol 2: Hydrothermal Synthesis
This method allows for the synthesis of fine, crystalline BaTiO₃ nanoparticles at relatively low temperatures.[10][11]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Barium chloride (BaCl₂)
-
Titanium dioxide (TiO₂) nanopowder (e.g., anatase or amorphous) or a titanium precursor like titanium isopropoxide.[11]
-
Sodium hydroxide (NaOH) as a mineralizer (optional)
-
Distilled water
Equipment:
-
High-pressure stirred reactor autoclave
-
Oven
Procedure:
-
Precursor Preparation: Prepare an aqueous solution of the barium precursor (e.g., Ba(OH)₂).
-
Mixing: Disperse the titanium precursor (e.g., TiO₂ powder) in the barium solution. The Ba/Ti molar ratio can be varied; a ratio of 1.5 has been shown to produce tetragonal nanoparticles.[12]
-
Hydrothermal Reaction: Transfer the mixture to a high-pressure autoclave. Heat the reactor to a specific temperature (e.g., 150-200°C) for a set duration (e.g., 7-12 hours).[12][13] Phase-pure BaTiO₃ can be formed at temperatures as low as 100°C.[13]
-
Washing and Drying: After the reaction, cool the autoclave. Collect the precipitate by centrifugation or filtration, wash it several times with distilled water and ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final BaTiO₃ powder in an oven at a low temperature (e.g., 80-100°C). The resulting powder typically consists of nanoparticles in the range of 50-350 nm.[11]
Protocol 3: Sol-Gel Synthesis
The sol-gel method offers excellent control over chemical composition and produces fine, high-purity powders at low processing temperatures.[14]
Materials:
-
Barium precursor: Barium acetate (Ba(CH₃COO)₂) or Barium acetylacetonate.[14]
-
Titanium precursor: Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄).
-
Solvents: Acetic acid, 2-methoxyethanol, or similar.
-
Hydrolysis agent: Distilled water.
-
Chelating agent (optional): Acetylacetone.
Equipment:
-
Glassware (beakers, flasks)
-
Magnetic stirrer with hotplate
-
Oven
-
Furnace
Procedure:
-
Precursor Solution: Dissolve the barium precursor in a suitable solvent like acetic acid with heating and stirring.
-
Titanium Solution: In a separate container, dissolve the titanium isopropoxide in a solvent. A chelating agent like acetylacetone can be added to control the hydrolysis rate.[14]
-
Mixing: Slowly add the titanium solution to the barium solution under continuous stirring to form a stable sol.
-
Gelation: Add distilled water to the sol to initiate hydrolysis and condensation, leading to the formation of a gel.
-
Drying: Dry the gel in an oven at around 100°C to remove the solvent and residual organics.[15]
-
Calcination: Calcine the dried gel powder in a furnace at a temperature typically between 650°C and 950°C to crystallize the tetragonal BaTiO₃ phase.[14][15]
Visualization of Synthesis and Processing Workflow
Caption: General Workflow for BaTiO3 Ceramic Fabrication.
Ceramic Processing and Sintering
After synthesizing the powder, it must be processed into a dense ceramic body to exhibit useful piezoelectric properties.
Protocol 4: Ceramic Pellet Fabrication and Sintering
Procedure:
-
Binder Addition: Mix the synthesized BaTiO₃ powder with a binder, such as a 2-5 wt.% polyvinyl alcohol (PVA) solution, to aid in pressing.[3][12]
-
Pressing: Press the powder-binder mixture into pellets of the desired shape (e.g., discs) using a uniaxial or isostatic press at high pressure (e.g., 150 MPa).[8][12]
-
Binder Burnout: Heat the green pellets slowly in a furnace to a temperature of around 650°C for 2 hours to completely remove the binder.[12]
-
Sintering: Increase the furnace temperature to the sintering temperature, typically between 1200°C and 1350°C, and hold for 2-4 hours.[3][12][16] The optimal sintering temperature is crucial for achieving high density and desired grain size, which significantly impacts piezoelectric properties.[12][16] A two-step sintering process can also be employed to obtain dense ceramics with fine grains.[17]
-
Cooling: Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the ceramic pellets.
Characterization of BaTiO₃ Ceramics
Protocol 5: Piezoelectric Coefficient (d₃₃) Measurement
The longitudinal piezoelectric coefficient, d₃₃, is a key parameter indicating the material's performance for sensor and actuator applications. It is typically measured using a quasi-static method.[18][19]
Equipment:
-
d₃₃ meter (e.g., Berlincourt-type meter)
-
High voltage DC power supply for poling
-
Silicone oil bath with heating capability
Procedure:
-
Electroding: Apply conductive electrodes (e.g., silver paste) to the parallel faces of the sintered ceramic disc and cure them according to the manufacturer's instructions.
-
Poling: Immerse the electroded sample in a heated silicone oil bath (e.g., at 60°C). Apply a strong DC electric field (e.g., 10-20 kV/cm) across the electrodes for an extended period (e.g., 50 minutes) to align the ferroelectric domains.[20] Cool the sample to room temperature with the electric field still applied.
-
Aging: After poling, it is recommended to let the sample age for at least 24 hours before measurement to allow for stabilization of the domain structure.[21]
-
Measurement: Place the poled ceramic sample in the d₃₃ meter. The instrument applies a small, low-frequency alternating force and measures the charge generated, directly providing the d₃₃ value in picoCoulombs per Newton (pC/N).[18]
Visualization of Piezoelectric Principle
Caption: Principle of Piezoelectricity in BaTiO3.
Application Protocols
Protocol 6: Fabrication of a Simple Piezoelectric Sensor
Objective: To fabricate a basic sensor that generates a voltage in response to applied pressure.
Materials:
-
Poled BaTiO₃ ceramic disc
-
Conductive wires
-
Epoxy or other insulating adhesive
-
Oscilloscope or voltmeter
Procedure:
-
Wire Attachment: Carefully solder or attach conductive wires to the top and bottom electrodes of the poled BaTiO₃ disc.
-
Encapsulation (Optional): For protection, the device can be encapsulated in a thin layer of epoxy, leaving the wire leads exposed.
-
Connection: Connect the wire leads to an oscilloscope or a high-impedance voltmeter.
-
Testing: Apply a mechanical force (e.g., by tapping or pressing) to the ceramic disc. Observe the voltage signal generated on the measurement device. The amplitude of the voltage is proportional to the applied stress. This forms the basis for pressure and acoustic sensors.[2]
Protocol 7: Fabrication of a Simple Piezoelectric Actuator
Objective: To fabricate a basic actuator that changes its thickness in response to an applied voltage.
Materials:
-
Poled BaTiO₃ ceramic disc
-
Conductive wires
-
Variable DC or AC voltage source
Procedure:
-
Wire Attachment: As with the sensor, attach conductive wires to the electrodes of the poled disc.
-
Connection: Connect the wire leads to a variable voltage source.
-
Actuation: Apply a voltage across the ceramic. The ceramic will expand or contract along the poling direction (thickness) due to the converse piezoelectric effect. The displacement is proportional to the applied voltage. This principle is used in precision positioning systems, robotics, and ultrasonic transducers.[2][22]
Data Presentation: Properties of BaTiO₃ Ceramics
The properties of BaTiO₃ ceramics are highly dependent on synthesis and processing conditions. The following tables summarize typical quantitative data found in the literature.
Table 1: Piezoelectric and Dielectric Properties of BaTiO₃ Ceramics
| Preparation Method/Condition | Grain Size (µm) | Sintering Temp. (°C) | d₃₃ (pC/N) | Dielectric Constant (εr) | Curie Temp. (Tc) (°C) | Reference |
| Solid-State | 2.0 | 1210 | 419 | - | - | [23] |
| Solid-State | 9.5 | - | ~240 | - | - | [23] |
| Hydrothermal Powder, Conventional Sintering | - | 1300 | 300 | - | - | [12] |
| Hydrothermal Powder, Two-Step Sintering | ~1.6 | - | 460 | High | 126 | [17] |
| Hot Isostatic Pressing (HIP) + Annealing | 2.86 | 900 (HIP) + 1100 (Anneal) | 172 | - | - | [21] |
| Digital Light Processing (3D Printing) | - | - | 211 | - | 60 | [20] |
| Typical Commercial BaTiO₃ | - | - | 191 | ~1700 | ~120-130 | [4] |
Table 2: Synthesis Protocol Parameters and Resulting Particle Sizes
| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Avg. Particle Size | Reference |
| Solid-State Reaction | BaCO₃, TiO₂ | 1000 (Calcination) | 10 | 0.5 µm (after granulation) | [7][8][9] |
| Hydrothermal | Ba(OH)₂, TiO₂ | 200 | 12 | ~100 nm | [12] |
| Hydrothermal | Ti-slurry, Ba-source | 150 | < 1 min | 10-15 nm | [10] |
| Sol-Gel | Ba-acetylacetonate, Ti-isopropoxide | 950 (Calcination) | - | 1-1.5 µm | [14] |
Conclusion
This compound remains a highly relevant material for piezoelectric applications due to its strong electromechanical coupling, lead-free nature, and versatile synthesis routes. By carefully controlling the synthesis, processing, and poling conditions as outlined in these protocols, researchers can tailor the properties of BaTiO₃ ceramics to meet the specific demands of advanced sensors and actuators. The provided methodologies offer a foundational framework for professionals in materials science and engineering to explore and innovate with this important functional ceramic.
References
- 1. gdckathua.in [gdckathua.in]
- 2. preciseceramic.com [preciseceramic.com]
- 3. ijcps.org [ijcps.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Synthesis of this compound Piezoelectric Ceramics for Multilayer Actuators (MLAs) [amajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]
- 14. old.joam.inoe.ro [old.joam.inoe.ro]
- 15. tandfonline.com [tandfonline.com]
- 16. Effect of sintering temperature on dielectric properties of this compound ceramics and composite [moem.pensoft.net]
- 17. researchgate.net [researchgate.net]
- 18. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 23. High piezoelectric properties and domain configuration in BaTiO3 ceramics obtained through the solid-state reaction route | Semantic Scholar [semanticscholar.org]
using barium titanate for positive temperature coefficient (PTC) thermistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, manufacturing, and characterization of barium titanate (BaTiO₃)-based Positive Temperature Coefficient (PTC) thermistors. The information is intended to guide researchers and scientists in understanding and utilizing these materials for various applications, including temperature sensing and control.
Introduction to this compound PTC Thermistors
This compound is a ferroelectric ceramic material with a perovskite crystal structure.[1][2] In its pure state, it acts as an electrical insulator.[1] However, through controlled doping with specific elements, BaTiO₃ can be transformed into a semiconducting material exhibiting a significant Positive Temperature Coefficient (PTC) effect.[1][3][4] This effect is characterized by a sharp increase in electrical resistance by several orders of magnitude when the material is heated to its Curie temperature (T_C), the point at which it transitions from a ferroelectric tetragonal phase to a paraelectric cubic phase.[2][5][6][7] This unique property makes doped this compound an ideal material for manufacturing PTC thermistors, which are widely used in electronic circuits for overcurrent and overvoltage protection, self-regulating heating elements, and temperature sensing.[1][2][8][9]
The PTC phenomenon in doped BaTiO₃ is primarily a grain boundary effect.[2][7] Below the Curie temperature, the grain boundaries have a low potential barrier, allowing for relatively easy electron flow and thus low resistance.[4][5] As the temperature approaches and surpasses the Curie point, potential barriers at the grain boundaries increase significantly, impeding electron flow and causing a dramatic rise in resistance.[4][5]
Data Presentation: Dopant Effects on PTC Characteristics
The electrical properties of this compound PTC thermistors are highly sensitive to the type and concentration of dopants, as well as the sintering conditions.[2][7] Dopants are intentionally introduced to create n-type semiconductivity. Trivalent ions like Lanthanum (La³⁺) or Yttrium (Y³⁺) can substitute for Barium (Ba²⁺), while pentavalent ions like Niobium (Nb⁵⁺) or Tantalum (Ta⁵⁺) can substitute for Titanium (Ti⁴⁺).[2][3] The table below summarizes the effects of common dopants on the key characteristics of BaTiO₃ PTC thermistors.
| Dopant (substituting for) | Dopant Concentration (mol%) | Sintering Temperature (°C) | Resulting Room Temperature Resistivity (Ω·cm) | PTC Jump (Orders of Magnitude) | Curie Temperature (T_C) (°C) | Reference |
| Niobium (Nb) on Ti site | 0.05 - 0.22 | 1240 - 1400 | Low | High | ~120 | [10] |
| Yttrium (Y) on Ba site | 0.05 - 0.22 | 1240 - 1400 | Low | High | ~120 | [10] |
| Lanthanum (La) on Ba site | Not specified | High Temperature | Low | Pronounced PTC effect | ~120 | [1] |
| Manganese (Mn) | 0.01 - 0.04 | Not specified | Increases | Up to 9 | Not significantly altered | [3] |
| BN | 5% | Not specified | 233 | 3.4 | Not specified | [11] |
| Strontium (Sr) on Ba site | 1 - 30 (atomic %) | Not specified | Modifies | Modifies | Decreases | [12] |
| Lead (Pb) on Ba site | 1 - 20 (atomic %) | Not specified | Modifies | Modifies | Increases | [10] |
Experimental Protocols
Protocol for Fabrication of BaTiO₃ PTC Thermistors
This protocol outlines the conventional solid-state reaction method for producing disc-shaped this compound PTC thermistors.
Materials and Equipment:
-
High-purity Barium Carbonate (BaCO₃) powder
-
High-purity Titanium Dioxide (TiO₂) powder
-
Dopant oxides (e.g., Nb₂O₅, Y₂O₃)
-
Binder solution (e.g., Polyvinyl alcohol - PVA)
-
Ball mill with zirconia grinding media
-
Drying oven
-
Hydraulic press with a circular die
-
High-temperature sintering furnace (capable of reaching 1400°C)
-
Screen printer
-
Conductive paste for electrodes (e.g., Silver or Nickel)
Procedure:
-
Powder Preparation and Mixing:
-
Calculate the required molar ratios of BaCO₃, TiO₂, and the chosen dopant oxide(s).
-
Weigh the powders accurately.
-
Place the powders in the ball mill with zirconia balls and a solvent (e.g., ethanol).
-
Mill the mixture for several hours (e.g., 8 hours) to ensure homogeneity.[13]
-
-
Calcination:
-
Dry the milled powder to remove the solvent.
-
Press the powder into a cake.
-
Calcine the cake in a furnace at a temperature between 900°C and 1250°C for 2-5 hours to form the doped BaTiO₃ powder.[10]
-
After calcination, pulverize the material back into a fine powder.
-
-
Granulation and Pressing:
-
Add a binder solution (e.g., PVA) to the calcined powder and mix to form a slurry.
-
Dry and sieve the mixture to obtain granules.
-
Press the granules into discs of the desired dimensions using a hydraulic press (e.g., at a pressure of about 800 kg/cm ²).[10]
-
-
Sintering:
-
Place the green discs in the sintering furnace.
-
Heat the furnace to the desired sintering temperature, typically between 1240°C and 1400°C, and hold for 0.5 to 5 hours.[10][14]
-
The cooling rate is critical for the PTC properties. Cool the furnace at a controlled rate (e.g., lower than 300°C per hour) to below 800°C, followed by furnace cooling to room temperature.[10]
-
-
Electrode Application:
-
Lead Wire Attachment:
-
Solder lead wires to the electrodes.[14]
-
Protocol for Electrical Characterization of PTC Thermistors
This protocol describes the measurement of the resistance-temperature (R-T) characteristic, which is the fundamental property of a PTC thermistor.
Materials and Equipment:
-
Fabricated PTC thermistor
-
Temperature-controlled chamber or furnace
-
Digital multimeter or ohmmeter with high resistance measurement capability
-
Thermocouple or other temperature sensor
-
Data acquisition system (optional)
Procedure:
-
Sample Preparation:
-
Place the PTC thermistor inside the temperature-controlled chamber.
-
Position the thermocouple as close as possible to the thermistor to ensure accurate temperature measurement.
-
Connect the leads of the thermistor to the ohmmeter.
-
-
Measurement:
-
Set the starting temperature of the chamber below the expected Curie temperature (e.g., room temperature).
-
Slowly increase the temperature of the chamber in controlled steps (e.g., 2-5°C per step).
-
At each temperature step, allow the system to stabilize and then record the resistance of the thermistor and the corresponding temperature from the thermocouple.
-
Continue the measurements well above the Curie temperature to capture the full PTC transition and the subsequent negative temperature coefficient (NTC) region.[16]
-
-
Data Analysis:
-
Plot the logarithm of the resistance (log R) as a function of temperature (T).
-
From the R-T curve, determine key parameters:
-
R_min: The minimum resistance.
-
T_C (Curie Temperature): The temperature at which the resistance starts to increase sharply.
-
R_max: The maximum resistance.
-
PTC Jump: The ratio of R_max to R_min, often expressed in orders of magnitude.
-
-
Visualizations
PTC Effect Mechanism in Doped this compound
Caption: PTC effect mechanism in doped this compound.
Experimental Workflow for PTC Thermistor Fabrication
Caption: Experimental workflow for PTC thermistor fabrication.
Relationship Between Material Properties and Thermistor Performance
Caption: Relationship between material properties and thermistor performance.
References
- 1. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. tdk-electronics.tdk.com [tdk-electronics.tdk.com]
- 5. What are PTC Thermistors (POSISTOR)? Operating Principle | Basic Knowledge of PTC Thermistor (POSISTOR) | Murata Manufacturing Co., Ltd. [murata.com]
- 6. This compound Used For PTC Thermistor - Exhibition [hongjinchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Understanding PTC Thermistors: A Complete Overview [ufinebattery.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. US3975307A - PTC thermistor composition and method of making the same - Google Patents [patents.google.com]
- 11. Effects of BN Dopant on Electrical Characteristics of Barium-Excessive BaTiO3 Ceramics for Laminated Positive Temperature Coefficient Thermistors Fabricated by Tape Casting Technique | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. BaTiO3-based PTC (Positive Temperature Coefficient) ceramic and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. amwei.com [amwei.com]
- 15. Obtaining the high performance PTC thermistors based on this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. tdk-electronics.tdk.com [tdk-electronics.tdk.com]
Application Notes and Protocols for the Formulation of Barium Titanate Slurries for Tape Casting Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of barium titanate (BaTiO₃) slurries tailored for tape casting thin films. The information is intended to guide researchers and scientists in developing stable and consistent slurries for fabricating high-quality ceramic tapes for various applications, including multilayer ceramic capacitors (MLCCs), piezoelectric sensors, and other electronic components.
Introduction to this compound Tape Casting
Tape casting is a widely used industrial process for manufacturing thin, flat sheets of ceramic materials. The quality of the final ceramic tape is critically dependent on the properties of the slurry, which is a suspension of ceramic powder in a liquid medium containing various organic additives. A well-formulated slurry should exhibit good particle dispersion, appropriate viscosity, and stability over time to ensure the production of dense, defect-free green tapes.
This compound is a ferroelectric ceramic with a high dielectric constant, making it a key material in the electronics industry. The formulation of BaTiO₃ slurries for tape casting requires careful selection of solvents, dispersants, binders, and plasticizers to achieve the desired rheological properties and green tape characteristics.
Slurry Components and Formulation
The formulation of a this compound slurry for tape casting is a multi-component system. Each component plays a crucial role in the overall performance of the slurry and the final properties of the cast tape.[1][2][3][4]
Table 1: Key Components of a this compound Tape Casting Slurry
| Component | Function | Examples |
| Ceramic Powder | The primary solid phase that forms the ceramic body. | This compound (BaTiO₃) |
| Solvent(s) | The liquid medium that suspends the solid particles and dissolves the organic additives. | Methyl Ethyl Ketone (MEK) - Ethanol, Xylene - Ethanol, Toluene - Ethanol.[5][6] |
| Dispersant | Adsorbs onto the particle surfaces to prevent agglomeration through steric or electrostatic repulsion. | Phosphate Esters, Menhaden Fish Oil, Triton X-100.[5][6][7] |
| Binder | A polymer that provides strength to the green tape after the solvent evaporates. | Polyvinyl Butyral (PVB), Acrylics.[5][7][8] |
| Plasticizer(s) | Increases the flexibility of the green tape, preventing cracking during handling and drying. | Polyethylene Glycol (PEG), Dibutyl Phthalate (DBP), Butyl Benzyl Phthalate (BBP).[5][8] |
Solvent Systems
The choice of solvent is critical as it influences the dispersion of the powder, the dissolution of the binder and plasticizer, and the drying rate of the cast tape.[4] A common approach is to use azeotropic mixtures of solvents to ensure a constant solvent ratio during evaporation, which helps in uniform drying.[1]
Table 2: Typical Solvent Systems for this compound Slurries
| Solvent System | Typical Ratio (v/v) | Notes |
| Methyl Ethyl Ketone (MEK) - Ethanol | Azeotropic mixture | Provides good solubility for many common binders and plasticizers.[1][7] |
| Xylene - Ethanol | Varies | Xylene-ethanol with a phosphate ester dispersant has been shown to be an effective system.[5][6] |
| Toluene - Ethanol | Varies | Another common non-aqueous solvent system used in tape casting.[6] |
Dispersants
Effective dispersion of the BaTiO₃ powder is essential to achieve a low slurry viscosity at high solid loadings and to produce a dense, homogeneous green tape. Phosphate esters have been found to be particularly effective dispersants for this compound in non-aqueous systems.[7][9] The optimal amount of dispersant is typically determined by finding the concentration that results in the minimum slurry viscosity.[5][6]
Binders and Plasticizers
The binder provides the necessary strength to the green tape for handling and further processing.[3] Polyvinyl butyral (PVB) is a commonly used binder in non-aqueous systems.[8] Plasticizers are added to make the binder more flexible and to prevent the green tape from becoming brittle and cracking. A combination of plasticizers, such as polyethylene glycol (PEG) and dibutyl phthalate (DBP), is often used to achieve the desired flexibility.[5]
Table 3: Example Formulations of this compound Slurries for Tape Casting (wt%)
| Component | Formulation 1 (Xylene-Ethanol)[6] | Formulation 2 (MEK-Ethanol)[6] | Formulation 3 (Toluene-Ethanol)[6] | Formulation 4[8] |
| This compound Powder | 62.0 | 61.5 | 61.0 | 60-65 |
| Solvent(s) | Xylene-Ethanol | MEK-Ethanol | Toluene-Ethanol | Xylene and n-butanol |
| Dispersant | Phosphate Ester | Phosphate Ester | Phosphate Ester | Tributyl Phosphate and Castor Oil |
| Binder | Polyvinyl Butyral (PVB) | Polyvinyl Butyral (PVB) | Polyvinyl Butyral (PVB) | Polyvinyl Butyral (PVB) |
| Plasticizer(s) | Polyethylene Glycol (PEG), Dibutyl Phthalate (DBP) | Polyethylene Glycol (PEG), Dibutyl Phthalate (DBP) | Polyethylene Glycol (PEG), Dibutyl Phthalate (DBP) | Dibutyl Phthalate (DBP) |
| Note: The exact percentages of solvent, dispersant, binder, and plasticizer are often optimized based on the specific powder characteristics and desired slurry properties. |
Experimental Protocols
Protocol for Slurry Preparation
This protocol outlines a general procedure for preparing a this compound slurry for tape casting. The order of addition of the components can significantly affect the slurry properties.[7]
Materials and Equipment:
-
This compound (BaTiO₃) powder
-
Solvent (e.g., MEK-Ethanol azeotrope)
-
Dispersant (e.g., Phosphate Ester)
-
Binder (e.g., PVB)
-
Plasticizer(s) (e.g., PEG, DBP)
-
Ball mill with ceramic milling media (e.g., zirconia balls)
-
Roller mill or planetary mixer
-
Beakers, graduated cylinders, and weighing balance
-
Viscometer
Procedure:
-
Binder/Plasticizer Solution Preparation:
-
In a separate container, dissolve the binder and plasticizer(s) in a portion of the solvent. This may require gentle heating and stirring. Allow the solution to cool to room temperature.
-
-
Initial Milling (Powder Dispersion):
-
Place the BaTiO₃ powder, the remaining solvent, and the dispersant into the ball mill jar with the milling media.
-
Mill the mixture for a predetermined time (e.g., 24 hours) to break down agglomerates and ensure good dispersion of the powder. The optimal milling time can vary depending on the initial powder characteristics.
-
-
Addition of Binder Solution:
-
After the initial milling, add the prepared binder/plasticizer solution to the milled suspension.
-
-
Final Mixing:
-
Continue milling or mixing for several more hours (e.g., 12-24 hours) to ensure a homogeneous slurry.
-
-
De-airing:
-
After milling, the slurry should be de-aired to remove any trapped air bubbles, which can cause defects in the cast tape. This can be done by placing the slurry in a vacuum chamber or by slow rolling.
-
Protocol for Slurry Characterization
Viscosity Measurement:
-
Objective: To determine the flow behavior of the slurry and optimize the dispersant concentration.
-
Equipment: Rotational viscometer.
-
Procedure:
-
Place a sample of the prepared slurry into the viscometer cup.
-
Measure the viscosity over a range of shear rates (e.g., 1 to 1000 s⁻¹).[6]
-
Plot viscosity as a function of shear rate. A well-dispersed slurry will typically exhibit shear-thinning behavior.
-
To determine the optimal dispersant concentration, prepare a series of slurries with varying dispersant amounts and measure the viscosity at a fixed shear rate. The concentration that yields the minimum viscosity is considered optimal.[6][10][11]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of this compound slurries for tape casting.
Caption: Experimental workflow for this compound slurry formulation.
Conclusion
The successful formulation of this compound slurries for tape casting is a critical step in the manufacturing of high-quality ceramic thin films. By carefully selecting the appropriate solvent system, dispersant, binder, and plasticizer, and by following a systematic preparation and characterization protocol, researchers can develop stable and reliable slurries. The quantitative data and experimental guidelines provided in these application notes serve as a valuable resource for optimizing slurry formulations for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Processing Slurries for Tape Casting - Processing of Ceramics [apps.fz-juelich.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. CN109485409B - Tape casting method of sheet this compound ceramic material - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Digital Light Processing (DLP) 3D Printing of Barium Titanate Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digital Light Processing (DLP) 3D printing has emerged as a powerful additive manufacturing technique for fabricating complex ceramic components with high precision and resolution. This technology is particularly promising for producing barium titanate (BaTiO₃) parts, a lead-free piezoelectric ceramic widely utilized in sensors, actuators, and transducers due to its excellent dielectric and piezoelectric properties.[1][2] The ability to create intricate and customized BaTiO₃ geometries through DLP opens up new possibilities for advanced applications in various scientific and industrial fields.[3]
These application notes provide a comprehensive overview and detailed protocols for the DLP-based 3D printing of this compound components. The following sections will cover slurry preparation, the printing process, post-processing steps including debinding and sintering, and the expected material properties of the final ceramic parts.
Experimental Protocols
This compound Slurry Preparation
The quality of the final sintered component is highly dependent on the formulation of the ceramic slurry. The slurry must possess appropriate rheological and curing properties for successful DLP printing.[3][4]
Materials:
-
This compound (BaTiO₃) powder (e.g., d₅₀ = 200 nm)[1]
-
Photosensitive resin (e.g., Acryloyl morpholine (ACMO))[3]
-
Dispersant (e.g., 3% of the total mass of BaTiO₃ and resin)[1]
-
Photoinitiator
Protocol:
-
Weighing: Accurately weigh the BaTiO₃ powder, photosensitive resin, and dispersant according to the desired solid loading. A common starting point is a solid content of 75-80 wt%.[1][3]
-
Mixing: Combine the weighed components in a ball mill jar. Add zirconia ball mill beads of equal mass to the materials.[1]
-
Ball Milling: Mill the mixture at a speed of 500 r/min for 2 hours to ensure a homogeneous dispersion of the BaTiO₃ particles within the resin.[1]
-
Sieving: Filter the resulting slurry through a 10-mesh sieve to remove any large agglomerates.[1]
-
Degassing: Place the filtered slurry in a vacuum-drying oven for defoaming to eliminate air bubbles, which can cause defects in the printed parts.[1]
DLP 3D Printing Process
The printing process involves layer-by-layer photopolymerization of the ceramic slurry.
Equipment:
-
DLP 3D Printer
Protocol:
-
Model Preparation: Design the desired 3D model using CAD software and export it as an STL file.
-
Slicing: Import the STL file into the slicing software of the DLP printer. Set the printing parameters, including layer thickness (e.g., 10-50 µm) and curing time per layer (e.g., 5 seconds for a 38 µm layer).[1][5]
-
Printing: Pour the prepared BaTiO₃ slurry into the printer's vat. Initiate the printing process. The printer will selectively expose each layer to UV light, solidifying the slurry according to the sliced model.
-
Green Part Removal: Once printing is complete, carefully remove the "green" part (the unsintered printed object) from the build platform.
-
Cleaning: Gently wash the green part with a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin from the surface.
Post-Processing: Debinding and Sintering
This two-step thermal process is crucial for removing the polymer binder and densifying the ceramic part. A nitrogen-air double-step debinding process followed by furnace sintering is often employed.[3]
Equipment:
-
Tube furnace with controlled atmosphere capabilities
-
High-temperature sintering furnace
Protocol:
-
Debinding (Binder Burnout):
-
Place the cleaned green part in a tube furnace.
-
The debinding process is typically carried out in two stages to effectively remove the organic materials without damaging the part.[1]
-
Degreasing: Heat the part in a vacuum or argon atmosphere. A slow heating rate of 4 °C/min is recommended.[1][6] This initial step slowly decomposes the resin.[1]
-
Carbon Removal: Switch the atmosphere to air and continue heating to remove the remaining carbon residues. A heating rate of 4 °C/min can be used.[1][6]
-
-
Sintering:
-
Transfer the debound part to a high-temperature sintering furnace.
-
Heat the part to the sintering temperature. A slower heating rate of 2 °C/min is often used for sintering.[1][6] Sintering temperatures for BaTiO₃ typically range from 1300 °C to 1400 °C.
-
Hold at the peak sintering temperature for a specific duration (e.g., 2-6 hours) to allow for densification.
-
Cool the furnace down to room temperature at a controlled rate.
-
Poling (for Piezoelectric Properties)
To induce piezoelectricity, the sintered BaTiO₃ component must be poled. This process aligns the electric domains within the material.
Equipment:
-
High-voltage DC power supply
-
Oil bath with temperature control
Protocol:
-
Electrode Application: Apply silver paste or another conductive material to two opposing faces of the sintered ceramic to serve as electrodes.
-
Immersion: Immerse the electroded component in a silicone oil bath.
-
Heating: Heat the oil bath to the desired poling temperature (e.g., 60 °C).[1][6]
-
Voltage Application: Apply a high DC electric field (e.g., 10 kV/cm) across the electrodes for a specific duration (e.g., 50 minutes).[1][6]
-
Cooling: While the electric field is still applied, cool the oil bath down to room temperature.
-
Field Removal: Once cooled, the electric field can be removed. The component is now piezoelectric.
Data Presentation
The following tables summarize key parameters and resulting properties from various studies on DLP 3D printing of this compound.
Table 1: Slurry Composition and Printing Parameters
| Parameter | Value | Reference |
| BaTiO₃ Powder Content (wt%) | 75 - 80 | [1][3] |
| BaTiO₃ Powder Size (d₅₀) | 200 nm | [1] |
| Dispersant Content (wt%) | 3 (of total BaTiO₃ and resin mass) | [1] |
| Layer Thickness (µm) | 10 - 50 | [5] |
| Curing Time (s) | 5 (for 38 µm layer) | [1] |
Table 2: Debinding and Sintering Parameters
| Parameter | Heating Rate (°C/min) | Temperature (°C) | Atmosphere | Reference |
| Degreasing | 4 | - | Vacuum or Argon | [1][6] |
| Carbon Removal | 4 | - | Air | [1][6] |
| Sintering | 2 | 1300 - 1400 | Air | [1][6] |
| Sintering Dwell Time (h) | 2 - 6 | - | - |
Table 3: Post-Sintering Properties and Poling Parameters
| Property / Parameter | Value | Reference |
| Relative Density (%) | 95.32 | [3] |
| Piezoelectric Constant (d₃₃) (pC/N) | 168.1 - 211 | [1][3] |
| Poling Field (kV/cm) | 10 | [1][6] |
| Poling Temperature (°C) | 60 | [1][6] |
| Poling Time (min) | 50 | [1][6] |
Visualizations
Caption: Experimental workflow for DLP 3D printing of BaTiO₃ components.
Caption: Thermal processing stages for DLP printed BaTiO₃ parts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. The Fabrication and Characterization of BaTiO3 Piezoceramics Using SLA 3D Printing at 465 nm Wavelength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Properties of this compound Lead-Free Piezoceramic Manufactured by Binder Jetting Process - PMC [pmc.ncbi.nlm.nih.gov]
Barium Titanate Nanoparticles: Advanced Contrast Agents for Biomedical Imaging - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium titanate nanoparticles (BTNPs) are emerging as versatile and powerful contrast agents for a range of biomedical imaging modalities. Their unique piezoelectric, ferroelectric, and high dielectric properties, coupled with acceptable biocompatibility, make them promising candidates for applications in diagnostics and image-guided therapies.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and utilization of BTNPs as contrast agents for computed tomography (CT), ultrasound imaging, and second harmonic generation (SHG) microscopy.
Properties of this compound Nanoparticles
The physicochemical properties of BTNPs are critical for their performance as contrast agents. These properties can be tailored through controlled synthesis and surface modification.
| Property | Typical Value | Significance in Biomedical Imaging | Reference |
| Core Size | 7 - 300 nm | Influences biodistribution, clearance, and imaging properties. Smaller sizes (<50 nm) are often preferred to minimize liver uptake. | [3] |
| Crystalline Phase | Tetragonal, Cubic | The tetragonal phase exhibits piezoelectricity, which is crucial for ultrasound-mediated applications.[4][5] | [4][5] |
| Surface Coating | Citrate, Silica (SiO2), PEG, Oleic Acid | Improves aqueous dispersibility, reduces toxicity by preventing Ba2+ leaching, and allows for further bio-conjugation.[3][5][6] | [3][5][6] |
| Hydrodynamic Size | 11 - 200 nm | Determines the in vivo behavior and stability of the nanoparticles in physiological media. | [6] |
| Zeta Potential | Varies with coating and pH | Affects colloidal stability and interactions with biological components. | [7] |
| Biocompatibility | Generally good, surface coating is critical | Uncoated BTNPs can be cytotoxic due to barium ion leaching.[3] Surface modifications significantly improve cytocompatibility.[3][8][9] | [3][8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles (Gel Collection Method)
This protocol describes a sol-gel-like technique to produce relatively monodisperse, ligand-free BTNPs.[3]
Materials:
-
Barium acetate (Ba(OAc)₂)
-
Titanium (IV) isopropoxide (TTIP)
-
Acetic acid
-
Ethanol
-
Milli-Q water
Procedure:
-
Prepare a solution of barium acetate in acetic acid.
-
Prepare a solution of titanium (IV) isopropoxide in ethanol.
-
Slowly add the titanium solution to the barium solution under vigorous stirring to form a gel.
-
The gel is then dried and calcined at a controlled temperature (e.g., 600-1000°C) to form crystalline BTNPs. The particle size increases with higher calcination temperatures.[10]
-
The resulting powder is washed and collected for further use.
Protocol 2: Surface Modification of BTNPs
Surface modification is crucial for rendering BTNPs suitable for biomedical applications.[3][6]
This method provides BTNPs with high dispersibility in aqueous solutions.[3][6]
Materials:
-
Synthesized BTNPs
-
Citric acid solution
-
Milli-Q water
Procedure:
-
Disperse the BTNPs in Milli-Q water.
-
Add a citric acid solution to the BTNP suspension.
-
Stir the mixture at room temperature. The citrate ions will adsorb onto the surface of the BTNPs.
-
Wash the citrate-capped BTNPs (BT@Citrate) to remove excess citric acid.
A silica shell prevents the leaching of toxic Ba²⁺ ions and provides a surface for further functionalization.[3][11]
Materials:
-
Synthesized BTNPs
-
Ethanol
-
Ammonia solution (28%)
-
Tetraethyl orthosilicate (TEOS)
-
Oleic acid (for reverse microemulsion method)
-
Cyclohexane (for reverse microemulsion method)
Procedure (Modified Stöber Method): [11]
-
Disperse BTNPs in ethanol.
-
Add water and TEOS to the suspension with stirring.
-
Add ammonia solution to catalyze the hydrolysis and condensation of TEOS on the surface of the BTNPs.
-
Allow the reaction to proceed for a couple of hours.
-
Collect the silica-coated BTNPs (BT@SiO₂) by centrifugation and wash with ethanol and water.
Procedure (Reverse Microemulsion Method for Single-Core Shells): [3]
-
Surface-modify BTNPs with oleic acid to make them dispersible in a non-polar solvent.
-
Create a reverse microemulsion by mixing cyclohexane, a surfactant, and a small amount of aqueous ammonia.
-
Add the oleic acid-coated BTNPs to the microemulsion.
-
Add TEOS to the mixture, which will hydrolyze at the water/oil interface to form a silica shell around individual BTNPs.
-
Break the emulsion and collect the single-core silica-coated BTNPs.
Protocol 3: PEGylation for Enhanced In Vivo Stability
PEGylation reduces non-specific protein adsorption and prolongs circulation time.[5]
Materials:
-
Silica-coated BTNPs (BT@SiO₂)
-
Methoxy-poly(ethylene glycol)-silane (mPEG-silane)
-
Ethanol
Procedure:
-
Disperse the BT@SiO₂ nanoparticles in ethanol.
-
Add mPEG-silane to the suspension.
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Collect the PEGylated BTNPs (BT@SiO₂-PEG) by centrifugation and wash to remove unreacted PEG.
Applications in Biomedical Imaging
Application 1: this compound Nanoparticles as a CT Contrast Agent
Due to the high atomic number of barium, BTNPs are effective X-ray attenuating agents.[3][11]
Experimental Workflow:
-
Synthesize and surface-modify BTNPs (e.g., BT@SiO₂-PEG) to ensure biocompatibility and stability in physiological solutions.
-
Characterize the nanoparticles for size, charge, and morphology.
-
For in vitro studies, prepare phantoms with varying concentrations of BTNPs and image using a clinical or preclinical CT scanner to determine the contrast enhancement in Hounsfield Units (HU).
-
For in vivo studies, intravenously administer the BTNP suspension to an animal model.
-
Perform CT imaging at different time points post-injection to visualize biodistribution and accumulation at the site of interest (e.g., a tumor).
Application 2: this compound Nanoparticles as an Ultrasound Contrast Agent
The piezoelectric nature of tetragonal BTNPs allows them to respond to ultrasound waves, making them potential contrast agents.[12] They can also be used as sonosensitizers in sonodynamic therapy (SDT) to generate reactive oxygen species (ROS) for cancer treatment.[13][14][15]
Experimental Workflow:
-
Synthesize tetragonal BTNPs and functionalize them for stability.
-
For in vitro imaging, suspend the BTNPs in a phantom and acquire ultrasound images in B-mode or contrast-specific modes.
-
For in vivo imaging, inject the BTNP suspension and perform ultrasound imaging of the target area. The nanoparticles can enhance the echogenicity of the tissue.
-
For sonodynamic therapy, irradiate the tumor region containing accumulated BTNPs with focused ultrasound to trigger ROS production.[16]
Application 3: this compound Nanoparticles for Second Harmonic Generation (SHG) Imaging
The non-centrosymmetric crystal structure of BTNPs enables them to generate a second harmonic signal when excited with a suitable laser, providing a background-free imaging modality.[3][5]
Experimental Workflow:
-
Synthesize and functionalize BTNPs. For targeted imaging, conjugate antibodies or other targeting ligands to the nanoparticle surface.[5]
-
For in vitro imaging, incubate cells with the functionalized BTNPs.
-
Image the cells using a multiphoton microscope equipped with a laser tuned to the appropriate excitation wavelength (e.g., 800-1000 nm).
-
Detect the SHG signal at exactly half the excitation wavelength.
-
For in vivo imaging, administer the BTNPs to an animal model and image the tissue of interest using a multiphoton microscope.
Visualizations
Caption: Workflow for the synthesis and functionalization of this compound nanoparticles.
Caption: Overview of biomedical imaging applications of BTNPs and their mechanisms.
Safety and Handling
While surface-modified BTNPs have shown good biocompatibility, it is essential to handle them with appropriate personal protective equipment (PPE) in a laboratory setting. Uncoated BTNPs pose a risk of cytotoxicity due to the potential leaching of barium ions.[3] Studies have shown that BTNPs may induce oxidative stress in cancer cells, and while they appear to be non-toxic to normal cells, further research is warranted.[9][17][18] In vivo studies in mice have not shown systemic toxicity for certain formulations.[8] Always consult the material safety data sheet (MSDS) and perform thorough biocompatibility testing for any new formulation intended for in vivo use.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on this compound Nanoparticles as a Persuasive Piezoelectric Material for Biomedical Applications: Prospects and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Methods for Surface Modification of this compound Nanoparticles for Aqueous Dispersibility: Towards Biomedical Utilization of Perovskite Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of ultrafine tetragonal BaTiO3 nanoparticles at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Conjugated this compound Nanoparticles for Cell-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journalcjast.com [journalcjast.com]
- 8. Absence of systemic toxicity in mouse model towards BaTiO3 nanoparticulate based eluate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciencepub.net [sciencepub.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Activating piezoelectric nanoparticles with ultrasound – RESTORE [restoreproject.eu]
- 13. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics of Ultrasound-Driven this compound Nanoparticles and the Mechanism of Action on Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] this compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells | Semantic Scholar [semanticscholar.org]
- 18. This compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Barium Titanate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of barium titanate (BaTiO₃) nanoparticles for targeted drug delivery applications.
This compound nanoparticles are gaining significant attention in the biomedical field as potential nanocarriers for therapeutic agents.[1][2] Their unique piezoelectric and biocompatibility properties make them promising candidates for developing advanced drug delivery systems.[3][4] However, pristine BaTiO₃ nanoparticles often exhibit poor dispersibility in aqueous solutions and can have cytotoxic effects due to the leaching of barium ions.[5] Surface functionalization is a critical step to overcome these limitations, enhance biocompatibility, and enable the attachment of drug molecules.[3][4]
This document outlines various surface modification strategies, presents quantitative data on drug loading and release, and provides detailed experimental protocols for key procedures.
Surface Functionalization Strategies
Several methods have been successfully employed to functionalize the surface of BaTiO₃ nanoparticles, each offering unique advantages for drug delivery applications. The choice of functionalization strategy depends on the specific drug to be delivered, the desired release mechanism, and the target tissue or cells.
Common Functionalization Approaches:
-
Silica Coating: Encapsulating BaTiO₃ nanoparticles with a silica (SiO₂) shell is a widely used method to improve their stability in aqueous solutions and reduce the leaching of barium ions.[5] The silica surface can be further modified with various functional groups for drug conjugation.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the nanoparticle surface, a process known as PEGylation, is a common strategy to enhance biocompatibility, reduce immunogenicity, and prolong circulation time in the bloodstream.[6]
-
Dopamine Functionalization: Dopamine can self-polymerize on the surface of BaTiO₃ nanoparticles to form a thin, adherent polydopamine layer.[7] This layer provides a versatile platform for the covalent attachment of drug molecules.
-
Silanization: Organosilanes can be used to introduce a variety of functional groups onto the surface of BaTiO₃, enabling the covalent linkage of drugs and targeting ligands.[8][9]
-
Citrate Adsorption: Citric acid can be adsorbed onto the surface of BaTiO₃ nanoparticles to improve their dispersibility in aqueous media.[5]
Quantitative Data on Drug Loading and Release
The efficiency of a drug delivery system is determined by its ability to load a sufficient amount of the therapeutic agent and release it in a controlled manner at the target site. The following table summarizes quantitative data from a study on drug loading onto functionalized core-shell nanorods incorporating this compound.
| Drug | Functionalization | Drug Encapsulation Efficiency (%) | Drug Loading Concentration (%) | Reference |
| Doxorubicin (DOX) | PMA Coated CFO@BTO Nanorods | 87 | 61 | [10] |
| Methotrexate (MTX) | PMA Coated CFO@BTO Nanorods | 91 | 67 | [10] |
Note: Data is from a study by Mushtaq et al. (2022) on magneto-electric core-shell cobalt ferrite-barium titanate nanorods (CFO@BTO NRs) functionalized with an amphiphilic polymer (PMA). While not solely BaTiO₃, this provides relevant quantitative data for a composite system.[10]
Experimental Protocols
This section provides detailed, step-by-step protocols for the surface functionalization of BaTiO₃ nanoparticles and subsequent drug loading.
Protocol 1: Silica Coating of BaTiO₃ Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica-coated BaTiO₃ nanoaggregates.[5]
Materials:
-
BaTiO₃ nanoparticles (BTNPs) dispersed in ethanol (1 mg/mL)
-
Deionized water
-
Tetraethyl orthosilicate (TEOS)
-
Ammonia solution (28%)
-
Ethanol
Procedure:
-
In a flask, mix 9 mL of the BaTiO₃ nanoparticle suspension in ethanol with 1 mL of deionized water and 100 µL of TEOS.
-
Stir the mixture for 20 minutes at room temperature.
-
Add 0.2 mL of ammonia solution (28%) to initiate the hydrolysis of TEOS.
-
Continue stirring the reaction mixture for 2 hours until it becomes slightly turbid.
-
Collect the silica-coated BaTiO₃ nanoparticles (BTNA@SiO₂) by centrifugation.
-
Wash the collected nanoparticles with ethanol and then resuspend them in either water or ethanol for storage.
Protocol 2: PEGylation of Silica-Coated BaTiO₃ Nanoparticles
This protocol details the attachment of PEG to the surface of silica-coated BaTiO₃ nanoparticles.[5]
Materials:
-
Silica-coated BaTiO₃ nanoparticles (BT@SiO₂) dispersed in ethanol (0.2 mg/mL)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ammonia solution (28%)
-
MES buffer (10 mM, pH 5.5)
-
Thiolated PEG (poly(ethylene glycol) methyl ether thiol)
Procedure:
-
Amine Functionalization:
-
To 5 mL of the BT@SiO₂ suspension in ethanol, add 5 µL of APTES and 50 µL of ammonia solution (28%).
-
Stir the mixture for 2 hours at room temperature.
-
Centrifuge the resulting amine-functionalized nanoparticles (BT@SiO₂-NH₂) and wash them three times with ethanol to remove excess APTES and ammonia.
-
Resuspend the washed nanoparticles in 5 mL of 10 mM MES buffer (pH 5.5).
-
-
PEG Conjugation:
-
Add thiolated PEG to the suspension of BT@SiO₂-NH₂.
-
Allow the reaction to proceed for a specified time (e.g., overnight) at room temperature with gentle stirring to form BT@SiO₂-PEG.
-
Purify the PEGylated nanoparticles by centrifugation and washing to remove unconjugated PEG.
-
Protocol 3: Drug Loading on Functionalized BaTiO₃ Nanoparticles
This protocol provides a general procedure for loading a drug, such as doxorubicin, onto functionalized BaTiO₃ nanoparticles.[11]
Materials:
-
Functionalized BaTiO₃ nanoparticles (e.g., BT@SiO₂-PEG)
-
Doxorubicin (DOX) solution (e.g., 100 µg/mL in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse a known amount of functionalized BaTiO₃ nanoparticles (e.g., 10 mg) in a specific volume of the doxorubicin solution (e.g., 10 mL).
-
Sonicate the resulting dispersion for an extended period (e.g., 6 hours) to facilitate the interaction between the nanoparticles and the drug molecules.
-
After incubation, separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Carefully collect the supernatant.
-
Quantify the amount of unloaded drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the characteristic absorbance wavelength of the drug (e.g., ~480 nm for doxorubicin).
-
Calculate the drug loading efficiency and loading capacity based on the initial amount of drug used and the amount of drug remaining in the supernatant.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the surface functionalization of this compound for drug delivery.
Caption: Workflow for Surface Functionalization of BaTiO₃ Nanoparticles.
Caption: Process of Drug Delivery using Functionalized BaTiO₃.
References
- 1. This compound nanoparticles: promising multitasking vectors in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on this compound Nanoparticles as a Persuasive Piezoelectric Material for Biomedical Applications: Prospects and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Methods for Surface Modification of this compound Nanoparticles for Aqueous Dispersibility: Towards Biomedical Utilization of Perovskite Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Conjugated this compound Nanoparticles for Cell-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine functionalization of BaTiO3: an effective strategy for the enhancement of electrical, magnetoelectric and thermal properties of BaTiO3-PVDF-TrFE nanocomposites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Magnetoelectric core–shell CoFe 2 O 4 @BaTiO 3 nanorods: their role in drug delivery and effect on multidrug resistance pump activity in vitro - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03429H [pubs.rsc.org]
- 11. This compound Nanoparticles: Highly Cytocompatible Dispersions in Glycol-chitosan and Doxorubicin Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photocatalytic Activity of Barium Titanate for Environmental Remediation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium titanate (BaTiO₃), a perovskite-structured ferroelectric material, has emerged as a promising photocatalyst for environmental remediation.[1][2][3] Its inherent properties, such as chemical stability, non-toxicity, and unique ferroelectric characteristics, contribute to its photocatalytic efficacy.[1][2][3] The spontaneous polarization within BaTiO₃ facilitates the separation of photogenerated electron-hole pairs, a critical factor in enhancing photocatalytic activity.[1][3] However, its large bandgap (~3.2 eV) primarily allows for UV light absorption, limiting its efficiency under solar irradiation.[2][4] To overcome this limitation, various modification strategies have been developed, including doping with metals/non-metals, loading with noble metals, and forming heterojunctions to extend its light absorption into the visible spectrum and improve charge carrier separation.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based photocatalysts for the degradation of environmental pollutants.
Data Presentation: Photocatalytic Degradation of Organic Pollutants
The following tables summarize the quantitative data on the photocatalytic degradation of various organic pollutants using pristine and modified this compound photocatalysts.
Table 1: Degradation of Rhodamine B (RhB)
| Photocatalyst | Pollutant Concentration | Catalyst Dosage | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| BaTiO₃-MnO₂ (3 wt%) | Not Specified | Not Specified | UV Lamp (15 W) | 360 | 70 | [5][6] |
| Ag-modified BaTiO₃ | Not Specified | Not Specified | Simulated Solar Light | 60 | ~100 | [5] |
| Au/BaTiO₃ | Not Specified | Not Specified | Not Specified | Not Specified | Significantly improved | [7] |
| BaTiO₃/α-Fe₂O₃ | Not Specified | Not Specified | Simulated Sunlight | Not Specified | 2-fold increase vs. pure BaTiO₃ | [8] |
Table 2: Degradation of Methylene Blue (MB)
| Photocatalyst | Pollutant Concentration | Catalyst Dosage | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| 1.0 Ag-doped BaTiO₃ | Not Specified | Not Specified | Visible Light | 100 | 99.1 | [9] |
| Tetragonal BaTiO₃ | Not Specified | Not Specified | Not Specified | Not Specified | Higher than cubic BaTiO₃ | [10] |
Table 3: Degradation of Other Organic Dyes
| Photocatalyst | Pollutant | Pollutant Concentration | Catalyst Dosage | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| 1.0 Ag-doped BaTiO₃ | Eosin Yellow (EY) | Not Specified | Not Specified | Visible Light | 60 | 99.3 | [9] |
| BaTiO₃ (synthesized at 600°C) | Malachite Green | 25 mg/L | 0.05 g in 100 mL | Not Specified | 80 | 99.27 | [11][12] |
| BaTiO₃ (synthesized at 800°C) | Malachite Green | 25 mg/L | 0.05 g in 100 mL | Not Specified | 80 | 93.94 | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Hydrothermal Method
This protocol describes the synthesis of BaTiO₃ nanoparticles using a hydrothermal method, which is a common and effective technique for producing crystalline nanoparticles.[13][14]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium dioxide (TiO₂) (e.g., P25)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Mortar and pestle
Procedure:
-
Dissolve a stoichiometric amount of Ba(OH)₂·8H₂O in deionized water with vigorous stirring.
-
Disperse the desired amount of TiO₂ nanoparticles in the Ba(OH)₂ solution. The Ba/Ti molar ratio is a critical parameter that can influence the final product's characteristics.
-
Add a concentrated NaOH solution to the mixture to create a highly alkaline environment, which is essential for the hydrothermal synthesis.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200°C) for a designated duration (e.g., 12-48 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 80°C) overnight.
-
Grind the dried powder using a mortar and pestle to obtain fine BaTiO₃ nanoparticles.
Protocol 2: Synthesis of Silver-Doped this compound Nanoparticles via Solvothermal Method
This protocol outlines the synthesis of silver-doped BaTiO₃ nanoparticles, which often exhibit enhanced visible-light photocatalytic activity.[9]
Materials:
-
Barium chloride (BaCl₂)
-
Titanium butoxide (Ti(OBu)₄)
-
Silver nitrate (AgNO₃)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
Oven
Procedure:
-
Prepare a solution of BaCl₂ in a mixture of ethanol and deionized water.
-
In a separate beaker, dissolve Ti(OBu)₄ in ethanol.
-
Slowly add the titanium butoxide solution to the barium chloride solution under vigorous stirring.
-
Add the desired amount of AgNO₃ solution (dopant precursor) to the mixture.
-
Add a concentrated NaOH solution to induce the precipitation of the precursors.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a set time (e.g., 24 hours).
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the Ag-doped BaTiO₃ nanoparticles in an oven at 80°C.
Protocol 3: Evaluation of Photocatalytic Activity
This protocol details the procedure for assessing the photocatalytic performance of BaTiO₃-based materials in the degradation of an organic dye.
Materials:
-
BaTiO₃-based photocatalyst
-
Organic pollutant stock solution (e.g., Rhodamine B, Methylene Blue)
-
Deionized water
Equipment:
-
Photoreactor equipped with a light source (e.g., UV lamp, simulated solar light)
-
Magnetic stirrer
-
Beakers or reaction vessels
-
Syringes and filters
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Disperse a specific amount of the photocatalyst in a known volume of the organic pollutant solution of a certain concentration in a beaker.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately centrifuge or filter the samples to remove the photocatalyst.
-
Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
Protocol 4: Trapping Experiments for Reactive Oxygen Species (ROS)
This protocol is used to identify the primary reactive species involved in the photocatalytic degradation process.
Materials:
-
Photocatalyst
-
Pollutant solution
-
Scavengers for different ROS:
-
Isopropyl alcohol (IPA) or tert-butanol (t-BuOH) for hydroxyl radicals (•OH)
-
Benzoquinone (BQ) for superoxide radicals (•O₂⁻)
-
Ethylenediaminetetraacetic acid (EDTA) or ammonium oxalate for holes (h⁺)
-
Equipment:
-
Same as for the photocatalytic activity evaluation.
Procedure:
-
Follow the same procedure as the photocatalytic activity evaluation (Protocol 3).
-
Before initiating the photoreaction, add a specific amount of a scavenger to the reaction suspension.
-
Perform separate experiments for each scavenger.
-
Monitor the degradation of the pollutant over time in the presence of each scavenger.
-
A significant decrease in the degradation rate in the presence of a particular scavenger indicates that the corresponding ROS plays a crucial role in the degradation mechanism.
Visualizations
Caption: Mechanism of photocatalysis on BaTiO₃.
Caption: Experimental workflow for BaTiO₃ photocatalysis.
Caption: Strategies to enhance BaTiO₃ photocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journalssystem.com [journalssystem.com]
- 9. Significant photocatalytic decomposition of malachite green dye in aqueous solutions utilizing facilely synthesized this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Incorporating Barium Titanate into Dental Composites for Improved Radiopacity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diagnostic accuracy of dental restorations heavily relies on the radiopacity of the materials used. Adequate radiopacity allows for the clear distinction between the restorative material and tooth structure on radiographs, facilitating the detection of secondary caries, voids, and overhangs. Barium titanate (BaTiO₃) has emerged as a promising radiopacifying filler for dental composites due to its high atomic number, which effectively attenuates X-rays.[1][2] Furthermore, studies have explored its favorable biocompatibility and potential to enhance mechanical properties.[3][4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for incorporating this compound into dental composite materials to enhance radiopacity. The information is intended to guide researchers in the formulation and evaluation of novel dental composites with improved diagnostic capabilities.
Rationale for Using this compound
This compound is a ceramic material with a perovskite crystal structure.[2] Its primary advantages as a radiopacifying agent in dental composites include:
-
High Radiopacity: The presence of barium, a heavy element, significantly increases the attenuation of X-rays, rendering the composite visible on radiographs.[1][2][4][5]
-
Biocompatibility: Studies have indicated that this compound exhibits good biocompatibility, a critical requirement for any material intended for long-term intraoral use.[3][4][5][6][7]
-
Mechanical Reinforcement: The incorporation of this compound nanoparticles can improve the mechanical properties of the dental composite, such as surface hardness and flexural strength, although high filler loadings may sometimes negatively impact tensile and flexural strength.[1][8]
-
Potential for Additional Functionalities: Research suggests that this compound may also impart antibacterial properties to the composite material.[3]
Data Presentation: Quantitative Effects of this compound on Dental Composites
The following tables summarize the quantitative data from various studies on the effects of incorporating this compound into different dental composite matrices.
Table 1: Effect of this compound on Radiopacity
| Base Material | This compound (wt%) | Radiopacity (mm Al) | Key Findings | Reference |
| PMMA | 10 | Higher optical density than Al | Significantly improved radiopacity.[1] | [1] |
| C3S | 20 | Not specified | Increased with higher BT content. | [4][5] |
| C3S | 40 | Met clinical guidelines | Satisfied clinical requirements for radiopacity.[4][5] | [4][5] |
| C3S | 60 | Met clinical guidelines | Satisfied clinical requirements for radiopacity.[4][5] | [4][5] |
| MTA-like cement | 20 | 2.76 ± 0.52 | Radiopacity increased with increasing BT content. | [2] |
| MTA-like cement | 30 | 3.30 ± 0.20 | Met the required 3 mmAl for MTA.[2] | [2] |
| MTA-like cement | 40 | 4.23 ± 0.31 | Exceeded the required radiopacity, but affected handling.[2] | [2] |
PMMA: Poly(methyl methacrylate), C3S: Tricalcium silicate, MTA: Mineral trioxide aggregate, Al: Aluminum
Table 2: Effect of this compound on Mechanical Properties
| Base Material | This compound (wt%) | Property Measured | Result | Reference |
| PMMA | Varied | Tensile Strength | Decreased at high filler loadings. | [1] |
| PMMA | Varied | Flexural Strength | Decreased at high filler loadings. | [1] |
| PMMA | Varied | Surface Hardness | Increased with filler loading.[1] | [1] |
| PMMA | 1 - 9 (nano) | Tensile Strength | Improved up to 5 wt%, then decreased.[8] | [8] |
| PMMA | 1 - 9 (nano) | Flexural Strength | Improved up to 5 wt%, then decreased.[8] | [8] |
| PMMA | 1 - 9 (nano) | Flexural Modulus | Increased with filler loading.[8] | [8] |
| MTA-like cement | 20 | Diametral Tensile Strength | 2.00 ± 0.14 MPa | [2] |
| MTA-like cement | 30 | Diametral Tensile Strength | 2.79 ± 0.37 MPa | [2] |
| MTA-like cement | 40 | Diametral Tensile Strength | 3.51 ± 0.44 MPa | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of dental composites containing this compound.
Materials and Equipment
-
Resin Matrix:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Urethane dimethacrylate (UDMA)
-
Other co-monomers as required
-
-
Filler:
-
This compound (BaTiO₃) powder (specify particle size, e.g., nano- or micro-sized)
-
(Optional) Other fillers like silica for improved mechanical properties
-
-
Coupling Agent:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPM) or similar silane coupling agent
-
-
Initiator System:
-
Camphorquinone (photo-initiator)
-
Amine accelerator (e.g., N,N-dimethyl-p-toluidine)
-
-
Equipment:
-
Planetary ball mill or ultrasonic homogenizer
-
Vacuum mixing machine
-
Molds for specimen fabrication (Teflon or stainless steel)
-
Dental curing light (e.g., LED or QTH)
-
Universal testing machine
-
Microhardness tester
-
Dental X-ray unit
-
Densitometer or digital image analysis software
-
Aluminum step wedge (for radiopacity measurement)
-
Protocol for this compound Surface Treatment
To ensure a strong bond between the inorganic filler and the organic resin matrix, surface treatment of the this compound particles is crucial.
-
Preparation of Silane Solution: Prepare a 95% ethanol/5% distilled water solution. Adjust the pH to 4.5-5.5 with acetic acid. Add the silane coupling agent (e.g., TMSPM) at a concentration of 1-2% by weight of the this compound powder and stir for 1 hour to allow for hydrolysis.
-
Silanization: Disperse the this compound powder in the prepared silane solution. Stir the suspension for 2-4 hours at room temperature.
-
Drying: Filter the treated powder and wash with ethanol to remove excess silane. Dry the powder in an oven at 80-100°C for 12-24 hours to complete the condensation reaction.
Protocol for Dental Composite Formulation
-
Resin Matrix Preparation: Mix the base monomers (e.g., Bis-GMA and TEGDMA in a 70:30 wt% ratio) in a light-proof container. Add the photo-initiator (e.g., 0.5 wt% camphorquinone) and amine accelerator (e.g., 0.5 wt% N,N-dimethyl-p-toluidine) and mix thoroughly until a homogenous solution is obtained.
-
Incorporation of this compound: Gradually add the surface-treated this compound powder to the resin matrix in desired weight percentages (e.g., 10%, 20%, 30%, 40% wt%).
-
Mixing and Homogenization: Mix the filler and resin using a planetary mixer or a dual asymmetric centrifuge until a uniform paste is formed. It is critical to avoid the incorporation of air bubbles.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentration points and degrade the mechanical properties of the final material.
Protocol for Specimen Fabrication
-
Place the uncured composite paste into standardized molds of specific dimensions depending on the test to be performed (e.g., for flexural strength: 25 mm x 2 mm x 2 mm; for radiopacity: 10 mm diameter x 1 mm thickness).
-
Cover the mold with a mylar strip and a glass slide and apply gentle pressure to extrude any excess material.
-
Light-cure the specimens using a dental curing light according to the manufacturer's instructions (e.g., 40 seconds on each side). The curing time may need to be optimized based on the filler concentration and the specific photo-initiator system used.
-
After curing, remove the specimens from the molds and store them in distilled water at 37°C for 24 hours before testing.
Protocol for Radiopacity Testing (ISO 4049)
-
Specimen and Reference Preparation: Prepare disc-shaped specimens of the composite material (typically 1 mm thickness). An aluminum step wedge with varying thicknesses (e.g., 1 to 10 mm in 1 mm increments) will be used as a reference.
-
Radiographic Exposure: Place the composite specimens and the aluminum step wedge on a digital radiographic sensor or an intraoral film. Expose them to a dental X-ray source at standardized settings (e.g., 65 kVp, 7.5 mA, 0.2 s exposure time, 30 cm source-to-film distance).[2]
-
Image Analysis:
-
For digital radiographs: Use image analysis software to measure the mean gray value of each composite specimen and each step of the aluminum wedge.
-
For film radiographs: Use a densitometer to measure the optical density of the images.
-
-
Calculation of Radiopacity: Create a calibration curve by plotting the mean gray values (or optical densities) against the corresponding aluminum thicknesses. Determine the radiopacity of the composite specimen by finding the equivalent aluminum thickness that produces the same gray value. According to ISO 4049, a material is considered radiopaque if its radiopacity is equal to or greater than that of the same thickness of aluminum.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and evaluation of dental composites containing this compound.
Caption: Workflow for incorporating this compound into dental composites.
Logical Relationship for Radiopacity Enhancement
The following diagram illustrates the logical relationship between the material composition and the resulting radiopacity.
Caption: How this compound enhances radiopacity in dental composites.
Conclusion
The incorporation of this compound as a radiopacifying filler in dental composites presents a viable strategy to improve their diagnostic visibility. The provided protocols offer a foundational framework for researchers to formulate and evaluate these materials. Optimization of filler loading, particle size, and surface treatment will be critical in balancing radiopacity with the desired mechanical and biological properties of the final restorative material. Further research is encouraged to fully elucidate the long-term clinical performance of this compound-containing dental composites.
References
- 1. researchgate.net [researchgate.net]
- 2. Endodontic Radiopacifying Application of this compound Prepared through a Combination of Mechanical Milling and Heat Treatment | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on the dielectric constant, radiopacity, and biological properties of tricalcium silicate-based bioceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bio-Piezoelectric Ceramic Composites for Electroactive Implants—Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kssfp.jp [kssfp.jp]
Troubleshooting & Optimization
Technical Support Center: Solid-State Synthesis of Barium Titanate (BaTiO₃)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in the solid-state synthesis of barium titanate (BaTiO₃).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-state synthesis of BaTiO₃, offering potential causes and recommended solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Incomplete Reaction: Presence of unreacted BaCO₃ and TiO₂ in the final product (identified by XRD). | 1. Insufficient mixing of precursor powders. 2. Calcination temperature is too low. 3. Calcination time is too short. 4. Large particle size of precursors, leading to long diffusion distances.[1] | 1. Improve mixing through methods like ball milling.[2] 2. Increase the calcination temperature.[3][4] 3. Increase the calcination duration. 4. Use nanocrystalline precursor powders to reduce diffusion distances.[1][2][5] 5. Employ mechanical activation of precursors before calcination to increase their reactivity.[6] |
| Presence of Intermediate Phases: Detection of phases like Ba₂TiO₄. | 1. Non-stoichiometric mixing of precursors (incorrect Ba/Ti ratio).[7] 2. Inhomogeneous mixing. 3. The reaction mechanism can involve the formation of intermediate phases before the final BaTiO₃ is formed.[8] | 1. Ensure precise stoichiometric weighing of BaCO₃ and TiO₂ (1:1 molar ratio). 2. Utilize high-energy ball milling for homogeneous mixing. 3. A second calcination step after intermediate grinding can help in the complete formation of BaTiO₃. |
| Broad Particle Size Distribution and Agglomeration: SEM analysis shows a wide range of particle sizes and significant clumping. | 1. High calcination temperatures can lead to particle growth and agglomeration.[2][5][8] 2. Inadequate grinding of the calcined powder. | 1. Optimize the calcination temperature and time to balance reaction completion with particle growth.[5] 2. Implement a thorough grinding/milling step after calcination to break up agglomerates. |
| Low Density and High Porosity of Sintered Pellets: | 1. Incomplete reaction, leaving porous unreacted materials. 2. Insufficient sintering temperature or time. 3. Poor powder packing during pellet pressing. | 1. Ensure the synthesis of pure, single-phase BaTiO₃ powder before sintering. 2. Increase the sintering temperature and/or duration.[9] 3. Optimize the pressure used for pellet formation. 4. Use a binder like polyvinyl alcohol (PVA) to improve green body density.[10] |
| Undesirable Crystal Structure (e.g., Cubic instead of Tetragonal): | 1. The crystal structure of BaTiO₃ is temperature-dependent; lower calcination temperatures may favor a cubic or pseudo-cubic phase.[8] 2. Small particle size can lead to a "size effect" where the cubic phase is more stable.[7] | 1. Increase the calcination temperature to promote the formation of the tetragonal phase.[8] 2. Be aware of the trade-off between small particle size and achieving a high tetragonality. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the solid-state synthesis of BaTiO₃?
A1: The most common and cost-effective starting materials are barium carbonate (BaCO₃) and titanium dioxide (TiO₂).[2][11] These are typically mixed in a 1:1 molar ratio.
Q2: What is the role of ball milling in the synthesis process?
A2: Ball milling serves two primary purposes. Firstly, it ensures homogeneous mixing of the precursor powders, which is crucial for a complete reaction. Secondly, it can be used for mechanical activation, which introduces defects and increases the surface area of the precursor particles, thereby enhancing their reactivity and potentially lowering the required calcination temperature.[6]
Q3: What is a typical calcination temperature and time for the solid-state synthesis of BaTiO₃?
A3: Calcination temperatures typically range from 900°C to 1200°C.[3][11] The optimal temperature depends on factors like the particle size of the precursors and the desired properties of the final product. Calcination times can vary from a few hours to over 10 hours.[3][10]
Q4: How does the Ba/Ti ratio affect the properties of the synthesized BaTiO₃?
A4: The Ba/Ti ratio is a critical parameter. A deviation from the stoichiometric 1:1 ratio can lead to the formation of secondary phases and defects in the crystal lattice.[7] This can, in turn, affect the dielectric and ferroelectric properties of the BaTiO₃. For instance, a non-stoichiometric ratio can lead to a decrease in the Curie temperature and tetragonality.[7]
Q5: How can I characterize the synthesized BaTiO₃ powder?
A5: The most common characterization techniques are:
-
X-ray Diffraction (XRD): To identify the crystal structure, phase purity, and lattice parameters.[10]
-
Scanning Electron Microscopy (SEM): To observe the particle morphology, size, and degree of agglomeration.[10]
Experimental Protocols
Standard Solid-State Synthesis of BaTiO₃
This protocol describes a conventional method for synthesizing BaTiO₃ powder.
Materials and Equipment:
-
Barium carbonate (BaCO₃), high purity
-
Titanium dioxide (TiO₂), high purity
-
Mortar and pestle (agate or zirconia) or Ball mill with zirconia media
-
Acetone or ethanol (as a milling medium)
-
Alumina crucible
-
High-temperature furnace
-
Hydraulic press for pellet making (optional)
-
Polyvinyl alcohol (PVA) binder solution (optional)
Procedure:
-
Weighing and Mixing:
-
Accurately weigh equimolar amounts of BaCO₃ and TiO₂.
-
For mixing, either:
-
Mortar and Pestle: Add the powders to an agate mortar. Add a small amount of acetone or ethanol to create a slurry and grind for at least 2 hours to ensure thorough mixing.[11]
-
Ball Milling: Place the powders and zirconia milling media in a milling jar with ethanol. Mill for several hours (e.g., 8-24 hours) to achieve homogeneous mixing and particle size reduction.[3]
-
-
Dry the mixed powder in an oven at a low temperature (e.g., 60-80°C) to evaporate the solvent.
-
-
Calcination:
-
Place the dried powder in an alumina crucible.
-
Heat the powder in a furnace to the desired calcination temperature (e.g., 1000°C - 1100°C) at a controlled heating rate (e.g., 5-10°C/min).[3][12]
-
Hold at the calcination temperature for a specified duration (e.g., 2-4 hours).[3]
-
Allow the furnace to cool down to room temperature.
-
-
Post-Calcination Grinding:
-
The calcined product will likely be a solid cake. Grind the calcined material into a fine powder using a mortar and pestle or a ball mill. This step is crucial for breaking up agglomerates.
-
-
(Optional) Pellet Formation and Sintering:
-
To create dense ceramic pellets, mix the calcined powder with a few drops of PVA binder solution.
-
Press the powder into pellets using a hydraulic press.
-
Place the pellets in a furnace and heat to a sintering temperature (e.g., 1200°C - 1350°C) for several hours (e.g., 4-12 hours).[9][10] This step densifies the ceramic.
-
Quantitative Data
Table 1: Effect of Calcination Temperature on BaTiO₃ Properties (Solid-State Synthesis)
| Calcination Temperature (°C) | Calcination Time (h) | Resulting Phase Purity | Average Particle Size | Reference |
| 930 | 4 | BaTiO₃ with intermediate phases | - | [9] |
| 960 | 4 | ~95% BaTiO₃ | - | [4][9] |
| 1000 | 4 | BaTiO₃ with some intermediate phases | - | [9] |
| 1030 | 4 | High purity BaTiO₃ | - | [9] |
| 1060 | 4 | BaTiO₃ with intermediate phases | - | [9] |
| 700 | 3 | Cubic BaTiO₃ | 0.1 - 0.2 µm | [13] |
| 900 | 3 | Tetragonal BaTiO₃ | Increased particle size | [13] |
| 1100 | 3 | Tetragonal BaTiO₃ | Further increased particle size and agglomeration | [13] |
Table 2: Influence of Ba/Ti Molar Ratio on BaTiO₃ Properties
| Ba/Ti Ratio | Calcination Conditions | Key Observations | Reference |
| Deviating from 1.0 | 1000°C for 2h | Decreased tetragonality and a shift in Curie temperature to a lower temperature. | [7] |
| Approaching 1.0 | 1000°C for 2h | Maximum dielectric constant observed. | [7] |
| 1:1 and 2:1 | Sintered at 1250°C | Mixture of BaTiO₃ and secondary phases (BaTi₂O₅ and Ba₂TiO₄). | [14] |
| 4:1 | Sintered at 1250°C - 1325°C | Presence of the tetragonal ferroelectric phase of BaTiO₃. | [14] |
Visualizations
Caption: Experimental workflow for the solid-state synthesis of BaTiO₃.
Caption: Troubleshooting decision tree for BaTiO₃ solid-state synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. electroactmater.com [electroactmater.com]
- 5. researchgate.net [researchgate.net]
- 6. On the solid-state formation of BaTiO3 nanocrystals from mechanically activated BaCO3 and TiO2 powders: innovative mechanochemical processing, the mechanism involved, and phase and nanostructure evolutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effects of Ba/Ti ratio on tetragonality, Curie temperature, and dielectric properties of solid-state-reacted BaTiO3 powder | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. scienceasia.org [scienceasia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcps.org [ijcps.org]
- 11. rroij.com [rroij.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
optimizing calcination temperature to control BaTiO3 particle size
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the synthesis of Barium Titanate (BaTiO3). The focus is on optimizing calcination temperature to control particle size, a critical parameter for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing calcination temperature on BaTiO3 particle and crystallite size?
A: Increasing the calcination temperature generally leads to an increase in both the particle size and crystallite size of BaTiO3.[1][2][3] Higher temperatures provide more energy for atomic diffusion and agglomeration, which promotes grain growth.[1] This can result in the formation of larger, hard agglomerates at elevated temperatures.[4][5]
Q2: How does calcination temperature influence the crystal structure of BaTiO3?
A: Calcination temperature plays a crucial role in the phase transformation of BaTiO3. At lower temperatures (e.g., 700°C), BaTiO3 tends to form a cubic or pseudo-cubic crystal structure.[5][6] As the temperature increases (e.g., to 900°C, 1100°C, or higher), it transforms into the stable, ferroelectric tetragonal phase.[5][7][8] The tetragonality (the c/a lattice parameter ratio) also tends to increase with higher calcination temperatures.[6]
Q3: What is a typical temperature range for the calcination of BaTiO3?
A: The optimal calcination temperature depends heavily on the synthesis method.
-
Solid-State Reaction: This conventional method typically requires higher temperatures, often in the range of 1000°C to 1300°C, to ensure a complete reaction between precursors like BaCO3 and TiO2.[2][3]
-
Wet-Chemical Methods (e.g., Sol-Gel, Catecholate): These methods can produce BaTiO3 at significantly lower temperatures. For instance, the sol-gel and catecholate processes can yield BaTiO3 at temperatures ranging from 600°C to 1100°C.[2][4][5]
-
Hydrothermal Method: This technique can produce crystalline BaTiO3 powders at even lower temperatures, sometimes without the need for a separate high-temperature calcination step.[9]
Q4: Besides temperature, what other factors influence the final particle size of BaTiO3?
A: Several factors beyond calcination temperature can affect the final particle size:
-
Synthesis Method: Wet-chemical methods like sol-gel, hydrothermal, and co-precipitation generally yield smaller particles than the conventional solid-state reaction method.[10]
-
Precursor Particle Size: Using nanoscale raw materials, such as nano-sized TiO2, can lead to the synthesis of smaller BaTiO3 particles.[11][12]
-
Milling: Mechanical milling (e.g., ball milling) of precursors before calcination can reduce the initial particle size and promote a more uniform reaction, influencing the final particle size.[11][13]
-
Calcination Time: Along with temperature, the duration of calcination (dwell time) affects particle growth.
-
Calcination Mode: Techniques like two-step calcination (TSC), which involves heating to a high temperature (T1) followed by a longer hold at a lower temperature (T2), can be used to accelerate phase transformation while retarding grain growth, resulting in smaller particles.[14]
Troubleshooting Guide
Q1: My final BaTiO3 particles are too large and heavily agglomerated. How can I reduce the particle size?
A: Large and agglomerated particles are often a result of excessive grain growth at high temperatures.[5]
-
Lower the Calcination Temperature: This is the most direct way to limit particle growth.[2] Experiment with the lower end of the recommended temperature range for your synthesis method.
-
Reduce Calcination Time: Shortening the dwell time at the peak temperature can prevent excessive growth.
-
Change Synthesis Method: Consider using a wet-chemical method like the sol-gel or hydrothermal process, which are known to produce finer, less agglomerated powders at lower temperatures.[10]
-
Implement Two-Step Calcination (TSC): Use a TSC profile to separate the phase formation and particle growth steps. A brief period at a higher temperature can initiate the desired phase, while a longer hold at a lower temperature can complete the process without significant particle coarsening.[14]
Q2: My XRD pattern shows incomplete phase formation or the presence of impurities like BaCO3.
A: This indicates that the reaction is not complete.
-
Increase Calcination Temperature or Time: Incomplete reactions are common when the temperature is too low or the time is too short for the precursors to fully react. For solid-state reactions, temperatures of 1100°C or 1200°C are often needed for the reaction to complete.[1][3]
-
Improve Precursor Mixing: Ensure your starting materials (e.g., BaCO3 and TiO2) are mixed homogeneously. High-energy ball milling can improve mixing and reactivity, potentially lowering the required calcination temperature.[6]
-
Check Stoichiometry: Verify the molar ratio of your barium and titanium precursors is correct (1:1).
Q3: My particles are nano-sized, but the crystal structure is cubic instead of the desired tetragonal phase. What should I do?
A: This is a common "size effect" where the cubic phase is more stable in very small nanocrystals.
-
Increase Calcination Temperature: A higher calcination temperature promotes the transition from the cubic to the tetragonal phase.[5][7] This often involves a trade-off, as it will also increase the particle size.
-
Optimize Two-Step Calcination: A carefully designed two-step calcination process may allow for the formation of the tetragonal phase while minimizing particle growth.[14]
-
Consider Doping: Introducing specific dopants can sometimes stabilize the tetragonal phase at smaller particle sizes, though this will alter the material's composition.
Data Presentation: Calcination Temperature vs. Particle Size
The following tables summarize quantitative data from various studies, illustrating the relationship between synthesis parameters and BaTiO3 particle/crystallite size.
Table 1: Effect of Calcination Temperature on BaTiO3 Particle Size (Sol-Gel Method)
| Calcination Temperature (°C) | Average Particle Size (nm) |
| 600 | 60 |
| 800 | 80 |
| 1000 | 450 |
| Data sourced from a study on the sol-gel synthesis method.[2] |
Table 2: Effect of Calcination Temperature on BaTiO3 Crystallite Size (Solid-State Reaction)
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
| 1100 | 36.35 |
| 1200 | 47.00 |
| 1300 | Varies (study notes increase) |
| Data sourced from a study using the solid-state reaction (SSR) method.[1] |
Table 3: Comparison of Synthesis Methods and Resulting Particle Sizes
| Synthesis Method | Calcination Temperature (°C) | Resulting Particle/Crystallite Size |
| Catecholate Process | 700 | 100 - 200 nm |
| Solid-State Reaction | 1000 - 1200 | ~1 µm (1000 nm) |
| Sol-Precipitation | (Low-temperature synthesis) | ~220 nm |
| Oxalate Method | 600 | 21 - 25 nm |
| Oxalate Method | 850 | 25 - 37 nm |
| Compiled from multiple sources to show the impact of the synthesis route.[2][4][10] |
Experimental Protocols
1. Conventional Solid-State Reaction Method
This method involves the high-temperature reaction of barium and titanium precursors.
-
Materials: Barium Carbonate (BaCO3) and Titanium Dioxide (TiO2) powders.
-
Procedure:
-
Mixing: Weigh stoichiometric amounts of BaCO3 and TiO2 (1:1 molar ratio).
-
Milling: Mix and grind the powders thoroughly to ensure homogeneity. This can be done using a mortar and pestle or, for better results, through ball milling (e.g., for 2-60 hours).[13][15]
-
Calcination: Place the mixed powder in an alumina crucible and heat it in a furnace. The temperature is typically ramped up to between 1000°C and 1300°C and held for several hours (e.g., 2-10 hours) to allow the reaction to complete.[1][2][13]
-
Cooling & Characterization: Allow the furnace to cool down. The resulting BaTiO3 powder can then be characterized for phase purity (XRD) and particle size/morphology (SEM).
-
2. Sol-Gel Synthesis Method
This wet-chemical method allows for better mixing at the atomic level and typically requires lower calcination temperatures.
-
Materials: Barium acetate [Ba(CH3COO)2], tetraisopropyl orthotitanate (TIPT), 2-propanol, acetic acid, deionized water.
-
Procedure:
-
Precursor Solutions:
-
Prepare a titanium solution by mixing TIPT with 2-propanol and stabilizing it with acetic acid (to pH=3).
-
Prepare a barium solution by dissolving barium acetate in deionized water.
-
-
Mixing & Gelling: Add the titanium alkoxide solution to the barium acetate solution under constant stirring in a 1:1 molar ratio. The resulting sol is left to gel at room temperature.
-
Drying: Dry the gel to remove solvents.
-
Calcination: Calcine the dried gel powder at temperatures ranging from 600°C to 1000°C for a set duration (e.g., 6 hours) to crystallize the BaTiO3 phase.[2]
-
Characterization: Analyze the final powder using XRD and SEM.
-
Visualizations
Caption: Relationship between synthesis parameters and final BaTiO3 properties.
Caption: Workflow for the solid-state synthesis of BaTiO3.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of Calcination Temperature on the Structural Properties of BaTiO3 and (Ba0.85Ca0.15)(Zr0.1Ti0.9)O3 Using the SSR Method | Scientific.Net [scientific.net]
- 4. [PDF] Effect of Calcination Temperature on Phase Transformation and Particle size of this compound Fine Powders Synthesized by the Catecholate Process | Semantic Scholar [semanticscholar.org]
- 5. scienceasia.org [scienceasia.org]
- 6. XRD studies on phase formation and the crystallite structure of BaTiO3 synthe- sized by HBM: the effect of calcination temperature | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile preparation and dielectric properties of BaTiO3 with different particle sizes and morphologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Three Techniques Used to Produce BaTiO3 Fine Powder [scirp.org]
- 11. Solid-State Synthesis for High-Tetragonality, Small-Particle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-State Synthesis for High-Tetragonality, Small-Particle this compound [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dielectric Properties of Barium Titanate Through Doping
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with barium titanate (BaTiO₃). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work focused on enhancing the dielectric properties of BaTiO₃ through doping.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you might encounter during your experiments.
Dopant Selection and Effects
Q1: I want to increase the dielectric constant of my BaTiO₃ ceramic. What are the best doping strategies?
A1: To increase the dielectric constant, you can employ several strategies, primarily involving donor doping. Donor dopants, when substituting for Ba²⁺ or Ti⁴⁺ sites, can significantly enhance the dielectric permittivity.
-
A-site doping: Introducing trivalent ions like Lanthanum (La³⁺) or Neodymium (Nd³⁺) at the Ba²⁺ site is a common and effective method. For instance, doping with La³⁺ can lead to a substantial increase in the dielectric constant.[1][2] Co-doping with La³⁺ and Nd³⁺ has also been shown to enhance relative permittivity at room temperature.[3]
-
B-site doping: Pentavalent ions such as Niobium (Nb⁵⁺) or Tantalum (Ta⁵⁺) substituting for Ti⁴⁺ can also increase the dielectric constant.[4]
-
Co-doping: Combining different dopants, such as La³⁺ and Nd³⁺, can further improve dielectric properties.[3][5]
It is important to note that the enhancement of the dielectric constant is often accompanied by a shift in the Curie temperature (Tc).
Q2: My doped BaTiO₃ exhibits high dielectric loss. How can I reduce it?
A2: High dielectric loss can be detrimental to capacitor applications. To mitigate this, consider the following:
-
Acceptor Doping: Introducing acceptor ions like Mn²⁺, Mg²⁺, Fe³⁺, or Al³⁺ can decrease the dielectric loss.[6][7] These dopants create compensating defects that can reduce the conductivity and, consequently, the loss tangent.
-
Co-doping with Donors and Acceptors: A balanced co-doping approach can be effective. For example, co-doping with Nb⁵⁺ (a donor) and Mn²⁺ (an acceptor) has been investigated to control both the dielectric constant and loss.[8][9]
-
Microstructure Control: A dense, uniform microstructure with minimal porosity is crucial for low dielectric loss. Optimizing sintering temperature and time can help achieve this.
Q3: The Curie temperature (Tc) of my doped BaTiO₃ has shifted significantly. How can I control it?
A3: The Curie temperature is highly sensitive to doping.
-
Lowering Tc: Doping with elements like Strontium (Sr²⁺) at the Ba²⁺ site or Zirconium (Zr⁴⁺) at the Ti⁴⁺ site is a well-established method to lower the Curie temperature.[10] Donor dopants like La³⁺, Nd³⁺, Nb⁵⁺, and Ta⁵⁺ also tend to decrease the Tc.[3][4][5]
-
Raising Tc: Increasing the Curie temperature through doping is less common, but some dopants like Zinc (Zn²⁺) have been reported to raise the Tc, which can enhance thermal stability.[11]
-
Dopant Concentration: The magnitude of the shift in Tc is directly related to the dopant concentration. Higher doping levels generally lead to a more pronounced shift.[3][5]
Experimental and Processing Issues
Q4: I am observing a bimodal grain size distribution in my sintered ceramics. What could be the cause and how can I fix it?
A4: A bimodal grain size distribution, characterized by the presence of both large and small grains, can negatively impact the uniformity of dielectric properties.
-
Sintering Temperature: An inappropriate sintering temperature can lead to abnormal grain growth. For instance, in Mn-doped BaTiO₃, a lower sintering temperature (e.g., 1290°C) can result in a bimodal structure, while a higher temperature (e.g., 1320°C) promotes a more uniform microstructure.[8][9]
-
Dopant Segregation: In some cases, dopants may segregate at the grain boundaries, which can either inhibit or accelerate the growth of certain grains, leading to a non-uniform microstructure.
-
Powder Homogeneity: Inhomogeneous mixing of the precursor powders can also contribute to this issue. Ensure thorough mixing and milling of the raw materials.
Q5: My ceramic pellets are porous after sintering, leading to poor dielectric properties. What steps can I take to improve densification?
A5: Achieving high density is critical for optimal dielectric performance.
-
Sintering Profile: Optimize the sintering temperature and dwell time. Insufficient temperature or time will result in incomplete densification. Conversely, excessive temperature can lead to exaggerated grain growth and potential liquid phase formation, which might also increase porosity upon cooling.
-
Powder Characteristics: The starting powder's particle size and distribution are crucial. Nanocrystalline powders with a narrow size distribution generally exhibit better sinterability.
-
Sintering Aids: In some cases, small amounts of sintering aids can be used to promote liquid phase sintering and enhance densification at lower temperatures.
-
Compaction Pressure: Ensure uniform and adequate pressure is applied during the pelletizing process to achieve a high green density.
Q6: I am synthesizing doped BaTiO₃ via a solid-state reaction, but the XRD analysis shows secondary phases. How can I obtain a single-phase material?
A6: The presence of secondary phases indicates an incomplete reaction or non-stoichiometry.
-
Calcination Temperature and Time: Ensure the calcination step is carried out at a sufficiently high temperature and for an adequate duration to allow for the complete reaction of the precursors. Multiple calcination steps with intermediate grinding can improve homogeneity.
-
Stoichiometry: Carefully control the stoichiometry of the starting materials. Any deviation can lead to the formation of secondary phases.
-
Homogeneous Mixing: Thoroughly mix and grind the precursor powders to ensure intimate contact between the reactants.
-
Dopant Solubility: Be mindful of the solubility limit of the dopant in the BaTiO₃ lattice. Exceeding this limit will inevitably lead to the formation of secondary phases.[11][12][13]
Data Presentation: Effects of Doping on Dielectric Properties
The following tables summarize the quantitative effects of various doping strategies on the dielectric properties of this compound.
Table 1: Effect of Donor Doping on BaTiO₃
| Dopant | Substitution Site | Dopant Conc. (mol%) | Sintering Temp. (°C) | Dielectric Constant (εr) at RT | Dielectric Loss (tanδ) at RT | Curie Temp. (Tc) (°C) | Reference |
| La³⁺ | Ba²⁺ | 0.05 | 1240 | 21000 | - | Shifted | [1] |
| La³⁺/Nd³⁺ | Ba²⁺ | 8 | - | Increased | Decreased | Shifted Down | [3][5] |
| Nb⁵⁺ | Ti⁴⁺ | 5 | 1300 | Shifted Peak | - | Shifted Down | [4] |
| Ta⁵⁺ | Ti⁴⁺ | 5 | 1300 | Shifted Peak | - | Shifted Down | [4] |
| Y³⁺ | Ba²⁺ | 2 | 1300 | ~1700 | - | - | [14][15] |
Table 2: Effect of Acceptor and Isovalent Doping on BaTiO₃
| Dopant | Substitution Site | Dopant Conc. (at%) | Sintering Temp. (°C) | Dielectric Constant (εr) at RT | Dielectric Loss (tanδ) at RT | Curie Temp. (Tc) (°C) | Reference |
| Mn²⁺ (co-doped with Nb) | Ti⁴⁺ | 0.01 - 0.05 | 1290 - 1320 | Lowered with higher Mn | Increased with higher Mn | Shifted Down | [8][9] |
| Mg²⁺, Fe³⁺, Al³⁺ | Ti⁴⁺ | Small amounts | - | - | Decreased | - | [6] |
| Sr²⁺/Zr⁴⁺ | Ba²⁺/Ti⁴⁺ | 10/10 | - | 28287 (at 65°C) | - | Shifted Down | [16] |
| Zr⁴⁺ | Ti⁴⁺ | 0.05 (wt%) | - | Increased | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of doped this compound.
1. Solid-State Reaction Synthesis of Doped BaTiO₃
This protocol describes a conventional method for preparing doped BaTiO₃ ceramics.
-
Precursor Selection and Weighing:
-
Select high-purity (≥99.9%) precursor powders, such as BaCO₃, TiO₂, and the respective dopant oxides (e.g., La₂O₃, Nb₂O₅, MnCO₃).
-
Calculate the required stoichiometric amounts of each precursor based on the desired final composition (e.g., Ba₁₋ₓLaₓTiO₃).
-
Accurately weigh the powders using a high-precision analytical balance.
-
-
Mixing and Milling:
-
Transfer the weighed powders into a ball milling jar (e.g., agate or zirconia) with appropriate milling media (e.g., zirconia balls).
-
Add a suitable solvent, such as ethanol or isopropanol, to create a slurry.
-
Ball mill the mixture for an extended period (e.g., 12-24 hours) to ensure homogeneous mixing and particle size reduction.
-
-
Drying and Calcination:
-
Dry the milled slurry in an oven at a temperature sufficient to evaporate the solvent (e.g., 80-100°C).
-
Grind the dried powder gently using a mortar and pestle.
-
Calcine the powder in an alumina crucible at a high temperature (e.g., 1000-1150°C) for several hours (e.g., 2-4 hours) to promote the formation of the BaTiO₃ phase.
-
-
Pelletization:
-
Grind the calcined powder again to break up any agglomerates.
-
Add a small amount of a binder, such as polyvinyl alcohol (PVA) solution, to the powder and mix thoroughly.
-
Press the powder into pellets of the desired dimensions using a hydraulic press at a pressure of 150-200 MPa.
-
-
Sintering:
-
Place the green pellets on a zirconia plate and transfer them to a high-temperature furnace.
-
Slowly heat the pellets to an intermediate temperature (e.g., 600°C) to burn out the binder.
-
Ramp up the temperature to the final sintering temperature (typically between 1250°C and 1350°C) and hold for a specific duration (e.g., 2-6 hours) to achieve densification.
-
Cool the furnace slowly to room temperature to prevent thermal shock and cracking of the ceramic pellets.
-
2. Dielectric Property Characterization
This protocol outlines the steps for measuring the dielectric properties of the sintered ceramic pellets.
-
Sample Preparation:
-
Polish the parallel faces of the sintered pellets to ensure they are flat and smooth.
-
Clean the pellets in an ultrasonic bath with acetone and then ethanol to remove any surface contaminants.
-
Apply conductive electrodes (e.g., silver paste or sputtered gold) to the polished faces and cure them according to the manufacturer's instructions.
-
-
Measurement Setup:
-
Use an LCR meter or an impedance analyzer for the measurements.
-
Connect the electroded sample to the measurement fixture of the instrument.
-
For temperature-dependent measurements, place the sample in a furnace or a cryostat with a programmable temperature controller.
-
-
Data Acquisition:
-
Measure the capacitance (C) and dissipation factor (tanδ) of the sample over a range of frequencies (e.g., 100 Hz to 1 MHz) at room temperature.
-
For temperature-dependent studies, measure C and tanδ at a fixed frequency (e.g., 1 kHz) while varying the temperature over the desired range (e.g., from room temperature to 200°C) to identify the Curie temperature.
-
-
Data Analysis:
-
Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε₀ * A), where C is the capacitance, d is the thickness of the pellet, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
Plot the dielectric constant and dielectric loss as a function of frequency and temperature to analyze the dielectric behavior of the material.
-
Visualizations
Doping Strategy Workflow
References
- 1. bg-s-ndt.org [bg-s-ndt.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 4. koreascience.kr [koreascience.kr]
- 5. chalcogen.ro [chalcogen.ro]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Donor and Acceptor Dopants on the Microstructure and Dielectric Properties of this compound Based Ceramics - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the structure and dielectric properties of doped barium titanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. epjam.edp-open.org [epjam.edp-open.org]
defect engineering and co-doping to modify barium titanate properties
Welcome to the technical support center for researchers and scientists working on the modification of barium titanate (BaTiO₃) properties through defect engineering and co-doping. This resource provides troubleshooting guidance for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and characterization of doped BaTiO₃ ceramics.
Q1: Why is the dielectric constant of my doped BaTiO₃ much lower than expected?
Possible Causes:
-
Formation of Secondary Phases: The presence of unintended phases, such as BaCO₃ from incomplete reactions or dopant oxides from exceeding the solubility limit, can significantly degrade dielectric properties.[1][2][3] Many dopants have a limited solubility in the BaTiO₃ matrix.[2][3]
-
Oxygen Vacancies: While sometimes intentionally created, an excessive concentration of oxygen vacancies, often from sintering in a reducing atmosphere, can suppress the dielectric response.[4][5]
-
Fine-Grained Microstructure: In some systems, an extremely fine-grained microstructure (<1 µm) can lead to a lower dielectric constant due to a higher volume fraction of grain boundaries, which may have lower permittivity than the grain interiors.[6][7]
-
Dopant Choice and Concentration: The type and amount of dopant can be suboptimal. For instance, exceeding the optimal concentration for a specific dopant can lead to a decrease in permittivity.[8]
Troubleshooting Steps:
-
Phase Analysis: Perform X-Ray Diffraction (XRD) to check for secondary phases.[9][10] If present, reconsider the calcination temperature/time or the dopant concentration.
-
Atmosphere Control: Sinter in a controlled atmosphere (e.g., air or oxygen) to minimize the formation of oxygen vacancies, unless they are desired for a specific effect.
-
Microstructure Control: Adjust the sintering temperature and duration to promote controlled grain growth. Use Scanning Electron Microscopy (SEM) to analyze the grain size.[6][7][11]
-
Optimize Dopant Level: Synthesize a series of samples with varying dopant concentrations to identify the optimal level for maximizing the dielectric constant.[8]
Q2: My ceramic pellets show very high dielectric loss (tan δ). What can I do?
Possible Causes:
-
Conductivity from Defects: High concentrations of mobile charge carriers, such as electrons from donor doping or mobile oxygen vacancies, can increase conductivity and thus dielectric loss.[12][13]
-
Porosity: High porosity in the sintered pellet can contribute to higher loss.
-
Impurities: Unwanted impurities, either from raw materials or introduced during processing, can act as charge carriers.
-
Acceptor Doping: In some cases, acceptor dopants can increase the concentration of oxygen vacancies, which may increase dielectric loss if not properly compensated.[6]
Troubleshooting Steps:
-
Introduce Acceptor Dopants: For donor-doped systems, co-doping with an acceptor ion (like Mn²⁺ or Fe³⁺) can compensate for the extra charge and "trap" mobile electrons, thereby reducing loss.[6][7][14][15] This creates defect dipoles that can lower the loss tangent.
-
Improve Sintering: Optimize the sintering process (temperature, time, and pressure) to achieve higher density and reduce porosity.
-
Use High-Purity Precursors: Ensure the starting materials (e.g., BaCO₃, TiO₂) are of high purity (>99.9%).
-
Annealing: Annealing the sintered pellets in an oxygen-rich atmosphere can fill oxygen vacancies and reduce the concentration of charge carriers.
Q3: The ferroelectric hysteresis (P-E) loop appears "leaky" or rounded, not saturated.
Possible Causes:
-
High Leakage Current: This is the most common cause. The sample has excessive electrical conductivity, which prevents the buildup of sufficient charge to switch the ferroelectric domains effectively. This is often caused by a high concentration of oxygen vacancies.[12]
-
Non-Ferroelectric Phases: The presence of a significant volume of paraelectric or secondary phases will prevent the development of a well-defined hysteresis loop.
-
Insufficient Driving Field: The applied electric field may not be strong enough to fully switch all the ferroelectric domains, especially in materials with high coercive fields.
Troubleshooting Steps:
-
Reduce Oxygen Vacancies: As with high dielectric loss, annealing in an oxidizing atmosphere can significantly reduce leakage current.[12]
-
Confirm Phase Purity: Use XRD to ensure your sample is phase-pure.
-
Improve Sample Quality: Ensure the pellets are dense and have parallel, well-polished surfaces with high-quality electrodes to ensure uniform field application.
-
Co-doping Strategy: Employing acceptor dopants can help to "pin" domain walls and reduce leakage, leading to more saturated loops.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between donor and acceptor doping in BaTiO₃?
In the BaTiO₃ (A²⁺B⁴⁺O₃²⁻) perovskite structure, doping involves replacing the host cations (Ba²⁺ at the A-site or Ti⁴⁺ at the B-site) with ions of a different valence.
-
Donor Doping: Occurs when a dopant ion has a higher positive charge than the ion it replaces. For example, La³⁺ replacing Ba²⁺ (A-site) or Nb⁵⁺ replacing Ti⁴⁺ (B-site).[6][11] To maintain charge neutrality, the excess positive charge is compensated by the creation of cation vacancies (e.g., Ti vacancies) or by the formation of free electrons (e⁻), which makes the material semiconducting.[16][17]
-
Acceptor Doping: Occurs when a dopant ion has a lower positive charge. For example, K⁺ replacing Ba²⁺ (A-site) or Fe³⁺/Mn²⁺ replacing Ti⁴⁺ (B-site).[6][18] The charge deficit is compensated by the creation of oxygen vacancies (Vₒ••), which are positively charged defects.[18] These vacancies can form stable defect dipoles with the acceptor ions.[18]
Q2: How does A-site vs. B-site doping affect the properties of BaTiO₃?
The site occupied by the dopant ion, largely determined by its ionic radius, has distinct effects on the material's properties.[8]
-
A-site Doping (replacing Ba²⁺): Dopants with a larger ionic radius, such as La³⁺, Nd³⁺, or Sr²⁺, tend to occupy the A-site.[8][19][20] A-site donors (like La³⁺) are known to increase the dielectric constant significantly while often decreasing the Curie temperature (T_c).[9][17] Isovalent A-site dopants like Sr²⁺ are commonly used to shift the T_c to near room temperature for capacitor applications.[20]
-
B-site Doping (replacing Ti⁴⁺): Dopants with a smaller ionic radius, such as Nb⁵⁺, Zr⁴⁺, Mn³⁺, or Fe³⁺, typically substitute at the B-site.[6][8][10][18] B-site donors (like Nb⁵⁺) can induce semiconducting behavior, which is critical for PTCR (Positive Temperature Coefficient of Resistivity) thermistors.[6] B-site acceptors (like Mn³⁺, Fe³⁺) create oxygen vacancies and are effective at reducing dielectric loss and improving resistance to degradation.[14][15]
Q3: What is co-doping and what are its advantages?
Co-doping is the simultaneous introduction of two or more different dopants into the BaTiO₃ lattice.[19] This strategy is used to achieve a synergistic effect that is not possible with a single dopant. A common approach is to co-dope with both a donor and an acceptor.
-
Advantages:
-
Property Enhancement: Co-doping La³⁺ (donor) and Nd³⁺ (donor) can improve dielectric thermal stability.[19]
-
Defect Compensation: In a donor-acceptor co-doped system (e.g., Nb⁵⁺ and Mn²⁺), the concentration of mobile oxygen vacancies can be reduced, leading to lower dielectric loss and higher reliability for capacitor applications.[6][7]
-
Microstructure Control: Co-doping can be used to refine grain size and achieve a more uniform microstructure.[6][7][21]
-
Q4: How do dopants and defects influence the Curie Temperature (T_c)?
The Curie temperature (T_c) is the temperature at which BaTiO₃ undergoes a phase transition from its ferroelectric tetragonal phase to its paraelectric cubic phase. Dopants and defects create internal stress and disrupt the long-range ferroelectric order, typically causing a shift in T_c.
-
Donor Dopants: A-site donors like La³⁺ generally decrease T_c.[17][19]
-
Isovalent Substitutions: Isovalent dopants like Zr⁴⁺ at the B-site or Sr²⁺ at the A-site are very effective at lowering T_c.[20][22] This is a key strategy for producing high-permittivity dielectrics that operate at room temperature.
-
Oxygen Vacancies: High concentrations of oxygen vacancies can disrupt the ferroelectric ordering and suppress the dielectric anomaly at T_c.[12]
Quantitative Data Summary
Table 1: Effect of Various Dopants on BaTiO₃ Dielectric Properties
| Dopant / Co-dopant | Site | Dopant Type | Effect on Dielectric Constant (ε_r) | Effect on Curie Temp (T_c) | Key Application | Reference |
| La³⁺ | A-site | Donor | Increases significantly (e.g., to ~21,000) | Decreases | High-K Capacitors | [9][17] |
| Nb⁵⁺ | B-site | Donor | Increases | Shifts T_c | PTCR Thermistors, Capacitors | [6][7] |
| Mn²⁺/³⁺ | B-site | Acceptor | May decrease ε_r, lowers tan δ | Shifts T_c | Low-loss Dielectrics | [6][7][14] |
| Zr⁴⁺ | B-site | Isovalent | Creates diffuse phase transition | Decreases significantly | Capacitors, Actuators | [10][22] |
| Sr²⁺ | A-site | Isovalent | Modifies peak at T_c | Decreases significantly | Room-Temp Capacitors | [20] |
| La³⁺/Bi³⁺ | A/B-site | Co-dopant | Increases (ε_r ~2469 at RT) | Decreases | High-K Capacitors | [8] |
| Nb⁵⁺/Mn²⁺ | B-site | Donor-Acceptor | High ε_r with low tan δ | Decreases | High-Reliability Capacitors | [6][7] |
Table 2: Comparison of Synthesis Methods for Doped BaTiO₃
| Synthesis Method | Typical Temperature | Advantages | Disadvantages | Reference |
| Solid-State Reaction | Calcination: 800-1300°C, Sintering: 1200-1400°C | Simple, scalable, low cost | High temp, large/agglomerated particles, potential impurities | [10][23] |
| Sol-Gel Method | Drying/Calcination: up to 1000°C | High purity, homogeneity, good stoichiometric control, lower temp | Expensive precursors, complex process, shrinkage | [9][24] |
| Hydrothermal Synthesis | 90-250°C | Low temp, fine/unagglomerated particles, high purity | Requires pressure vessel, can be slow | [1][24] |
| Co-precipitation | Low Temperature | Good chemical homogeneity, high reactivity of powders | Difficult to control stoichiometry precisely | [11] |
Experimental Protocols
Protocol 1: Conventional Solid-State Reaction for Doped BaTiO₃
This method is widely used for its simplicity and scalability. The example below is for synthesizing Zr-doped BaTiO₃ (BaZrₓTi₁₋ₓO₃).[10]
-
Precursor Weighing: Stoichiometrically weigh high-purity powders of BaCO₃, TiO₂, and ZrO₂ according to the desired formula BaZrₓTi₁₋ₓO₃.
-
Milling: Place the powders in a planetary ball mill jar with zirconia or alumina milling media. Add a solvent like ethanol to create a slurry. Mill for 12-24 hours to ensure homogeneous mixing.
-
Drying: Dry the milled slurry in an oven at ~100°C until the solvent has completely evaporated.
-
Calcination: Place the dried powder in an alumina crucible and calcine in a furnace. A typical program is to heat at 5°C/min to 1100-1200°C and hold for 2-4 hours. This step forms the perovskite phase.
-
Pellet Pressing: After cooling, grind the calcined powder. Add a small amount of binder (e.g., polyvinyl alcohol - PVA) and press the powder into pellets using a hydraulic press at ~200-300 MPa.
-
Sintering: Place the pellets on a zirconia plate and sinter in a furnace. A typical program is to heat slowly (2-3°C/min) to 1250-1350°C and hold for 2-6 hours. The slow heating helps burn out the binder without cracking the pellet.
-
Characterization: After cooling, the pellets are ready for structural (XRD), microstructural (SEM), and electrical characterization.
Protocol 2: Sol-Gel Synthesis for La-doped BaTiO₃
This wet-chemical route provides excellent homogeneity. The following is a representative procedure.[9]
-
Precursor Solution 1 (Ba, La): Dissolve barium acetate [Ba(CH₃COO)₂] in distilled water. Separately, dissolve Lanthanum(III) oxide (La₂O₃) in dilute nitric acid with gentle heating. Add the lanthanum solution to the barium solution.
-
Precursor Solution 2 (Ti): In a separate beaker, dissolve titanium(IV) butoxide [Ti(OBu)₄] in absolute ethanol and add acetic acid as a chelating agent while stirring vigorously.
-
Mixing: Slowly add the Ba/La solution dropwise into the Ti solution under continuous, vigorous stirring. A gel will form.
-
Aging and Drying: Allow the gel to age for 24 hours at room temperature. Then, dry the gel in an oven at ~100-120°C to form a xerogel.
-
Calcination: Calcine the xerogel powder in a furnace at 800-1000°C for 2 hours to crystallize the BaTiO₃ perovskite phase and remove organic residues.
-
Pelletizing and Sintering: Follow steps 5 and 6 from the Solid-State Reaction protocol above, typically using a sintering temperature around 1240°C.[9]
Visualizations
Diagram 1: Logical Pathway of Doping Effects in BaTiO₃
Caption: Logical flow from doping strategy to changes in material properties.
Diagram 2: Experimental Workflow for Doped BaTiO₃ Ceramics
Caption: Standard workflow for synthesis and characterization of doped ceramics.
References
- 1. cuneyttas.com [cuneyttas.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. The Effect of Oxygen Vacancies on the Dielectric Responses of BaTiO3 Based Ceramics in the Ultra-Wide Frequency Range | Scientific.Net [scientific.net]
- 5. Effects of oxygen vacancies and grain sizes on the dielectric response of BaTiO3 (2010) | Youn Kyu Choi | 49 Citations [scispace.com]
- 6. Effect of Donor and Acceptor Dopants on the Microstructure and Dielectric Properties of this compound Based Ceramics - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bg-s-ndt.org [bg-s-ndt.org]
- 10. Exploring the effects of zirconium doping on this compound ceramics: structural, electrical, and optical properties - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00967C [pubs.rsc.org]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. Oxygen vacancies in BaTiO3 have a surprising impact on dielectric and ferroelectric properties - AIP.ORG [aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Charge effects in donor‐doped perovskite ferroelectrics: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Effect of sub-micron grains and defect-dipole interactions on dielectric properties of iron, cobalt, and copper doped this compound ceramics [frontiersin.org]
- 19. chalcogen.ro [chalcogen.ro]
- 20. epjam.edp-open.org [epjam.edp-open.org]
- 21. Study of the structural, ferroelectric and dielectric properties of BaTiO3 co-doped with Sn4+ and Cr3+ | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 22. Investigation of the structure and dielectric properties of doped barium titanates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. pubs.aip.org [pubs.aip.org]
Technical Support Center: Enhancing the Aqueous Dispersibility of Barium Titanate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving stable aqueous dispersions of barium titanate (BaTiO₃) nanoparticles.
Troubleshooting Guides
This section addresses common problems encountered during the dispersion of BaTiO₃ nanoparticles in aqueous media, offering potential causes and step-by-step solutions.
Issue 1: Nanoparticles are agglomerating immediately upon addition to water.
-
Possible Causes:
-
High Surface Energy: Bare BaTiO₃ nanoparticles have high surface energy, leading to strong van der Waals forces that cause them to clump together in a polar solvent like water.
-
Unfavorable Surface Chemistry: The surface of as-synthesized BaTiO₃ nanoparticles may lack sufficient charge or steric hindrance to prevent aggregation in an aqueous environment.
-
-
Solutions:
-
Surface Modification: The most effective solution is to modify the nanoparticle surface to increase electrostatic repulsion or introduce steric hindrance. Common methods include:
-
Citrate Capping: Adsorbing citrate molecules onto the nanoparticle surface introduces negative charges, leading to electrostatic repulsion.[1][2]
-
Silica Coating: Encapsulating the BaTiO₃ nanoparticles in a silica shell provides a hydrophilic surface and prevents direct contact between the cores.[1][3]
-
Polymer Coating (PEGylation): Grafting polyethylene glycol (PEG) chains to the nanoparticle surface provides a steric barrier that prevents agglomeration.[2]
-
-
pH Adjustment: The surface charge of BaTiO₃ nanoparticles is pH-dependent. Adjusting the pH of the suspension can increase surface charge and improve dispersion. However, be aware that BaTiO₃ is unstable at low pH, which can lead to the leaching of Ba²⁺ ions.[1]
-
Issue 2: The nanoparticle dispersion is initially stable but sediments over time (poor long-term stability).
-
Possible Causes:
-
Insufficient Surface Coverage: Incomplete or weak binding of the stabilizing agent (e.g., citrate) can lead to its desorption over time, resulting in nanoparticle aggregation.
-
Inappropriate Stabilizer: The chosen stabilizer may not be robust enough for the intended application's ionic strength or temperature.
-
Particle Size Distribution: A broad particle size distribution can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, eventually leading to sedimentation.
-
-
Solutions:
-
Optimize Surface Modification Protocol: Ensure complete and robust coating of the nanoparticles. For instance, when using citrate capping, ensure adequate reaction time and concentration. For silica coating, control the reaction conditions to achieve a uniform and complete shell.
-
Select a More Robust Stabilizer: For applications in biological media or solutions with high ionic strength, a more stable coating like a covalently bound silica shell followed by PEGylation is recommended over simple electrostatic stabilization with citrate.[2][3]
-
Particle Size Characterization: Use techniques like Dynamic Light Scattering (DLS) to assess the particle size distribution. If it is too broad, consider fractionation techniques or optimizing the synthesis protocol to achieve a more monodisperse sample.
-
Issue 3: Inconsistent dispersion results between batches.
-
Possible Causes:
-
Variability in Nanoparticle Synthesis: Inconsistencies in the synthesis of the bare BaTiO₃ nanoparticles can affect their surface chemistry and size, leading to variable dispersion behavior.
-
Inconsistent Surface Modification: Variations in the surface modification protocol, such as reaction time, temperature, or reagent concentrations, can lead to different surface coverages and, consequently, different dispersion stabilities.
-
Contamination: Contaminants in the solvent or on the glassware can interfere with the stabilization process.
-
-
Solutions:
-
Standardize Synthesis and Modification Protocols: Maintain strict control over all experimental parameters for both the nanoparticle synthesis and the surface modification steps.
-
Thorough Characterization: Characterize each batch of bare and surface-modified nanoparticles using techniques like Transmission Electron Microscopy (TEM) for size and morphology, DLS for hydrodynamic diameter, and zeta potential measurements for surface charge to ensure consistency.
-
Maintain a Clean Working Environment: Use high-purity solvents and thoroughly clean all glassware to avoid contamination.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and techniques for improving the aqueous dispersibility of BaTiO₃ nanoparticles.
1. Why is it challenging to disperse bare this compound nanoparticles in water?
Bare BaTiO₃ nanoparticles are generally hydrophobic and tend to have a low surface charge in neutral water.[2] This leads to strong attractive van der Waals forces between the particles, causing them to agglomerate and precipitate out of the solution. Furthermore, BaTiO₃ can be unstable in aqueous environments, with the potential for Ba²⁺ ion leaching at low pH or the formation of barium carbonate at high pH.[1]
2. What are the main strategies to improve the aqueous dispersibility of BaTiO₃ nanoparticles?
The primary strategies involve modifying the nanoparticle surface to counteract the attractive forces. This can be achieved through:
-
Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles, which causes them to repel each other. This is often achieved by adsorbing charged molecules like citrate.[1][2]
-
Steric Stabilization: This involves attaching long-chain polymer molecules (e.g., PEG) to the nanoparticle surface. These polymer chains create a physical barrier that prevents the nanoparticles from getting close enough to agglomerate.[2]
-
Electrosteric Stabilization: This is a combination of both electrostatic and steric stabilization and often provides the most robust dispersion stability.
3. How do I choose the best surface modification method for my application?
The choice of surface modification method depends on the specific requirements of your application:
-
For high dispersibility in pure water and applications where ionic strength is low, citrate capping can be a simple and effective method, achieving concentrations up to 50 mg/mL.[1][3]
-
For applications requiring long-term stability in biological media or solutions with high salt concentrations, a more robust coating like a silica shell is recommended. The silica surface can be further functionalized, for example, with PEG (PEGylation), to enhance biocompatibility and stability.[1][3]
-
To minimize cytotoxicity due to Ba²⁺ leaching, silica coating is highly effective, significantly reducing the amount of ion leakage compared to unmodified nanoparticles.[1][3]
4. What is the role of pH in the dispersion of BaTiO₃ nanoparticles?
The pH of the aqueous medium significantly influences the surface charge of BaTiO₃ nanoparticles and, therefore, their dispersion stability. The isoelectric point (IEP) of BaTiO₃, the pH at which the net surface charge is zero, has been reported to be around 3.4 and 12.2 for as-received powder. At the IEP, the nanoparticles have minimal electrostatic repulsion and are most likely to agglomerate. Adjusting the pH away from the IEP can increase the surface charge and improve dispersion. However, it is crucial to consider the chemical stability of BaTiO₃, as acidic conditions (low pH) can lead to the leaching of Ba²⁺ ions.[1] For citrate-capped BaTiO₃, the dispersion is highly pH-dependent, with agglomeration occurring at a pH below 5.2.[1]
5. What characterization techniques are essential to confirm successful surface modification and dispersion?
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and coating of individual nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in suspension, which provides information about their effective size and any aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a key indicator of electrostatic stability. A zeta potential value more positive than +30 mV or more negative than -30 mV generally indicates good stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful attachment of functional groups (e.g., citrate, silica, PEG) to the nanoparticle surface.
Quantitative Data Summary
The following tables summarize key quantitative data for different surface modification methods.
Table 1: Comparison of Hydrodynamic Size and Zeta Potential of Surface-Modified BaTiO₃ Nanoparticles.
| Surface Modification | Initial Particle Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Unmodified | 8 | 8.3 ± 0.3 | - | [1] |
| Citrate Capped | 8 | 11.4 ± 0.2 | -33.1 | [1] |
| Silica Coated (Stöber) | 8 (aggregates of 7-20 NPs) | 100 - 200 | - | [1][3] |
| Silica Coated (Reverse Microemulsion) | 8 | 29 | - | [1][3] |
Table 2: Barium Ion (Ba²⁺) Leaching from Surface-Modified BaTiO₃ Nanoparticles in PBS over 48 hours.
| Surface Modification | Ba²⁺ Leaching (% of total Barium) | Reference |
| Unmodified | 14.4 | [1][3] |
| Silica Coated (Stöber) | ≤ 3 | [1][3] |
| Silica Coated (Reverse Microemulsion) | ≤ 3 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key surface modification techniques.
Protocol 1: Citrate Capping of BaTiO₃ Nanoparticles
This protocol is adapted from a method for modifying 8 nm BaTiO₃ nanoparticles.[1]
-
Preparation:
-
Disperse as-synthesized BaTiO₃ nanoparticles in absolute ethanol to a concentration of 10 mg/mL.
-
Prepare a 50 mM citric acid solution in water.
-
-
Procedure:
-
To 5 mL of the BaTiO₃ nanoparticle dispersion in ethanol, add 5 mL of the 50 mM citric acid solution while stirring. A cloudy solution may form immediately.
-
Continue stirring for 2 hours.
-
Centrifuge the mixture at 7500 rpm for 10 minutes.
-
Discard the supernatant and resuspend the pellet in 5 mL of the 50 mM citric acid solution.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of ethanol.
-
After the final centrifugation, resuspend the pellet in a 50 mM citrate buffer at pH 7.0 to obtain a clear colloidal solution of citrate-capped BaTiO₃ nanoparticles.
-
Protocol 2: Silica Coating of BaTiO₃ Nanoparticles via the Stöber Method
This protocol is for coating aggregates of BaTiO₃ nanoparticles.[1]
-
Preparation:
-
Disperse BaTiO₃ nanoparticles in ethanol to a concentration of 1 mg/mL.
-
Prepare a 28% ammonia solution.
-
Have tetraethyl orthosilicate (TEOS) ready.
-
-
Procedure:
-
In a suitable reaction vessel, mix 9 mL of the 1 mg/mL BaTiO₃ nanoparticle dispersion in ethanol with 1 mL of water and 100 µL of TEOS under stirring.
-
Stir the mixture for 20 minutes.
-
Add 0.2 mL of the 28% ammonia solution to initiate the hydrolysis of TEOS.
-
Continue the reaction for 2 hours until the mixture becomes slightly turbid.
-
Collect the silica-coated BaTiO₃ nanoparticles by centrifugation and wash them with either water or ethanol.
-
Protocol 3: Silica Coating of Single BaTiO₃ Nanoparticles via Reverse Microemulsion
This two-step protocol is designed to encapsulate a single BaTiO₃ core within a thin silica shell.[1]
-
Step 1: Surface Modification with Oleic Acid
-
Mix 1 mL of a 20 mg/mL BaTiO₃ nanoparticle dispersion in ethanol with 4 mL of a 5% (v/v) oleic acid solution in cyclohexane.
-
Stir the mixture for 12 hours to allow for complete surface coverage.
-
Centrifuge the mixture at 13,500 rpm for 20 minutes to remove ethanol and excess oleic acid.
-
Redisperse the pellet in cyclohexane to obtain a transparent colloidal solution of oleic acid-capped BaTiO₃ (BT@OA).
-
-
Step 2: Silica Coating via Reverse Microemulsion
-
Mix 0.5 mL of Igepal CO-520 with 10 mL of a 0.2 mg/mL BT@OA dispersion in cyclohexane and stir for 10 minutes.
-
Add 0.1 mL of a 28% ammonia solution to the mixture.
-
Add 60 µL of TEOS dropwise (e.g., 10 µL every 30 minutes).
-
Collect the resulting core/shell nanoparticles by centrifugation and washing, then redisperse them in either water or ethanol.
-
Protocol 4: PEGylation of Silica-Coated BaTiO₃ Nanoparticles
This protocol describes the attachment of polyethylene glycol (PEG) to the surface of silica-coated BaTiO₃ nanoparticles.[2]
-
Surface Amination:
-
First, the silica surface needs to be functionalized with amine groups. This is typically done by reacting the silica-coated nanoparticles with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES).
-
-
PEGylation:
-
The amine-functionalized silica-coated BaTiO₃ nanoparticles are then reacted with an activated PEG derivative, such as NHS-PEG (N-Hydroxysuccinimide-activated PEG), which readily forms a stable amide bond with the surface amine groups. The specific reaction conditions (e.g., pH, temperature, reaction time) will depend on the specific PEG reagent used.
-
Visualizations
The following diagrams illustrate key workflows and relationships in improving the aqueous dispersibility of BaTiO₃ nanoparticles.
Caption: Experimental workflow for improving the aqueous dispersibility of BaTiO₃ nanoparticles.
Caption: Troubleshooting guide for common BaTiO₃ nanoparticle dispersion issues.
Caption: Mechanisms of nanoparticle stabilization in aqueous media.
References
Technical Support Center: Surface Modification of BaTiO3 Nanoparticles for Biological Media
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the surface modification of Barium Titanate (BaTiO3) nanoparticles for use in biological media.
Frequently Asked Questions (FAQs)
Q1: Why is surface modification of BaTiO3 nanoparticles necessary for biological applications?
A1: Bare BaTiO3 nanoparticles (BTNPs) present several challenges for biological use. They tend to have poor dispersibility in aqueous solutions and physiological media, leading to aggregation.[1] Furthermore, uncoated BTNPs can be cytotoxic due to the leaching of Barium ions (Ba2+), which can disrupt biological processes like potassium ion channels.[1] Surface modification is crucial to improve aqueous stability, enhance biocompatibility, reduce cytotoxicity, and prevent aggregation in biological environments.[1][2]
Q2: What are the most common surface modification strategies for BaTiO3 nanoparticles?
A2: Common strategies aim to create a biocompatible shell around the nanoparticle core. These include:
-
Silanization: Covalently attaching silane coupling agents (e.g., γ-APS, 3-GPS) to the nanoparticle surface.[3][4][5] This creates a versatile surface for further functionalization.
-
Silica Coating: Encapsulating the nanoparticles in a silica (SiO2) shell using methods like the Stöber process or reverse microemulsion.[1][6] This provides a stable, hydrophilic surface with low toxicity.
-
Polymer Coating/Grafting: Using biocompatible polymers such as polyethylene glycol (PEG) to create a hydrophilic and sterically-hindered surface, which improves stability and circulation time in vivo.[7]
-
Bio-inspired Coatings: Using molecules like dopamine, which self-polymerize on the surface to form a thin, adherent polydopamine layer.[8][9] This layer offers reactive sites for further bioconjugation.
-
Ligand Adsorption: Adsorbing small molecules like citrate to the nanoparticle surface to improve aqueous dispersibility, although this may be less stable in high ionic strength biological media.[1]
Q3: How does surface charge (Zeta Potential) affect nanoparticle behavior in biological media?
A3: The zeta potential is a measure of the surface charge of nanoparticles in a specific medium and is a critical indicator of colloidal stability. A high absolute zeta potential (typically > |30| mV) results in electrostatic repulsion between particles, preventing aggregation. In biological media, proteins and other biomolecules can adsorb to the nanoparticle surface, forming a "protein corona" that alters the surface charge and hydrodynamic size.[10] For instance, BTNPs may have a positive surface charge in water but become negatively charged in cell culture medium due to protein adsorption.[10] This change can influence cellular uptake, circulation time, and overall biocompatibility.[7]
Q4: Can surface-modified BaTiO3 nanoparticles still exhibit their useful piezoelectric properties?
A4: Yes. The core BaTiO3 material retains its piezoelectric properties. The surface coatings are typically very thin (on the nanometer scale) and are designed to enhance biocompatibility without significantly interfering with the core material's intrinsic properties.[2] These properties are being explored for applications like mechanically-stimulated drug release or cell stimulation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the surface modification and application of BaTiO3 nanoparticles in biological experiments.
Issue 1: My modified nanoparticles are aggregating in my cell culture medium or PBS.
-
Potential Cause 1: Incomplete or Unsuccessful Surface Coating. The surface modification may not have been successful, leaving hydrophobic patches on the nanoparticle surface that promote aggregation in aqueous solutions.
-
Solution: Verify the success of your coating using characterization techniques. Fourier Transform Infrared Spectroscopy (FTIR) can confirm the presence of new functional groups from the coating agent.[11] Thermogravimetric Analysis (TGA) can quantify the amount of material grafted onto the surface.[12]
-
-
Potential Cause 2: High Ionic Strength of the Medium. Biological media like PBS and cell culture medium have high salt concentrations that can screen the electrostatic repulsion between nanoparticles, leading to aggregation even if they have a high zeta potential in pure water.
-
Solution: For applications sensitive to aggregation, consider grafting polyethylene glycol (PEG) onto the surface.[7] The long polymer chains of PEG provide steric hindrance, which is a powerful stabilization mechanism that is less sensitive to ionic strength than electrostatic repulsion.
-
-
Potential Cause 3: Inappropriate pH. The surface charge of both the nanoparticles and the coating can be pH-dependent. If the pH of the medium is close to the isoelectric point of the nanoparticles, their net surface charge will be near zero, leading to rapid aggregation.
-
Solution: Measure the zeta potential of your modified nanoparticles across a range of pH values to determine their stability profile. Ensure the pH of your biological medium is in a range where the nanoparticles have a sufficiently high surface charge.
-
Issue 2: I'm observing significant cytotoxicity in my cell culture experiments.
-
Potential Cause 1: Leaching of Ba2+ Ions. An incomplete or porous surface coating may not be sufficient to prevent the leaching of toxic Ba2+ ions from the BaTiO3 core.[1]
-
Solution: Use a dense, stable coating like silica. Studies have shown that a silica shell can significantly reduce Ba2+ leaching compared to unmodified nanoparticles.[1] Perform an ion leaching study using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of Ba2+ released from your modified nanoparticles over time in your specific medium.
-
-
Potential Cause 2: Toxicity of the Coating Material or Residual Reagents. The surface modification agent itself or unreacted precursors from the synthesis could be toxic to cells.
-
Solution: Ensure a thorough purification process after surface modification. Repeated centrifugation and resuspension cycles are critical to remove any residual toxic chemicals.[1][6] If possible, select coating materials with known high biocompatibility, such as PEG, chitosan, or polydopamine.[2][13][14]
-
Troubleshooting Workflow: Nanoparticle Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Quantitative Data Summary
The table below summarizes key quantitative parameters for BaTiO3 nanoparticles with different surface modifications, as reported in the literature. These values are indicative and can vary based on the initial nanoparticle size and specific reaction conditions.
| Surface Modification | Core NP Size (nm) | Hydrodynamic Size (nm) | Zeta Potential (mV) | Ba2+ Leaching (% of total Ba in 48h) | Reference |
| Unmodified BTNPs | 8 | Aggregated | +30 | 14.4% | [1] |
| Citrate Adsorption | 8 | 11 | Not Stable | Not Reported | [1] |
| Silica Shell (Stöber) | 8 (in aggregates) | 100 - 200 | Not Reported | ≤3% | [1] |
| Silica Shell (Reverse Microemulsion) | 8 | 29 | Not Reported | ≤3% | [1] |
| PEGylated Silica Shell | 8 | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Below are detailed methodologies for key surface modification experiments. Researchers should adapt these protocols based on their specific nanoparticle characteristics and laboratory conditions.
General Experimental Workflow Diagram
References
- 1. Comparison of Methods for Surface Modification of this compound Nanoparticles for Aqueous Dispersibility: Towards Biomedical Utilization of Perovskite Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Antibody-Conjugated this compound Nanoparticles for Cell-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface functionalization of BaTiO3 nanoparticles and improved electrical properties of BaTiO3/polyvinylidene fluoride composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Dopamine functionalization of BaTiO3: an effective strategy for the enhancement of electrical, magnetoelectric and thermal properties of BaTiO3-PVDF-TrFE nanocomposites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. This compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modified BaTiO3 nanoparticles as the matrix for phospholipids and as extracting probes for LLME of hydrophobic proteins in Escherichia coli by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
minimizing barium ion leaching from BaTiO3 nanoparticles in physiological solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing barium ion (Ba²⁺) leaching from Barium Titanate (BaTiO₃) nanoparticles in physiological solutions. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing barium ion leaching from BaTiO₃ nanoparticles important in biomedical applications?
A1: this compound (BaTiO₃) nanoparticles are promising for biomedical applications like drug delivery and bioimaging due to their unique piezoelectric and dielectric properties.[1] However, the leaching of heavy metal barium ions (Ba²⁺) can induce cytotoxicity, posing a significant challenge for their safe and effective use in physiological environments.[2][3][4] Therefore, minimizing Ba²⁺ leaching is crucial to ensure the biocompatibility and long-term stability of BaTiO₃ nanoparticles for in vivo applications.[5]
Q2: What are the primary factors that influence the rate of barium ion leaching?
A2: The primary factors influencing Ba²⁺ leaching include:
-
Surface Modification: Unmodified BaTiO₃ nanoparticles exhibit significantly higher leaching rates compared to surface-coated nanoparticles.[4][6]
-
pH of the Solution: Barium ion leaching is highly dependent on the pH of the surrounding medium. Leaching increases considerably in acidic environments and tends to level off at a pH of 8.[5][7]
-
Particle Size and Crystallinity: While not as extensively documented in the provided results, nanoparticle size and crystallinity can influence surface area and reactivity, thereby affecting leaching. Smaller nanoparticles have a larger surface area-to-volume ratio, which could potentially lead to higher leaching rates if not properly passivated.
-
Presence of Carbonaceous Surface Contaminants: Surface impurities can affect the stability and leaching behavior of the nanoparticles.[5]
Q3: What are the most effective strategies to minimize barium ion leaching?
A3: Surface coating is the most effective strategy to minimize Ba²⁺ leaching. The following methods have proven to be effective:
-
Silica (SiO₂) Coating: Encapsulating BaTiO₃ nanoparticles with a silica shell is a highly effective method to reduce Ba²⁺ leaching. Studies have shown that silica-coated BaTiO₃ nanoparticles exhibit significantly lower leaching (≤3% of total barium) compared to unmodified nanoparticles (14.4%) in PBS over 48 hours.[4][6] Both modified Stöber and reverse-microemulsion methods can be used to create the silica shell.[6]
-
Citrate Capping: While primarily used to improve aqueous dispersibility, citrate capping can also reduce initial Ba²⁺ leaching.[3][6] However, its effectiveness in physiological solutions with high ionic strength may be limited.[2]
-
PEGylation: Poly(ethylene glycol) (PEG) modification, often performed on silica-coated nanoparticles, enhances stability in saline solutions and is suggested to improve biocompatibility.[6][8]
-
Polymer Stabilization: Other polymers like poly(acrylic acid) (PAA), poly-L-lysine, and poly(vinylpyrrolidone) have been used to stabilize BaTiO₃ nanoparticles in aqueous media, which can also help in reducing ion leaching.[9]
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity in my cell culture experiments with BaTiO₃ nanoparticles.
-
Possible Cause: High concentration of leached Ba²⁺ ions. Unmodified BaTiO₃ nanoparticles can be cytotoxic due to the leaching of barium ions.[3][4]
-
Solution:
-
Verify Surface Coating: Ensure your BaTiO₃ nanoparticles have an effective surface coating, such as silica. Unmodified nanoparticles are prone to significant leaching.[6]
-
Quantify Barium Leaching: Perform an experiment to quantify the amount of Ba²⁺ leached from your nanoparticles under your specific experimental conditions (e.g., cell culture medium, incubation time). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a sensitive technique for this purpose.
-
Implement a Coating Strategy: If your nanoparticles are uncoated, apply a surface coating. A silica shell is a robust and well-documented option for minimizing leaching.[4][6] Refer to the Experimental Protocols section for detailed methods.
-
Control pH: Ensure the pH of your physiological solution is neutral or slightly basic, as acidic conditions accelerate Ba²⁺ leaching.[5]
-
Problem: My BaTiO₃ nanoparticles are aggregating in my physiological solution.
-
Possible Cause: Poor colloidal stability in high ionic strength solutions. Surfactant-free BaTiO₃ nanoparticles are poorly dispersible in aqueous solutions.[2]
-
Solution:
-
Surface Functionalization: The surface of the nanoparticles needs to be modified to ensure stability in saline solutions. PEGylation of silica-coated nanoparticles is a highly effective method to achieve excellent stability.[6][8]
-
Citrate Capping (with caution): Citrate-capped BaTiO₃ nanoparticles exhibit high aqueous dispersibility, but this is pH-dependent and may not be suitable for all physiological buffers with high ionic strength.[2][3]
-
Use of Surfactants: Anionic surfactants have been shown to be effective stabilizers for PEGylated BaTiO₃ nanoparticles in aqueous solutions.[8]
-
Quantitative Data Summary
The following table summarizes the quantitative data on barium ion leaching from BaTiO₃ nanoparticles with different surface modifications.
| Nanoparticle Type | Leaching Medium | Time (hours) | Barium Leaching (% of total Ba) | Reference |
| Unmodified BaTiO₃ | PBS | 2 | ~5% | [6] |
| Unmodified BaTiO₃ | PBS | 48 | 14.4% | [4][6] |
| Citrate Capped BaTiO₃ | PBS | 2 | 0% | [6] |
| Citrate Capped BaTiO₃ | PBS | 48 | >10% | [6] |
| Silica Coated (Stöber method) | PBS | 48 | ≤3% | [4][6] |
| Silica Coated (Reverse-microemulsion) | PBS | 48 | ≤3% | [4][6] |
Experimental Protocols
Silica Coating of BaTiO₃ Nanoaggregates (Modified Stöber Method)
This method results in clusters of 7-20 BaTiO₃ nanoparticles coated with a thick (20–100 nm) silica layer.[6]
-
Materials:
-
BaTiO₃ nanoparticles (1 mg/ml in ethanol)
-
Deionized water
-
Tetraethyl orthosilicate (TEOS)
-
Ammonia solution (28%)
-
-
Procedure:
-
Mix 9 ml of the BaTiO₃ nanoparticle suspension in ethanol with 1 ml of deionized water and 100 µL of TEOS with stirring.
-
Stir the mixture for 20 minutes.
-
Add 0.2 ml of ammonia solution to initiate the hydrolysis of TEOS.
-
Continue the reaction for 2 hours until the mixture becomes slightly turbid.
-
Collect the silica-coated nanoparticles by centrifugation and resuspend them in either water or ethanol.
-
Silica Coating of Single BaTiO₃ Nanoparticles (Reverse-Microemulsion Method)
This method encapsulates a single BaTiO₃ core within a thin (10 nm) silica layer.[6]
-
Step 1: Surface Modification with Oleic Acid
-
Mix 1 ml of BaTiO₃ nanoparticles in ethanol (20 mg/ml) with 4 ml of oleic acid solution (5% v/v in cyclohexane) with stirring.
-
Stir the mixture for 12 hours to allow for complete surface coverage.
-
Centrifuge the mixture at 13,500 rpm for 20 minutes to remove ethanol and excess oleic acid.
-
Redisperse the pellet in cyclohexane to obtain a transparent colloidal solution of oleic acid-coated BaTiO₃ (BT@OA).
-
-
Step 2: Silica Coating in Reverse Microemulsion
-
Detailed protocol for the reverse-microemulsion step was not fully elaborated in the provided search results but typically involves creating a water-in-oil microemulsion where the silica precursor (like TEOS) is hydrolyzed at the water-oil interface around the nanoparticle.
-
Quantification of Barium Ion Leaching
-
Procedure:
-
Disperse a known concentration of BaTiO₃ nanoparticles in the physiological solution of interest (e.g., PBS).
-
Incubate the suspension for a defined period (e.g., 2, 24, 48 hours) at a controlled temperature (e.g., 37°C).
-
At each time point, separate the nanoparticles from the supernatant by centrifugation or ultrafiltration.
-
Analyze the concentration of Ba²⁺ ions in the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate the percentage of leached barium relative to the total amount of barium in the initial nanoparticle suspension.
-
Visualizations
Caption: Workflow for surface modification and analysis of barium ion leaching.
Caption: Troubleshooting logic for high cytotoxicity in BaTiO₃ nanoparticle experiments.
References
- 1. This compound (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Methods for Surface Modification of this compound Nanoparticles for Aqueous Dispersibility: Towards Biomedical Utilization of Perovskite Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Water-dispersible and ferroelectric PEGylated this compound nanoparticles - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00317H [pubs.rsc.org]
influence of heating rate on the density and integrity of sintered BaTiO3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sintering of Barium Titanate (BaTiO₃). The following sections detail the influence of heating rate on the density and integrity of sintered BaTiO₃, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the heating rate on the final density of sintered BaTiO₃?
A1: The heating rate during sintering significantly influences the final density of BaTiO₃ ceramics. A faster heating rate can lead to a higher density compared to a slower rate when sintered at the same temperature and for the same duration. For instance, a heating/cooling rate of 20°C/min has been shown to yield a higher density in BaTiO₃ ceramics than rates of 10 and 15°C/min when sintered at 1350°C for 2 hours.[1] This is because a higher heating rate can reduce the effects of PbO evaporation, leading to denser ceramics with a high perovskite content.
Q2: How does the heating rate affect the microstructure and grain growth of BaTiO₃?
A2: The heating rate plays a crucial role in the microstructural evolution of BaTiO₃. A slower heating rate can result in a more homogeneous microstructure.[2] Conversely, fast heating can lead to inhomogeneous microstructures where liquid phases formed during heating may agglomerate in the center of the sample.[2] While increased sintering temperatures generally promote grain growth, the heating rate can influence the final grain size.[3] High heating/cooling rates may result in smaller grain sizes, which, combined with high density, can influence the dielectric properties of the ceramic.[1]
Q3: Can the heating rate influence the integrity of the sintered BaTiO₃, such as causing cracks?
A3: Yes, the heating and cooling rates are critical for maintaining the structural integrity of sintered BaTiO₃. Rapid heating or cooling can introduce thermal stresses within the ceramic body, leading to the formation of cracks and compromising the mechanical properties. A controlled, slower heating and cooling ramp, such as 4°C/min, has been successfully used to produce dense and structurally sound BaTiO₃ ceramics.[4]
Q4: What is the relationship between sintering temperature and the density of BaTiO₃?
A4: Sintering temperature has a direct and significant impact on the density of BaTiO₃. Generally, as the sintering temperature increases, the density of the ceramic also increases, up to an optimal point. For example, in one study, as the sintering temperature of BaTiO₃ increased from 1150°C to 1300°C, the density increased from 5.20 g/cm³ to a maximum of 5.83 g/cm³.[5] However, further increasing the temperature beyond this optimal point can lead to a decrease in density.[5] It has been demonstrated that a sintering temperature of 1300°C can yield a high apparent density of 99.16% (5.95 g/cm³).[4]
Troubleshooting Guide
Problem 1: Low Density and High Porosity in Sintered BaTiO₃ Pellets
Possible Causes:
-
Inadequate Sintering Temperature: The selected sintering temperature may be too low to achieve full densification.
-
Inappropriate Heating Rate: A very slow heating rate might sometimes not be sufficient to drive the densification process effectively.
-
Poor Powder Quality: The starting BaTiO₃ powder may have large agglomerates or a wide particle size distribution.
Solutions:
-
Optimize Sintering Temperature: Gradually increase the sintering temperature in increments of 25-50°C to find the optimal densification point. For example, temperatures between 1250°C and 1325°C have been shown to be effective, with 1300°C yielding excellent density.[4]
-
Adjust Heating Rate: Experiment with a slightly faster heating rate. A rate of 20°C/min has been shown to produce higher density ceramics compared to 10 or 15°C/min.[1]
-
Improve Powder Processing: Ensure the starting powder is well-milled to break down agglomerates and achieve a narrow particle size distribution before pressing the pellets.
Problem 2: Cracking or Poor Mechanical Integrity of Sintered Pellets
Possible Causes:
-
Excessive Heating/Cooling Rate: Rapid temperature changes can induce thermal shock and lead to cracking.
-
Inhomogeneous Green Body: Non-uniform density in the pressed pellet can lead to differential shrinkage and stress during sintering.
Solutions:
-
Implement a Controlled Heating and Cooling Profile: Utilize a slower heating and cooling ramp. A rate of 4°C/min for both heating and cooling has been used successfully to produce crack-free, high-density BaTiO₃.[4]
-
Ensure Uniform Compaction: Optimize the pressing process to achieve a green body with uniform density. This includes ensuring even powder distribution in the die and applying appropriate pressure.
Problem 3: Abnormal Grain Growth
Possible Causes:
-
Excessively High Sintering Temperature or Prolonged Sintering Time: These conditions can lead to the rapid growth of a few grains at the expense of others.
-
Presence of a Liquid Phase: The formation of a liquid phase, which can be caused by impurities or a slight excess of TiO₂, can accelerate grain growth.
Solutions:
-
Optimize Sintering Profile: Carefully control the sintering temperature and time to avoid conditions that promote abnormal grain growth. Sintering at 1300°C for 4 hours has been shown to produce a dense microstructure with uniform grains.[4]
-
Control Powder Stoichiometry: Ensure the Ba/Ti ratio in the starting powder is precise to avoid the formation of a eutectic liquid phase that can lead to abnormal grain growth.
Data Presentation
Table 1: Effect of Sintering Temperature on the Density and Grain Size of BaTiO₃
| Sintering Temperature (°C) | Dwell Time (h) | Heating/Cooling Rate (°C/min) | Relative Density (%) | Apparent Density (g/cm³) | Average Grain Size (µm) | Reference |
| 1250 | 4 | 4 | - | - | 1.94 | [4] |
| 1275 | 4 | 4 | - | - | - | [4] |
| 1300 | 4 | 4 | 99.16 | 5.95 | - | [4] |
| 1325 | 4 | 4 | - | - | 4.67 | [4] |
| 1150 | - | - | - | 5.20 | - | [5] |
| 1300 | - | - | 97.00 | 5.83 | 3.18 | [5] |
Table 2: Influence of Heating/Cooling Rate on BaTiO₃ Properties
| Heating/Cooling Rate (°C/min) | Sintering Temperature (°C) | Dwell Time (h) | Outcome | Reference |
| 10 | 1350 | 2 | Lower shrinkage and density compared to 20°C/min | [1] |
| 15 | 1350 | 2 | Lower shrinkage and density compared to 20°C/min | [1] |
| 20 | 1350 | 2 | Higher shrinkage and density | [1] |
| 4 | 1300 | 4 | High density (99.16%) and good integrity | [4] |
Experimental Protocols
Protocol for Sintering High-Density BaTiO₃ Ceramics
This protocol is based on methodologies that have been shown to produce high-density and structurally sound BaTiO₃ ceramics.[4]
1. Powder Preparation:
- Start with high-purity BaTiO₃ powder.
- Mill the powder to break down agglomerates and ensure a uniform particle size distribution.
2. Green Body Formation:
- Add a binder (e.g., polyvinyl alcohol - PVA) to the powder to improve its pressing characteristics.
- Press the powder into pellets of the desired dimensions using a uniaxial press. Apply a pressure of approximately 300 MPa.
3. Sintering:
- Place the green pellets in a high-temperature furnace.
- Binder Burnout: Heat the pellets to 550°C at a slow rate and hold for 1 hour to ensure complete removal of the binder.
- Sintering Ramp-up: Heat the furnace to the target sintering temperature (e.g., 1300°C) at a controlled rate of 4°C/min.
- Dwell Time: Hold the temperature at 1300°C for 4 hours.
- Cooling: Cool the furnace down to room temperature at a controlled rate of 4°C/min.
4. Characterization:
- Measure the density of the sintered pellets using the Archimedes method.
- Analyze the microstructure, including grain size and porosity, using Scanning Electron Microscopy (SEM).
- Characterize the crystalline phase using X-ray Diffraction (XRD).
Mandatory Visualization
Caption: Experimental workflow for sintering high-density BaTiO₃ ceramics.
Caption: Troubleshooting flowchart for common BaTiO₃ sintering issues.
References
reducing defects and agglomeration in hydrothermally synthesized barium titanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrothermal synthesis of barium titanate (BaTiO₃). Our goal is to help you reduce defects and minimize agglomeration in your synthesized powders.
Frequently Asked Questions (FAQs)
Q1: What are the most common defects in hydrothermally synthesized BaTiO₃?
A1: The most prevalent defects include the presence of barium carbonate (BaCO₃) as an impurity phase, unreacted titanium dioxide (TiO₂), and the incorporation of hydroxyl groups (OH⁻) into the BaTiO₃ lattice. These hydroxyl defects can lead to the formation of intragranular pores during subsequent sintering processes.[1]
Q2: What causes agglomeration of BaTiO₃ particles during hydrothermal synthesis?
A2: Agglomeration, the clustering of primary particles, is a common issue. It can be influenced by several factors, including high reaction temperatures, prolonged reaction times, and the absence of surfactants or dispersing agents. The intrinsic tendency of nanoparticles to reduce their high surface energy also contributes to agglomeration.
Q3: How does the choice of precursors affect the final BaTiO₃ product?
A3: The selection of barium and titanium precursors significantly impacts the particle size, morphology, and purity of the final product. For instance, using fine-grained TiO₂ precursors generally leads to a faster reaction rate compared to coarse-grained ones.[2] The use of different titanium sources like titanium isopropoxide or amorphous titania can also influence the reaction kinetics and final particle characteristics.[3][4]
Q4: What is the typical mechanism for BaTiO₃ formation in hydrothermal synthesis?
A4: The formation of BaTiO₃ via the hydrothermal method is generally understood to occur through a dissolution-precipitation mechanism. This involves the dissolution of the titanium precursor in the alkaline solution containing barium ions, followed by the nucleation and growth of BaTiO₃ crystals.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Presence of Barium Carbonate (BaCO₃) Impurity
-
Question: My XRD analysis shows peaks corresponding to BaCO₃. How can I prevent its formation?
-
Answer: Barium carbonate formation is a common issue arising from the reaction of the barium precursor with dissolved carbon dioxide from the air. To mitigate this:
-
Work Quickly: Prepare your precursor slurry and transfer it to the reaction vessel (autoclave) promptly to minimize exposure to the atmosphere.[4]
-
Use Fresh Solutions: Prepare fresh barium hydroxide solutions for each experiment, as they can absorb CO₂ from the air over time.
-
Inert Atmosphere: While not always necessary, performing the initial mixing of precursors under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Post-Synthesis Washing: Washing the final product with dilute acetic acid can help remove small amounts of BaCO₃, followed by washing with deionized water to remove any residual acid.
-
Issue 2: Incomplete Reaction or Presence of Unreacted TiO₂
-
Question: I am observing unreacted TiO₂ in my final product. What can I do to improve the reaction conversion?
-
Answer: The presence of unreacted TiO₂ indicates that the reaction has not gone to completion. Consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures generally increase the reaction rate and lead to higher purity BaTiO₃. For example, the purity of BaTiO₃ powder was found to be higher at 180 °C compared to lower temperatures.
-
Optimize Ba/Ti Ratio: A slight excess of the barium precursor (e.g., a Ba/Ti molar ratio of 1.1:1 or higher) can help drive the reaction to completion.
-
Use a Mineralizer: Mineralizers like potassium hydroxide (KOH) or sodium hydroxide (NaOH) increase the solubility of the titanium precursor, facilitating the reaction with barium ions.[4]
-
Choose a More Reactive Titanium Precursor: Amorphous titania or titanium alkoxides are often more reactive than crystalline TiO₂ (anatase or rutile).
-
Issue 3: High Degree of Particle Agglomeration
-
Question: My synthesized BaTiO₃ particles are heavily agglomerated, as seen in SEM images. How can I achieve better dispersion?
-
Answer: Minimizing agglomeration is crucial for obtaining high-quality nanopowders. Here are some strategies:
-
Control Reaction Temperature: While higher temperatures can improve purity, they can also promote particle growth and agglomeration. Finding an optimal temperature is key.
-
Use Surfactants/Dispersing Agents: The addition of surfactants or polymers like oleic acid can help control particle growth and prevent agglomeration.
-
Solvent Selection: The choice of solvent can influence particle dispersion. For instance, using a mixed solvent system like ethanol/water has been shown to yield well-dispersed BaTiO₃ nanoparticles.[6][7]
-
Post-Synthesis Treatment: Sonication of the final powder suspended in a suitable solvent can help break up soft agglomerates.
-
Issue 4: Undesirable Particle Size or Morphology
-
Question: The particle size of my BaTiO₃ is not within the desired range, or the morphology is irregular. How can I control these properties?
-
Answer: Particle size and morphology are controlled by nucleation and growth kinetics. To tailor these properties:
-
Adjust Reaction Temperature: Generally, lower temperatures favor the formation of smaller particles, while higher temperatures lead to larger particles. For instance, one study found that the average particle size increased from approximately 50 nm at 90°C to 100 nm at 240°C for a 24-hour reaction.[8] However, another study observed that the crystallite size decreased with increasing temperature.[2] This highlights the complexity and dependence on specific reaction conditions.
-
Vary Precursor Concentration: Higher precursor concentrations can lead to a higher nucleation rate, which may result in smaller initial particles.
-
Modify the Solvent System: As mentioned, using alcohol-water mixtures can influence particle size. For example, BaTiO₃ nanoparticles with average diameters of approximately 21 nm and 53 nm were obtained in 9:1 and 1:1 ethanol/water mixtures, respectively, while particles prepared in pure water were much larger (~512 nm).[6]
-
Issue 5: Presence of Hydroxyl (OH⁻) Defects
-
Question: I suspect my BaTiO₃ powder has a high concentration of hydroxyl defects. How can I reduce them?
-
Answer: Hydroxyl groups can be incorporated into the BaTiO₃ lattice during hydrothermal synthesis. To minimize their presence:
-
Post-Synthesis Annealing: Annealing the synthesized powder at temperatures between 600°C and 900°C can effectively remove hydroxyl groups.
-
Optimize Synthesis Temperature: A study found that a synthesis temperature of 220°C with a Ba/Ti precursor ratio of 2:1 produced a smaller concentration of defects.[3][9]
-
Non-Aqueous Solvents: Using a non-aqueous solvent like methanol can help to produce BaTiO₃ with a lack of lattice hydroxyls.[10]
-
Data Presentation: Influence of Synthesis Parameters
The following tables summarize quantitative data from the literature on the effect of key synthesis parameters on the properties of hydrothermally synthesized BaTiO₃.
Table 1: Effect of Reaction Temperature on BaTiO₃ Crystallite Size
| Ba/Ti Ratio | Reaction Temperature (°C) | Crystallite Size (nm) | Reference |
| 4:1 | 80 | 128 | [11] |
| 4:1 | 220 | 355 | [11] |
| 2:1 | 120 | 107 | [3][9][11] |
| 2:1 | 220 | 348 | [11] |
| 1:1 | 180 | 334 | [11] |
| 1:1 | 220 | 371 | [11] |
Table 2: Effect of Synthesis Temperature on BaTiO₃ Particle Size
| Reaction Temperature (°C) | Reaction Time (h) | Average Particle Size (nm) | Reference |
| 90 | 24 | ~50 | [8] |
| 160 | 24 | Not specified | [8] |
| 240 | 24 | ~100 | [8] |
| 85 | - | Small crystals and agglomerates | [12] |
| 180 | - | ~130 | [12] |
Experimental Protocols
This section provides a detailed methodology for the hydrothermal synthesis of BaTiO₃ nanoparticles, compiled from various sources. This protocol aims to produce well-dispersed, phase-pure nanoparticles.
Objective: To synthesize monodisperse BaTiO₃ nanoparticles with a target size of approximately 100-150 nm.
Materials:
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Titanium (IV) Isopropoxide (TTIP) or Titanium Dioxide (TiO₂, anatase)
-
Deionized Water
-
Ethanol
-
Potassium Hydroxide (KOH) (optional, as mineralizer)
-
Acetic Acid (for washing)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Drying oven
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of Precursor Solutions:
-
Barium Precursor: Dissolve a calculated amount of Ba(OH)₂·8H₂O in deionized water to achieve the desired concentration. For example, to achieve a Ba/Ti ratio of 2:1 with a Ti precursor concentration of 0.045 M, the Ba precursor concentration would be 0.09 M.[13]
-
Titanium Precursor:
-
If using TTIP: Prepare a solution of TTIP in ethanol.
-
If using TiO₂: Disperse the TiO₂ powder in deionized water and sonicate for 30 minutes to break up agglomerates.
-
-
-
Reaction Mixture Preparation:
-
In a beaker, while stirring vigorously, slowly add the titanium precursor solution to the barium precursor solution.
-
If using a mineralizer, add a concentrated solution of KOH to the mixture to achieve a pH > 12.
-
The total volume of the mixture should not exceed 70-80% of the Teflon liner's volume.
-
-
Hydrothermal Synthesis:
-
Transfer the final mixture into the Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a preheated oven.
-
Set the reaction temperature and time. For example, a reaction at 180°C for 12-24 hours.[12]
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Carefully open the autoclave and collect the white precipitate.
-
-
Washing and Purification:
-
Centrifuge the product and discard the supernatant.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.
-
If BaCO₃ is suspected, wash with a dilute solution of acetic acid, followed by several washes with deionized water until the pH is neutral.
-
Finally, wash with ethanol to aid in drying and reduce agglomeration.
-
-
Drying:
-
Dry the final powder in an oven at 60-80°C for 12-24 hours.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the hydrothermal synthesis of BaTiO₃.
Caption: Experimental workflow for hydrothermal synthesis of BaTiO₃.
Caption: Troubleshooting decision tree for BaTiO₃ synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the reaction temperature and Ba/Ti precursor ratio on the crystallite size of BaTiO3 in hydrothermal synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlled hydrothermal synthesis of different sizes of BaTiO3 nano-particles for microwave absorption | Semantic Scholar [semanticscholar.org]
- 7. A Facile and Eco-Friendly Hydrothermal Synthesis of High Tetragonal this compound with Uniform and Controllable Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Effects of the reaction temperature and Ba/Ti precursor ratio on the crystallite size of BaTiO3 in hydrothermal synthesis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of the reaction temperature and Ba/Ti precursor ratio on the crystallite size of BaTiO3 in hydrothermal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Slurry Formulation for Defect-Free Barium Titanate Tape Casting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of barium titanate slurries for tape casting.
Troubleshooting Guide
This section addresses specific defects and processing issues in a question-and-answer format, providing potential causes and recommended solutions.
Q1: My green tape is cracking or curling after casting. What are the likely causes and how can I fix this?
A1: Cracking and curling are common issues often related to the drying process and the mechanical properties of the green tape.[1]
-
Potential Causes:
-
Inappropriate Drying Rate: If the solvent evaporates too quickly, it can induce stress in the tape, leading to cracking and curling.[1]
-
Insufficient Plasticizer: The plasticizer imparts flexibility to the green tape. An inadequate amount can result in a brittle tape that is prone to cracking.[2][3]
-
Poor Binder Burnout: If the binder does not burn out cleanly during sintering, it can also lead to defects.
-
-
Solutions:
-
Control the Drying Environment: Slow down the drying rate by reducing airflow, increasing the humidity, or using a controlled drying chamber.[1]
-
Optimize Plasticizer Content: The ratio of plasticizer to binder is critical. A common starting point is a 1:1 ratio. Experiment with slightly increasing the plasticizer content to improve tape flexibility.
-
Select an Appropriate Binder/Plasticizer System: Polyvinyl butyral (PVB) is a common binder, often paired with plasticizers like polyethylene glycol (PEG) or dibutyl phthalate (DBP).[2][4]
-
Q2: I'm observing pinholes and other surface defects in my cast tape. What is causing this?
A2: Pinholes and surface imperfections are typically caused by air entrapment or poor particle dispersion in the slurry.
-
Potential Causes:
-
Solutions:
-
De-air the Slurry: After milling, let the slurry sit for a period to allow air bubbles to rise and dissipate. A vacuum desiccator can also be used for more effective de-airing.
-
Optimize Dispersant Concentration: The optimal amount of dispersant is crucial for achieving a stable dispersion and minimizing slurry viscosity.[5] This can be determined by measuring the viscosity at different dispersant concentrations and identifying the point of minimum viscosity.[5]
-
Control Drying Temperature: Ensure the drying temperature is below the boiling point of the solvent system.
-
Q3: The viscosity of my slurry is too high, making it difficult to cast. How can I lower it?
A3: High slurry viscosity can be due to several factors related to the formulation and processing.[7]
-
Potential Causes:
-
Insufficient Dispersant: An inadequate amount of dispersant will lead to poor particle wetting and agglomeration, increasing viscosity.[5][8]
-
High Solids Loading: A higher concentration of this compound powder will naturally increase the viscosity.
-
Inappropriate Solvent System: The choice of solvent affects the solubility of the binder and the dispersion of the powder.[5]
-
Binder Characteristics: The molecular weight and concentration of the binder significantly influence slurry viscosity.[2]
-
-
Solutions:
-
Optimize Dispersant Level: As mentioned previously, find the optimal dispersant concentration that results in the lowest viscosity.[5]
-
Adjust Solids Loading: If possible, slightly reduce the weight percentage of the this compound powder.
-
Solvent System Selection: A common and effective solvent system is a mixture of xylene and ethanol.[5] Another option is a methyl ethyl ketone (MEK) and ethanol azeotrope.[8][9]
-
Binder Selection: Consider using a binder with a lower molecular weight.
-
Q4: My green tapes have inconsistent thickness. What could be the issue?
A4: Inconsistent tape thickness is often a result of issues with the casting process itself or variations in slurry properties.
-
Potential Causes:
-
Uneven Doctor Blade Height: If the doctor blade is not perfectly level, it will result in a tape with varying thickness.
-
Inconsistent Slurry Flow: Variations in slurry viscosity or the presence of agglomerates can lead to uneven flow under the doctor blade.
-
Vibrations: Vibrations in the tape casting machine or the surrounding environment can affect the uniformity of the cast tape.
-
-
Solutions:
-
Calibrate the Doctor Blade: Ensure the doctor blade is clean and set to a uniform height across the casting surface.
-
Ensure Homogeneous Slurry: Thoroughly mix the slurry before casting to ensure a consistent viscosity and break up any soft agglomerates.
-
Isolate from Vibrations: Place the tape caster on a stable, vibration-dampened surface.
-
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound slurry for tape casting?
A1: A typical non-aqueous this compound slurry consists of:
-
This compound (BaTiO₃) Powder: The ceramic raw material.
-
Solvent: A liquid medium to dissolve the organic additives and disperse the powder. Common systems include xylene-ethanol and toluene-ethanol.[5]
-
Dispersant: A substance that adsorbs onto the powder surface to prevent agglomeration. Phosphate esters are a common choice.[5][8][9]
-
Binder: A polymer that provides strength to the green tape. Polyvinyl butyral (PVB) is widely used.[2][3]
-
Plasticizer: An organic molecule that increases the flexibility of the green tape. Examples include polyethylene glycol (PEG) and dibutyl phthalate (DBP).[4][10]
Q2: How does particle size of the this compound powder affect the slurry and final tape?
A2: The particle size of the BaTiO₃ powder has a significant impact on both the slurry properties and the final sintered ceramic.[11]
-
Slurry Viscosity: Finer particles have a higher surface area, which generally leads to a higher slurry viscosity at the same solids loading.[12]
-
Green Density: A wider particle size distribution can lead to higher packing density in the green tape.[13]
-
Sintering and Dielectric Properties: The particle size of the initial powder influences the grain size of the sintered ceramic, which in turn affects its dielectric properties.[11]
Q3: What is the recommended order of adding components when preparing the slurry?
A3: The order of addition can significantly impact the dispersion quality and the final properties of the green tape.[10] A recommended sequence is:
-
Dissolve the dispersant in the solvent.
-
Add the this compound powder to the solvent/dispersant mixture and mill to deagglomerate and disperse the particles.
-
Separately dissolve the binder and plasticizer in the solvent.
-
Add the binder/plasticizer solution to the milled slurry and mix thoroughly.
Adding the dispersant first allows it to adsorb onto the powder surface without competition from the binder, leading to better dispersion.[13]
Q4: How can I determine the optimal amount of dispersant?
A4: The optimal dispersant concentration is typically determined by rheological measurements. Prepare a series of slurries with a fixed solids loading and varying concentrations of dispersant. Measure the viscosity of each slurry. The dispersant concentration that results in the minimum viscosity is considered optimal.[5] This indicates the point at which the particles are most effectively dispersed.
Data Presentation
Table 1: Example Slurry Compositions for this compound Tape Casting
| Component | Function | Example 1 (wt%) | Example 2 (wt%) | Reference |
| This compound | Ceramic Powder | 60-65 | 50 | [4] |
| Xylene/n-Butanol | Solvent | Varies | - | [4] |
| Toluene/Ethanol | Solvent | - | Varies | [5] |
| Polyvinyl Butyral (PVB) | Binder | Varies | 10 | [4][12] |
| Dibutyl Phthalate (DBP) | Plasticizer | Varies | - | [4] |
| Phosphate Ester | Dispersant | - | 0.5 | [5][12] |
| Tributyl Phosphate | Dispersant | Varies | - | [4] |
| Castor Oil | Dispersant | Varies | - | [4] |
Table 2: Typical Viscosity Ranges for Tape Casting Slurries
| Slurry System | Viscosity Range (at a specific shear rate) | Reference |
| Solvent-Based (e.g., Toluene/Ethanol) | 100 - 1000 mPa·s | [12] |
| Aqueous-Based | 410 - 500 cP (at 50 s⁻¹) | [11] |
Experimental Protocols
Protocol 1: Slurry Preparation
-
Solvent and Dispersant Preparation: In a milling jar, add the desired amount of the solvent system (e.g., a 60:40 ratio of xylene to ethanol). Add the calculated amount of dispersant (e.g., phosphate ester) to the solvent and mix until fully dissolved.
-
Powder Addition and Milling: Add the this compound powder to the solvent-dispersant mixture. Add milling media (e.g., zirconia balls).
-
Milling: Mill the mixture for a specified time (e.g., 24 hours) to ensure proper deagglomeration and dispersion of the powder.
-
Binder and Plasticizer Solution Preparation: In a separate beaker, dissolve the binder (e.g., PVB) and plasticizer (e.g., PEG and DBP in a 1:1 ratio) in the solvent system. This may require gentle heating and stirring.
-
Final Mixing: Slowly add the binder-plasticizer solution to the milled slurry. Continue mixing on a roller mill for several hours to ensure homogeneity.
-
De-airing: Before casting, de-air the slurry by letting it stand or by using a vacuum desiccator to remove any entrapped air bubbles.
Protocol 2: Tape Casting
-
Substrate Preparation: Clean the casting surface (e.g., a glass plate or a polyester film) to ensure it is free of dust and other contaminants.
-
Slurry Pouring: Pour the de-aired slurry onto the casting surface in front of the doctor blade.
-
Casting: Move the doctor blade at a constant, controlled speed across the slurry to form a thin, uniform film. The thickness of the tape is controlled by the height of the doctor blade.
-
Drying: Dry the cast tape in a controlled environment. Initially, allow the tape to dry at room temperature in a dust-free environment. A gentle flow of air can be used to control the solvent evaporation rate.
-
Tape Removal: Once the tape is sufficiently dry and flexible, carefully peel it from the casting surface.
Mandatory Visualization
Caption: Experimental workflow for this compound tape casting.
Caption: Troubleshooting logic for common tape casting defects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN109485409B - Tape casting method of sheet this compound ceramic material - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the preparation and properties of nano-sized this compound slurry and tape casting [gncl.cn]
- 7. Troubleshooting and Adjusting Slip Consistency - Ceramic Resource [ceramic-resource.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
effect of different milling methods on barium titanate powder dispersion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium titanate (BaTiO₃) powder, focusing on the effects of different milling methods on its dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of milling this compound powder?
A1: The primary goal of milling this compound powder is to reduce its particle size and improve its homogeneity.[1][2][3] This is crucial for achieving dense ceramics with desirable dielectric and piezoelectric properties in applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric sensors.[4][5] Nanosized powders, in particular, are sought after for creating very thin dielectric layers.[2]
Q2: Which milling methods are commonly used for this compound?
A2: High-energy ball milling is a widely used and cost-effective method for the mass production of this compound powders.[2][3][5] This technique can be used for both the solid-state synthesis of BaTiO₃ from precursor powders (like BaCO₃ and TiO₂) and for the particle size reduction of commercially available BaTiO₃.[1][6] Other methods include mechanochemical synthesis, which also often employs a high-energy planetary ball mill.[4]
Q3: How does milling time affect the particle size of this compound?
A3: Initially, increasing the milling time leads to a decrease in particle size. However, after a certain point, prolonged milling can lead to particle agglomeration, causing the average particle size to increase again.[1][2] This is because as particles become very fine, their surface energy increases, leading to coalescence to form larger clusters.[2]
Q4: What is the effect of milling speed on particle size?
A4: Increasing the milling speed generally results in a gradual reduction in particle size until a saturation point is reached.[2] For instance, one study showed that increasing the ball milling speed from 200 rpm to 400 rpm (at a fixed time of 30 hours) decreased the particle size from 80 nm to 16 nm.[2]
Q5: Can the milling medium affect the properties of the this compound powder?
A5: Yes, the choice of milling liquid can have a significant impact. For example, milling in water can lead to the dissolution of Ba²⁺ ions from the BaTiO₃ grains, creating core-shell structures with a TiOₓ-rich layer.[7][8] This can positively affect the sintering behavior. On the other hand, using propan-2-ol as a milling liquid may not have this effect and can lead to different electrical properties in the final ceramic product.[7][8] The dissolution of Ba²⁺ in aqueous media is also dependent on the pH of the suspension.[9]
Troubleshooting Guides
Issue 1: Particle Agglomeration After Milling and Drying
Symptoms:
-
Difficulty in dispersing the powder in a liquid medium.
-
Inaccurate particle size measurements due to clumps.
-
Formation of visible clumps or caked powder after drying.
Possible Causes:
-
High Surface Energy of Nanoparticles: As particle size decreases, the surface-to-volume ratio and surface energy increase, leading to a higher tendency for particles to agglomerate to minimize this energy.[2]
-
Van der Waals Forces: These attractive forces become significant at the nanoscale, promoting particle sticking.
-
Inadequate Dispersion During Milling: Insufficient energy or improper use of dispersants during wet milling can lead to incomplete deagglomeration.
-
Improper Drying Technique: High drying temperatures can increase powder activity and cause clumping.[10] Capillary forces during the evaporation of the liquid phase can also pull particles together.[11]
Troubleshooting Steps:
-
Optimize Milling Parameters:
-
Utilize Wet Milling with Dispersants:
-
Wet milling is generally preferred over dry milling for better dispersion.
-
Add a suitable dispersant to the slurry before milling. Polymeric dispersants like poly(acrylic acid-co-maleic acid) or polyaspartic acid can adsorb onto the particle surfaces, creating repulsive forces that prevent agglomeration.[12][13] The optimal concentration of the dispersant needs to be determined experimentally.[13]
-
-
Control Drying Conditions:
-
Lower Drying Temperature: Dry the milled powder at a lower temperature (e.g., below 80°C) to reduce the likelihood of clumping.[10]
-
Alternative Drying Methods: Consider using techniques like vacuum drying or freeze-drying, which remove the solvent at lower temperatures and can minimize agglomeration.[10]
-
-
Post-Milling Deagglomeration:
Issue 2: Inconsistent or Broad Particle Size Distribution
Symptoms:
-
Wide variation in particle sizes observed in characterization techniques (e.g., SEM, TEM).
-
Poor reproducibility of experimental results.
-
Defects in the final sintered ceramic product.
Possible Causes:
-
Inefficient Milling: The milling parameters (time, speed, ball-to-powder ratio) may not be optimized to break down all particles uniformly.
-
Heterogeneous Starting Material: The initial this compound powder may have a very broad particle size distribution.
-
Agglomeration: The presence of agglomerates can be misinterpreted as large primary particles, leading to a perceived broad distribution.
Troubleshooting Steps:
-
Optimize Milling Parameters: Systematically vary the milling time, speed, and ball-to-powder ratio to find the optimal conditions for achieving a narrow particle size distribution.
-
Characterize the Starting Material: Analyze the particle size distribution of the initial powder to understand the starting point.
-
Use a Classification Step: Consider using a technique like centrifugation or sedimentation to separate particles by size after milling to obtain a more uniform fraction.
-
Ensure Proper Dispersion: Follow the steps outlined in "Issue 1" to prevent agglomeration, as this is a major contributor to a broad apparent particle size distribution.
Data Presentation
Table 1: Effect of Milling Time on this compound Particle Size (High-Energy Ball Milling)
| Milling Time (hours) | Average Particle Size (nm) | Reference |
| 1 | 105 | [1] |
| 20 | 28 | [1] |
| 30 | 38 | [1] |
Note: The increase in particle size after 20 hours is attributed to agglomeration.
Table 2: Effect of Mechanical Activation Time on Mean Grain Size
| Milling Time (hours) | Mean Grain Size (µm) | Reference |
| 0 (Basic Powder) | 1.98 | [15] |
| 3 | 1.20 | [15] |
| 5 | 0.58 | [15] |
Experimental Protocols
Protocol 1: High-Energy Ball Milling of this compound
-
Materials and Equipment:
-
Procedure:
-
Weigh the desired amount of this compound powder and milling balls. The ball-to-powder ratio is a critical parameter (e.g., 40:1).[4]
-
Place the powder and milling balls into the milling jar.
-
If performing wet milling, add the milling liquid and any dispersant.
-
Seal the milling jars and place them in the planetary ball mill.
-
Set the desired milling speed (e.g., 250 rpm) and milling time (e.g., 1 to 30 hours).[1]
-
After milling, separate the milled powder from the milling balls.
-
If wet milling was performed, dry the powder under controlled conditions (e.g., in an oven at 60-80°C) to prevent agglomeration.[10]
-
Protocol 2: Particle Size Analysis using Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Disperse a small amount of the milled this compound powder in a suitable solvent (e.g., ethanol).
-
Use ultrasonication to ensure the powder is well-dispersed and to break up any soft agglomerates.
-
Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
-
TEM Imaging:
-
Load the TEM grid into the TEM instrument.
-
Acquire images at various magnifications to observe the particle morphology and size distribution.
-
-
Data Analysis:
-
Use image analysis software to measure the dimensions of a statistically significant number of individual particles (e.g., >100).
-
Calculate the average particle size and the standard deviation to determine the particle size distribution.
-
Visualizations
Caption: Experimental workflow for milling and dispersing BaTiO₃ powder.
Caption: Troubleshooting logic for particle agglomeration in milled BaTiO₃.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. i-asem.org [i-asem.org]
- 4. Mechanochemical Synthesis of BaTiO3 Powders and Evaluation of Their Acrylic Dispersions [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The influence of the milling liquid on the properties of this compound powders and ceramics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. How to deal with the problem of powder agglomeration after wet grinding in the planetary ball mill?-Mitr Instrument Equipment [mitrmill.com]
- 11. epic-powder.com [epic-powder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasonic de-agglomeration of this compound powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Phase Analysis of Barium Titanate: A Comparative Study Using XRD and Rietveld Refinement
For researchers, scientists, and professionals in materials science and drug development, precise characterization of crystalline materials is paramount. Barium titanate (BaTiO₃), a cornerstone ferroelectric material, finds extensive use in capacitors, piezoelectrics, and various electronic components. Its functional properties are intrinsically linked to its crystal structure, which commonly presents as a mixture of tetragonal and cubic phases at room temperature. This guide provides a comparative overview of X-ray diffraction (XRD) coupled with Rietveld refinement for the quantitative phase analysis of this compound, highlighting the influence of synthesis conditions on the resulting phase composition.
The dielectric permittivity of this compound is critically dependent on the mass fractions of its coexisting tetragonal and cubic polymorphs, as well as the c/a axial ratio of the tetragonal phase.[1] Therefore, accurate determination of these structural parameters is essential for controlling and optimizing the material's performance. Rietveld refinement of powder XRD data stands out as a powerful technique for extracting such detailed crystallographic information.
This guide compares two common scenarios encountered in the synthesis of this compound powder via the solid-state reaction method: calcination at a lower temperature (800 °C) versus a higher temperature (1200 °C). The comparison will elucidate how the thermal processing history impacts the phase purity, crystallite size, and lattice parameters, as determined by Rietveld refinement.
Experimental Methodologies
The foundational experimental workflow for phase analysis of this compound using XRD and Rietveld refinement is depicted below. This process encompasses sample preparation, data collection, and the subsequent data analysis.
Figure 1: General experimental workflow for phase analysis of this compound.
A detailed breakdown of the experimental protocols for the two comparative cases is provided below.
Protocol 1: Solid-State Synthesis of BaTiO₃ at 800 °C
-
Sample Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and titanium dioxide (TiO₂) are intimately mixed via ball milling in an ethanol medium for 12 hours to ensure homogeneity. The resulting slurry is dried.
-
Calcination: The dried powder is calcined in a furnace at 800 °C for 2 hours.
-
XRD Data Collection: The calcined powder is gently ground and mounted on a sample holder. X-ray diffraction data is collected using a powder diffractometer (e.g., Panalytical X'Pert PRO MPD) with Cu-Kα radiation. Typical scan parameters are a 2θ range of 20-80°, a step size of 0.02°, and a counting time of 1-2 seconds per step.
-
Rietveld Refinement: The collected diffraction pattern is analyzed using Rietveld refinement software. The refinement is initiated using a structural model that includes the tetragonal phase (space group P4mm) of BaTiO₃ and potentially unreacted precursor phases like BaCO₃.
Protocol 2: Solid-State Synthesis of BaTiO₃ at 1200 °C
-
Sample Preparation: The initial mixing and drying steps are identical to Protocol 1.
-
Calcination: The dried powder is calcined in a furnace at a higher temperature of 1200 °C for 2 hours.
-
XRD Data Collection: The data collection procedure is identical to Protocol 1.
-
Rietveld Refinement: The diffraction pattern is analyzed using Rietveld refinement. The initial structural model typically includes both the tetragonal (P4mm) and cubic (Pm-3m) phases of BaTiO₃, as the higher temperature can lead to the formation of the cubic phase.
Comparative Data Analysis
The choice of parameters during the Rietveld refinement process significantly influences the accuracy of the final results. The logical relationships between key refinement parameters and the output data are illustrated in the diagram below.
Figure 2: Logical flow of the Rietveld refinement process.
The quantitative results from the Rietveld refinement of this compound powders synthesized under the two different calcination protocols are summarized in the table below. These results are representative of typical outcomes for these synthesis conditions.
| Parameter | Protocol 1 (800 °C Calcination) | Protocol 2 (1200 °C Calcination) |
| Phase Composition | ||
| Tetragonal BaTiO₃ (wt%) | 97.0 | 76.1 |
| Cubic BaTiO₃ (wt%) | - | 22.8 |
| BaCO₃ (wt%) | 3.0 | 1.1 |
| Tetragonal Phase Details | ||
| Lattice Parameter 'a' (Å) | 3.999 | 3.995 |
| Lattice Parameter 'c' (Å) | 4.024 | 4.035 |
| c/a Ratio | 1.006 | 1.010 |
| Crystallite Size (nm) | 65 | 138 |
| Goodness of Fit | ||
| Rwp (%) | < 10 | < 8 |
| S (Goodness of Fit) | < 1.5 | < 1.3 |
Data synthesized from multiple sources for comparative purposes.[1][2][3][4][5]
Discussion and Conclusion
The comparison clearly demonstrates the profound effect of calcination temperature on the phase composition and crystallographic properties of this compound.
-
Lower Calcination Temperature (800 °C): At this temperature, the reaction between the precursors is largely complete, resulting in a high purity of the tetragonal BaTiO₃ phase.[4] However, a small amount of unreacted BaCO₃ may persist.[2][4] The crystallite size is relatively small, and the tetragonality (c/a ratio) is less pronounced.
-
Higher Calcination Temperature (1200 °C): Increasing the calcination temperature promotes further reaction and grain growth, leading to a larger crystallite size.[2][4] Interestingly, at this higher temperature, a significant fraction of the cubic phase is formed and coexists with the tetragonal phase at room temperature.[1][6] The amount of residual BaCO₃ is further reduced. The tetragonal phase present exhibits a higher c/a ratio, indicating a more distorted unit cell.[2][4]
This guide underscores the necessity of coupling XRD with Rietveld refinement for the precise phase analysis of this compound. The choice of synthesis and processing parameters must be carefully considered and subsequently verified by rigorous characterization to achieve the desired material properties for specific applications.
References
A Comparative Guide to Measuring the Dielectric Properties of Barium Titanate (BaTiO3) Ceramics
For researchers, scientists, and professionals in material science and electronics, accurate characterization of the dielectric properties of Barium Titanate (BaTiO3) ceramics is crucial for the development of advanced electronic components. This guide provides a comparative overview of three common measurement techniques: the Parallel-Plate Capacitor Method, the Resonant Cavity Method, and the Transmission Line Method. It includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to assist in selecting the most appropriate method for your research needs.
This compound is a widely studied ferroelectric ceramic renowned for its high dielectric constant, making it a key material in the manufacturing of multilayer ceramic capacitors (MLCCs), PTC thermistors, piezoelectric transducers, and various electro-optic devices. The dielectric constant (εr) and loss tangent (tan δ) are critical parameters that define the performance of BaTiO3 in these applications. However, these properties are highly dependent on factors such as frequency, temperature, and the material's microstructure, including grain size and doping. Therefore, precise and reliable measurement is paramount.
This guide explores the principles, advantages, and limitations of the three primary methods used to characterize the dielectric properties of BaTiO3 ceramics, providing a framework for objective comparison.
Comparison of Measurement Techniques
The choice of measurement technique for determining the dielectric constant and loss tangent of BaTiO3 ceramics is often dictated by the desired frequency range, the required accuracy, and the form of the material sample (e.g., bulk ceramic, thin film).
| Method | Frequency Range | Principle | Advantages | Limitations |
| Parallel-Plate Capacitor | Low (Hz - 1 GHz) | The BaTiO3 sample forms the dielectric of a capacitor. Its capacitance is measured using an LCR meter or impedance analyzer, and the dielectric constant is calculated from the geometry of the sample and the measured capacitance. | Simple setup, suitable for bulk materials, wide frequency range at the lower end of the spectrum. | Susceptible to errors from air gaps between the sample and electrodes, and fringing fields at the edges of the capacitor plates. Accuracy can be lower at higher frequencies. |
| Resonant Cavity | Microwave (GHz range) | A small BaTiO3 sample is introduced into a resonant cavity. The changes in the resonant frequency and quality factor (Q-factor) of the cavity due to the presence of the sample are measured. These changes are then used to calculate the dielectric constant and loss tangent. | High accuracy and sensitivity, especially for low-loss materials. | Measurements are typically performed at discrete frequencies corresponding to the resonant modes of the cavity. Requires small, precisely shaped samples. |
| Transmission Line | RF and Microwave (MHz - GHz) | The BaTiO3 sample is placed within a transmission line structure, such as a coaxial line or a coplanar waveguide. The scattering parameters (S-parameters) of the transmission line with the sample are measured using a vector network analyzer (VNA). The dielectric properties are then extracted from these S-parameters. | Broadband frequency measurements are possible. Suitable for both bulk and thin-film samples. | Requires more complex data analysis to de-embed the material properties from the measurement fixture. Calibration is critical for accurate results. |
Experimental Data Comparison
The following table summarizes typical experimental data for the dielectric constant and loss tangent of BaTiO3 ceramics obtained using the different measurement techniques. It is important to note that the values can vary significantly depending on the specific processing conditions of the ceramic material.
| Measurement Method | Frequency | Dielectric Constant (εr) | Loss Tangent (tan δ) | Reference |
| Parallel-Plate Capacitor | 1 kHz | ~1700 - 5194 | ~0.02 - 0.1 | [1][2] |
| Parallel-Plate Capacitor | 1 MHz | ~1500 - 3000 | ~0.01 - 0.05 | [3] |
| Resonant Cavity | 771 MHz | - | Peak loss observed | [4] |
| Resonant Cavity | ~2.5 GHz | ~1000 | - | [5] |
| Transmission Line | 100 MHz - 20 GHz | Varies with frequency | Varies with frequency | [6] |
Experimental Protocols
Parallel-Plate Capacitor Method
This method is widely used for its simplicity and is suitable for measurements at lower frequencies.
1. Sample Preparation:
-
Prepare a thin, flat, and parallel-sided disc or rectangular pellet of the sintered BaTiO3 ceramic.
-
The surfaces should be polished to ensure good contact with the electrodes.
-
Apply conductive electrodes (e.g., silver paste, sputtered gold or platinum) to the two parallel faces of the sample. Ensure the electrodes are uniform and cover a well-defined area.
2. Measurement Setup:
-
Use a precision LCR meter or an impedance analyzer.
-
Place the prepared sample in a suitable test fixture that ensures good electrical contact with the electrodes.
-
Connect the test fixture to the LCR meter.
3. Measurement Procedure:
-
Measure the capacitance (C) and the dissipation factor (D, which is equal to tan δ) of the sample at the desired frequencies.
-
Measure the thickness (d) of the ceramic pellet and the area (A) of the electrodes.
4. Data Analysis:
-
Calculate the dielectric constant (εr) using the formula for a parallel-plate capacitor: εr = (C * d) / (ε0 * A) where ε0 is the permittivity of free space (8.854 x 10^-12 F/m).
-
The loss tangent is directly obtained from the dissipation factor measurement.
Resonant Cavity Method (Cavity Perturbation)
This technique offers high precision, particularly at microwave frequencies.
1. Sample Preparation:
-
Prepare a small, regularly shaped sample of BaTiO3 ceramic (e.g., a thin rod or a small sphere). The dimensions of the sample must be much smaller than the wavelength of the microwaves used.
2. Measurement Setup:
-
Use a resonant cavity with a known resonant frequency (f0) and quality factor (Q0).
-
A vector network analyzer (VNA) is used to measure the resonant characteristics of the cavity.
3. Measurement Procedure:
-
Measure the resonant frequency (f0) and quality factor (Q0) of the empty cavity.
-
Introduce the BaTiO3 sample into the cavity at a position of maximum electric field.
-
Measure the new resonant frequency (f) and quality factor (Q) of the cavity with the sample inside.
4. Data Analysis:
-
The changes in resonant frequency (Δf = f0 - f) and quality factor are related to the dielectric properties of the sample.
-
The dielectric constant (εr) is proportional to the shift in resonant frequency.
-
The loss tangent (tan δ) is related to the change in the reciprocal of the quality factor. The exact formulas depend on the geometry of the cavity and the sample.
Transmission Line Method
This method is ideal for broadband characterization of both bulk and thin-film BaTiO3.
1. Sample/Fixture Preparation:
-
For bulk materials, a precisely machined sample is inserted into a section of a coaxial or waveguide transmission line.
-
For thin films, a coplanar waveguide (CPW) or microstrip line is fabricated on the BaTiO3 film deposited on a substrate.
2. Measurement Setup:
-
A vector network analyzer (VNA) is used to measure the S-parameters (S11, S21, S12, S22).
-
The transmission line fixture holding the sample is connected to the VNA.
-
Proper calibration of the VNA is crucial to remove systematic errors.
3. Measurement Procedure:
-
Perform a TRL (Thru-Reflect-Line) or other appropriate calibration of the VNA.
-
Measure the S-parameters of the transmission line with the BaTiO3 sample over the desired frequency range.
4. Data Analysis:
-
The measured S-parameters are used to calculate the complex propagation constant (γ) and characteristic impedance (Z) of the transmission line section containing the sample.
-
The complex permittivity (εr) is then extracted from γ and Z using appropriate electromagnetic models for the transmission line structure. The real part of εr is the dielectric constant, and the ratio of the imaginary to the real part gives the loss tangent.
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. ajer.org [ajer.org]
- 3. indel.etf.unibl.org [indel.etf.unibl.org]
- 4. Size effects on the dielectric properties of this compound (BaTiO3) at microwave frequencies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of the Piezoelectric Coefficient (d33) in Poled Barium Titanate and Alternative Materials
This guide provides a detailed comparison of the longitudinal piezoelectric coefficient (d33) of poled Barium Titanate (BaTiO3), a foundational lead-free piezoelectric ceramic. Its performance is evaluated against key alternatives: the industry-standard Lead Zirconate Titanate (PZT), the lead-free ceramic Potassium Sodium Niobate (KNN), and the flexible polymer Polyvinylidene Fluoride (PVDF). This analysis is supported by a summary of reported experimental data and detailed measurement protocols to assist researchers in material selection and characterization.
Performance Comparison of Piezoelectric Coefficients
The d33 coefficient, which quantifies the strain generated per unit of applied electric field or the charge generated per unit of applied force, is a critical parameter for evaluating piezoelectric materials for sensor and actuator applications. While standard BaTiO3 exhibits a moderate piezoelectric response, significant enhancements have been achieved through chemical modification and microstructural engineering.[1][2][3] PZT remains the benchmark material due to its superior piezoelectric properties across a wide range of applications.[1][4] KNN-based ceramics are promising lead-free replacements for PZT, while PVDF offers unique advantages in flexible and biocompatible devices.
The following table summarizes typical d33 values for BaTiO3 and its alternatives, highlighting the influence of material form and composition.
| Material | Type | Typical d33 Range (pC/N or pm/V) | Notes |
| This compound (BaTiO3) | Bulk Ceramic (undoped) | 95 - 191 | A foundational lead-free material; properties are highly dependent on grain size and processing.[5][6][7] |
| Doped/Engineered Ceramic | 220 - >600 | Pb-substitution can increase d33 to 220 pC/N.[6] Compositions like Ba(Zr0.2Ti0.8)O3-(Ba0.7Ca0.3)TiO3 (BZT-BCT) exhibit exceptionally high values.[2][3] | |
| Single Crystal | ~107 - 290 | Offers higher performance than standard ceramics but can be costly to produce.[8] | |
| Lead Zirconate Titanate (PZT) | Bulk Ceramic | 300 - 1000 | The most widely used piezoelectric material, known for its high performance and stability.[4] |
| Thin Film | 68 - 407 | d33 values are typically lower than bulk and depend on film thickness, orientation, and substrate clamping. | |
| Potassium Sodium Niobate (KNN) | Bulk Ceramic | 80 - 120 | A leading lead-free alternative to PZT.[9] |
| Textured/Doped Ceramic | 700 - 1200 | Texturing and doping strategies can yield d33 values comparable to high-performance PZT.[10] | |
| Polyvinylidene Fluoride (PVDF) | Polymer Film | 12 - 25 | A flexible, lightweight polymer with lower piezoelectric activity, suitable for wearable and biomedical sensors.[11] |
| Composite (with ceramic) | 25 - 86 | Incorporating ceramic fillers like PZT or BaTiO3 into a PVDF matrix can significantly enhance the d33 coefficient.[11][12] |
Experimental Protocols for d33 Measurement
The characterization of the d33 coefficient is primarily conducted via two approaches: the direct and indirect piezoelectric effects. The choice of method often depends on the material's form (e.g., bulk ceramic vs. thin film).
1. Direct Piezoelectric Effect Measurement (Berlincourt Method)
This method is commonly used for bulk materials and relies on the direct piezoelectric effect, where a mechanical stress induces an electrical charge.
-
Principle: A known, low-frequency compressive force is applied along the poling direction (the '3' direction) of the material, and the resulting charge generated on the electrode surfaces is measured. The d33 is calculated as the ratio of the generated charge density to the applied stress.
-
Apparatus: A d33 meter (often called a Berlincourt meter) is the standard instrument. It consists of a force head that applies a calibrated, periodic force (e.g., at 110 Hz) and electronics to measure the resulting charge.[13]
-
Procedure:
-
The poled sample, with electrodes on the faces perpendicular to the poling axis, is placed in the force head between two probes.
-
The instrument applies a predefined static preload force and a smaller, oscillating dynamic force (ΔF).
-
The charge (ΔQ) generated by the dynamic force is measured by a charge amplifier.
-
The d33 value is directly calculated and displayed by the meter, where d33 = ΔQ / ΔF. The measurement must be performed under short-circuit conditions to ensure it is at a constant electric field.[13]
-
2. Indirect Piezoelectric Effect Measurement
This approach is essential for thin films, where the substrate's clamping effect makes direct force application impractical. It utilizes the converse piezoelectric effect, where an applied electric field induces a mechanical strain.[14]
-
Principle: A modulated or AC electric field is applied across the thickness of the sample, and the resulting displacement or change in thickness is measured. The d33 is calculated as the ratio of the induced strain to the applied electric field.
-
Apparatus: High-resolution displacement measurement systems are required, such as:
-
Double-Beam Laser Interferometer: This technique measures the displacement of both the top and bottom surfaces of the sample to isolate the film's thickness change from substrate bending, providing a true d33 measurement.[15]
-
Atomic Force Microscopy (AFM): An AFM with a conductive tip is used. An AC voltage is applied between the tip (acting as a top electrode) and the bottom electrode of the film. The AFM cantilever detects the resulting surface oscillations, from which the displacement and d33 can be calculated.[16]
-
-
Procedure (using AFM):
-
The sample is placed on the AFM stage. A conductive AFM tip is brought into contact with the top electrode of the thin film.
-
An AC voltage (V_ac) with a frequency below the cantilever's resonance is applied between the tip and the bottom electrode.
-
The piezoelectric response causes the film to oscillate in thickness, which deflects the AFM cantilever. This deflection is measured by the AFM's laser and photodiode system.
-
The cantilever's deflection is converted into the actual sample displacement (ΔL).
-
The d33 coefficient is calculated as d33 = ΔL / V_ac. Calibration with a standard material like X-cut quartz is often performed to ensure accuracy.[16]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the direct and indirect methods for measuring the d33 piezoelectric coefficient.
Caption: Workflow for direct and indirect d33 measurement.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on BaTiO3-Based Piezoelectric Ceramics for Actuator Applications - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. tandfonline.com [tandfonline.com]
- 7. ajer.org [ajer.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 14. depts.washington.edu [depts.washington.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. afm.cn [afm.cn]
A Comparative Guide to the Synthesis of Barium Titanate: Solid-State vs. Wet-Chemistry Routes
Barium titanate (BaTiO3), a cornerstone ferroelectric ceramic, is integral to the advancement of electronic components such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric transducers. The performance of BaTiO3 is intrinsically linked to its structural and morphological characteristics, which are largely dictated by the synthesis method employed. This guide provides a detailed comparative analysis of the two primary synthesis paradigms: the conventional solid-state reaction and a variety of wet-chemistry techniques. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific applications.
Executive Summary
The choice between solid-state and wet-chemistry synthesis of BaTiO3 hinges on a trade-off between production cost, scalability, and the desired final properties of the material. The solid-state method is lauded for its simplicity and cost-effectiveness, making it suitable for large-scale industrial production.[1] However, it typically requires high calcination temperatures, which can lead to larger, agglomerated particles with a broader size distribution.[2][3] In contrast, wet-chemistry methods, such as sol-gel, hydrothermal, and co-precipitation, offer superior control over particle size, morphology, and chemical homogeneity at lower processing temperatures.[4][5] These methods are adept at producing nanocrystalline BaTiO3 with enhanced dielectric and ferroelectric properties.[6][7]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative differences between BaTiO3 powders synthesized via solid-state and various wet-chemistry methods, based on reported experimental data.
Table 1: Comparison of Synthesis Parameters and Resulting Particle/Crystallite Size
| Synthesis Method | Precursors | Calcination/Reaction Temperature (°C) | Particle/Crystallite Size | Reference(s) |
| Solid-State | BaCO₃, TiO₂ | 1000 - 1200 | ~170 nm - 1-3 µm | [2][8][9] |
| Solid-State | BaCO₃, TiO₂ (nanocrystalline) | 800 | ~100 nm (primary particles) | [10] |
| Sol-Gel | Barium Acetate, Titanium (IV) Isopropoxide | 600 - 1000 | 60 - 450 nm | [8] |
| Sol-Gel | Barium Acetylacetonate, Titanium (IV) Isopropoxide | 950 | 1-1.5 µm (from 80 nm gel particles) | [5][11] |
| Hydrothermal | Ba(OH)₂, TiO₂ | 75 - 180 | ~100 nm - 0.1 µm | [12] |
| Hydrothermal | BaCl₂, TiCl₄ | 100 - 150 | 10 - 15 nm | [13][14] |
| Co-precipitation | Barium Hydroxide, Titanium Tetraisopropoxide | 1100 - 1200 (sintering) | Fine particles, agglomerate to >5 µm | [15] |
Table 2: Comparison of Structural and Dielectric Properties
| Synthesis Method | Crystal Structure (at Room Temp.) | Dielectric Constant (at Room Temp., 1 kHz) | Curie Temperature (°C) | Reference(s) |
| Solid-State | Tetragonal | 1805 - 2028 | ~140 | [16][17] |
| Solid-State (using composite TiO₂) | Tetragonal | ~2400 | - | [18] |
| Sol-Gel | Tetragonal | 1300 | 104 | [5][11] |
| Sol-Gel | Cubic/Tetragonal (increases with temp.) | 15 - 50 (at 20 kHz) | - | [8] |
| Hydrothermal | Tetragonal | 2960 | ~130 | [19] |
| Hydrothermal | Cubic/Tetragonal | up to 1000 | - | |
| Co-precipitation | Tetragonal (after sintering) | Better than solid-state | - | [15][20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate a deeper understanding of the synthesis processes.
Solid-State Synthesis Protocol
This protocol describes a conventional solid-state reaction method.
-
Precursor Mixing: Stoichiometric amounts of barium carbonate (BaCO₃) and titanium dioxide (TiO₂) are intimately mixed.[2] This can be achieved by ball milling the powders in a suitable medium like ethanol for several hours to ensure homogeneity.[9]
-
Calcination: The dried powder mixture is placed in an alumina crucible and calcined in a furnace. The calcination temperature typically ranges from 1000°C to 1200°C for 2 to 8 hours.[2][10][18] The heating and cooling rates are controlled to prevent thermal shock.
-
Milling: After calcination, the resulting BaTiO₃ powder may be agglomerated. A final milling step is often employed to break up these agglomerates and achieve a finer particle size.[9]
Wet-Chemistry Synthesis Protocol: Sol-Gel Method
The sol-gel process offers excellent control over the final product's characteristics.[5]
-
Precursor Solution Preparation: Barium acetate [Ba(CH₃COO)₂] is dissolved in acetic acid. In a separate container, titanium (IV) isopropoxide [Ti(OCH(CH₃)₂)₄] is dissolved in 2-propanol.[8]
-
Sol Formation: The titanium alkoxide solution is slowly added to the barium salt solution under vigorous stirring to form a stable sol.
-
Gelation: The sol is then heated at a controlled temperature (e.g., 100°C) to evaporate the solvent and promote the formation of a gel.[8]
-
Drying: The wet gel is dried in an oven at a temperature around 110°C to remove residual solvents and water.[8]
-
Calcination: The dried gel is ground into a fine powder and then calcined in a furnace at temperatures ranging from 600°C to 1000°C to crystallize the BaTiO₃ phase.[8]
Wet-Chemistry Synthesis Protocol: Hydrothermal Method
The hydrothermal method allows for the synthesis of crystalline BaTiO₃ at relatively low temperatures.[12]
-
Precursor Suspension: Barium hydroxide octahydrate [Ba(OH)₂·8H₂O] is dissolved in deionized water to form a solution. A titanium precursor, such as titanium dioxide (TiO₂) or titanium hydroxide [Ti(OH)₄], is then added to this solution to form a suspension.[12]
-
Hydrothermal Reaction: The precursor suspension is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a temperature between 100°C and 200°C for a duration ranging from a few hours to several days.[12][13]
-
Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.
Visualization of Synthesis Workflows
The following diagrams illustrate the experimental workflows for the solid-state and a representative wet-chemistry (sol-gel) synthesis of BaTiO₃.
References
- 1. Sonochemical activation in aqueous medium for solid-state synthesis of BaTiO3 powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Wet chemical synthesis of rare earth-doped this compound nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. old.joam.inoe.ro [old.joam.inoe.ro]
- 6. tandfonline.com [tandfonline.com]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. azom.com [azom.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis and characterization of BaTiO3 ferroelectric material [inis.iaea.org]
- 17. ijcps.org [ijcps.org]
- 18. mdpi.com [mdpi.com]
- 19. Hydrothermal synthesis and dielectric properties of tetragonal BaTiO{sub 3} (Journal Article) | OSTI.GOV [osti.gov]
- 20. Synthesis of BaTiO3 Ceramics Using Co-Precipitation and Solid-State Reaction Method with Sintering Temperature Variation | Scientific.Net [scientific.net]
A Comparative Guide to Defect Mechanisms in Barium Titanate and Strontium Titanate for Researchers
An in-depth analysis of the intrinsic and extrinsic defect landscapes in Barium Titanate (BaTiO₃) and Strontium Titanate (SrTiO₃), two cornerstone perovskite materials in electronic and energy applications. This guide provides a comparative overview of their defect formation, charge compensation mechanisms, and the experimental techniques used for their characterization, supported by quantitative data and detailed methodologies.
This compound (BaTiO₃) and strontium titanate (SrTiO₃) are perovskite oxides with a wide range of applications stemming from their dielectric and ferroelectric properties. However, the performance and reliability of devices based on these materials are intrinsically linked to the presence and nature of crystalline defects. Understanding the similarities and differences in their defect mechanisms is crucial for material design and optimization. While both materials share the same ABO₃ perovskite crystal structure, subtle differences in their chemical bonding and ionic radii lead to distinct defect behaviors.[1][2]
I. Dominant Defect Types and Formation Energetics
The primary point defects in both BaTiO₃ and SrTiO₃ are vacancies on the A-site (Ba or Sr), B-site (Ti), and oxygen sublattices, as well as interstitial defects. The formation of these defects is governed by the stoichiometry of the material, the ambient oxygen partial pressure (pO₂), and the temperature during processing and operation.
In Strontium Titanate (SrTiO₃) , A-site vacancies (V"Sr) are generally considered the dominant metal vacancy.[1] This is attributed to the lower energy required to remove an A-site atom in the SrTiO₃ lattice compared to BaTiO₃ under equivalent processing conditions.[1] Oxygen vacancies (V••O) are also prevalent, particularly under reducing conditions, and they play a crucial role in the material's electrical conductivity.[3]
Conversely, in This compound (BaTiO₃) , there is more debate regarding the dominant metal vacancy. While some models assume A-site vacancy dominance similar to SrTiO₃, other studies suggest that B-site vacancies (V""Ti) or a complex of a B-site vacancy and an oxygen vacancy (V""Ti-V••O) can be more favorable depending on the processing conditions and doping.[1][4] The formation energy of oxygen vacancies in BaTiO₃ is also a critical parameter, influencing its dielectric and ferroelectric properties.[5]
Below is a comparative summary of theoretically calculated defect formation energies for key intrinsic point defects in BaTiO₃ and SrTiO₃. It is important to note that these values can vary depending on the computational methodology (e.g., DFT functional) and the assumed chemical potentials.
| Defect Type | This compound (BaTiO₃) Formation Energy (eV) | Strontium Titanate (SrTiO₃) Formation Energy (eV) |
| Oxygen Vacancy (V••O) | ~4.0 (for V⁰O)[5] | ~6.0 (for Fermi level at the conduction band minimum)[6] |
| A-site Vacancy (V"A) | Higher than in SrTiO₃[1] | Lower than in BaTiO₃[1] |
| B-site Vacancy (V""B) | Lower than A-site vacancy under certain conditions[1] | Higher than A-site vacancy[1] |
Note: The presented formation energies are indicative and can vary based on the specific charge state and the chemical potential environment.
II. Charge Compensation Mechanisms
The introduction of defects, either intrinsically through non-stoichiometry or extrinsically through doping, requires charge compensation to maintain overall electrical neutrality. The primary charge compensation mechanisms in both BaTiO₃ and SrTiO₃ are ionic and electronic.
Ionic compensation involves the formation of other charged point defects. For example, the creation of two positively charged oxygen vacancies (2V••O) can be compensated by the formation of one negatively charged A-site vacancy (V"A).
Electronic compensation involves changes in the concentration of electronic charge carriers (electrons and holes). For instance, under reducing conditions, the formation of oxygen vacancies can be compensated by the generation of free electrons:
OxO ⇌ ½O₂(g) + V••O + 2e'
The dominant compensation mechanism depends on factors such as temperature, oxygen partial pressure, and the type and concentration of dopants. Kröger-Vink diagrams are powerful tools for visualizing the relationship between defect concentrations, oxygen partial pressure, and temperature.
References
- 1. ceramics.org [ceramics.org]
- 2. researchgate.net [researchgate.net]
- 3. Identifying defects in multiferroic nanocrystalline BaTiO(3) by positron annihilation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Point Defects in Strontium and this compound from First Principles: Properties and Thermodynamics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Deep-level transient spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Synthetic vs. Commercial Barium Titanate Powders for Electronic Applications
For researchers, scientists, and professionals in electronic material development, the choice between commercially available and synthetically produced barium titanate (BaTiO₃) powders is a critical decision that significantly impacts the performance of end-use electronic devices. This guide provides an objective comparison of BaTiO₃ powders produced by the conventional solid-state reaction method, often used for commercial production, versus those synthesized via common wet-chemical laboratory techniques such as the sol-gel and hydrothermal methods. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable powder for specific electronic applications.
This compound is a cornerstone ferroelectric material in the electronics industry, prized for its high dielectric constant, which is essential for manufacturing components like multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric transducers.[1][2][3] The properties of BaTiO₃ powders, and consequently the performance of devices made from them, are intrinsically linked to the synthesis method, which dictates crucial characteristics such as particle size, purity, and crystal structure.[1][4][5]
Comparison of Synthesis Methodologies
Commercial BaTiO₃ powders are typically produced via the solid-state reaction method due to its simplicity, lower cost, and high productivity.[4][6] This method involves mixing precursor powders, such as barium carbonate (BaCO₃) and titanium dioxide (TiO₂), and calcining them at high temperatures (typically >1000°C).[4][6][7]
In contrast, synthetic methods in a laboratory setting often employ wet-chemical routes like the sol-gel and hydrothermal processes. These methods offer greater control over particle morphology and size at lower processing temperatures.[4][5][8] The sol-gel method involves the hydrolysis and condensation of molecular precursors to form a gel, which is then heat-treated to yield the final powder.[4][9] The hydrothermal method utilizes high-temperature and high-pressure water to crystallize the desired material from a solution of precursors.[10]
The choice of synthesis route has a profound impact on the resulting powder characteristics and, therefore, its suitability for different electronic applications.
Quantitative Data Comparison
The following tables summarize the key performance indicators of this compound powders produced by different synthesis methods, based on findings from various research studies.
| Property | Solid-State Reaction (Commercial-type) | Sol-Gel Synthesis | Hydrothermal Synthesis | Mechanochemical Synthesis | Pechini Method |
| Typical Particle Size | Micrometer to sub-micrometer (e.g., >1 µm)[6][7] | Nanometer (e.g., 30-40 nm)[9] | Nanometer (e.g., 92-129 nm)[10] | Nanometer (e.g., ~250 nm)[11] | Nanometer (e.g., ~100 nm)[11] |
| Particle Morphology | Irregular, agglomerated[11] | Spherical, uniform[9] | Spherical, can be morphology-controlled (e.g., bowl- or sea urchin-shaped)[10] | Irregular, more agglomerated[11] | Fine, less agglomerated |
| Crystallinity | Good, tetragonal phase at room temperature[7] | Good, often cubic or pseudo-cubic at smaller nanoparticle sizes, can be tetragonal[9] | Can be controlled to be tetragonal or cubic[10] | Can form BaTiO₃ phase after sufficient milling time[12] | Cubic at lower temperatures, tetragonal after sintering[11] |
| Purity | Can have impurities from starting materials (e.g., BaCO₃)[13] | High purity[4] | High purity[10] | Can have impurities from milling media | High purity |
Table 1: Comparison of Physical Properties of BaTiO₃ Powders from Different Synthesis Methods.
| Property | Solid-State Reaction (Commercial-type) | Sol-Gel Synthesis | Hydrothermal Synthesis | Notes |
| Dielectric Constant (at room temp.) | ~1500 - 3000[7][14] | ~1000 - 2000 (for nanoparticles)[9] | ~1900 (for 129 nm particles)[10] | The dielectric constant is highly dependent on particle size, grain size, and crystal structure.[15][16][17][18] |
| Maximum Dielectric Constant (at Curie Temp.) | ~8500 - 10221[7][14] | Can be lower for very small nanoparticles | ~4000 (for 129 nm particles)[10] | For fine-grained ceramics, the maximum dielectric constant is observed at a grain size of about 1.1 µm.[15][17] For individual particles, a maximum was seen around 140 nm.[15][16] |
| Dielectric Loss (tan δ) | Can be higher due to impurities and larger grain size | Generally low | Low | Lower dielectric loss is desirable for capacitor applications. |
| Curie Temperature (Tc) | ~120-140 °C[7][14] | Can be shifted to lower temperatures for smaller nanoparticles | Dependent on particle size and phase | The transition from ferroelectric (tetragonal) to paraelectric (cubic) phase occurs at Tc. |
Table 2: Comparison of Dielectric Properties of BaTiO₃ Powders from Different Synthesis Methods.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of BaTiO₃ powders. Below are summaries of typical experimental protocols for synthesis and characterization.
Synthesis Protocols
-
Solid-State Reaction:
-
High-purity precursor powders, typically barium carbonate (BaCO₃) and titanium dioxide (TiO₂), are weighed in a 1:1 molar ratio.[4]
-
The powders are intimately mixed, often in a ball mill with a solvent like acetone or ethanol, to ensure homogeneity.[4]
-
The mixture is dried and then calcined at a high temperature, for instance, 1200°C for 12 hours, to form the BaTiO₃ phase.[7]
-
The resulting powder is often milled again to break up agglomerates.[4]
-
-
Sol-Gel Synthesis:
-
Precursors such as barium acetate and titanium isopropoxide are dissolved in a suitable solvent system.[9]
-
A chelating agent may be added to control the hydrolysis and condensation reactions.
-
The solution is stirred until a homogenous sol is formed, which then turns into a gel upon further reaction or solvent evaporation.
-
The gel is dried and then calcined at a lower temperature compared to the solid-state method (e.g., 900°C) to crystallize the BaTiO₃ powder.[19]
-
-
Hydrothermal Synthesis:
-
Barium and titanium precursors are dissolved in an aqueous solution, often with a mineralizer (e.g., a strong base) to control the pH.
-
The solution is sealed in an autoclave and heated to a specific temperature (e.g., 150-250°C) for a set duration.
-
Under the high temperature and pressure, BaTiO₃ particles crystallize directly from the solution.
-
The resulting powder is then washed and dried.
-
Characterization Protocols
-
X-Ray Diffraction (XRD):
-
A small amount of the BaTiO₃ powder is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
The diffracted X-rays are detected, and the resulting pattern of intensity versus 2θ is analyzed to determine the crystal structure (e.g., tetragonal or cubic), phase purity, and crystallite size using the Scherrer equation.[9][19]
-
-
Scanning Electron Microscopy (SEM):
-
The powder sample is dispersed on a conductive adhesive tape or stub.
-
The sample is coated with a thin layer of a conductive material (e.g., gold) to prevent charging.[19]
-
A focused beam of electrons is scanned across the sample surface.
-
The signals produced (e.g., secondary electrons) are used to generate an image of the surface topography, revealing particle size, shape, and agglomeration.[9][19]
-
-
Dielectric Property Measurement:
-
The BaTiO₃ powder is pressed into a pellet, often with a binder, and then sintered to form a dense ceramic.[11]
-
The surfaces of the pellet are coated with a conductive material (e.g., silver paste) to form electrodes.
-
The capacitance and dissipation factor of the pellet are measured over a range of frequencies and temperatures using an LCR meter.[9]
-
The dielectric constant is then calculated from the capacitance, the dimensions of the pellet, and the permittivity of free space.
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for evaluating BaTiO₃ powders and the logical relationship in the comparison between synthetic and commercial powders.
Caption: Experimental workflow for the synthesis and characterization of BaTiO₃ powders.
Caption: Logical relationship for comparing commercial vs. synthetic BaTiO₃ powders.
Conclusion
The selection between synthetic and commercial this compound powders is a trade-off between cost, scalability, and the desired material properties for a specific electronic application.
-
Commercial BaTiO₃ powders , typically produced by the solid-state method, are cost-effective and available in large quantities. They are suitable for applications where micrometer-sized particles are acceptable and the highest level of purity and uniformity is not the primary concern.
-
Synthetic BaTiO₃ powders , produced by methods like sol-gel and hydrothermal synthesis, offer superior control over particle size (often in the nanometer range), morphology, and purity.[4][8] These powders are ideal for high-performance applications and the fabrication of next-generation miniaturized electronic components where uniform, high-quality starting materials are essential.[16]
Researchers and developers must carefully consider the property requirements of their application, such as the desired dielectric constant, operating temperature, and the need for miniaturization, to make an informed decision. This guide provides the foundational data and methodologies to assist in this critical selection process.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. The Overview of The Electrical Properties of this compound | Semantic Scholar [semanticscholar.org]
- 3. preciseceramic.com [preciseceramic.com]
- 4. rroij.com [rroij.com]
- 5. Methods for the synthesis of this compound as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]
- 6. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 7. ijcps.org [ijcps.org]
- 8. This compound at the nanoscale: controlled synthesis and dielectric and ferroelectric properties - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. jetir.org [jetir.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. epj-conferences.org [epj-conferences.org]
- 15. Size effect of this compound: fine particles and ceramics [jstage.jst.go.jp]
- 16. mrs-j.org [mrs-j.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of particle size on dielectric constant and leakage current of epoxy/barium titanate (BaTiO/sub 3/) composite films for embedded capacitors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
advantages and disadvantages of different BaTiO3 synthesis routes (sol-gel, hydrothermal, etc.)
Barium titanate (BaTiO₃) is a cornerstone ferroelectric ceramic, indispensable for manufacturing electronic components like multilayer ceramic capacitors (MLCCs), piezoelectric sensors, and dynamic random-access memories (DRAMs).[1][2] The material's performance—specifically its dielectric and piezoelectric properties—is profoundly influenced by its microstructure, including particle size, morphology, purity, and crystal phase.[3] These characteristics are, in turn, determined by the chosen synthesis method.
This guide provides a detailed comparison of the most common synthesis routes for BaTiO₃: the solid-state reaction, sol-gel, and hydrothermal methods. It offers an objective analysis of their respective advantages and disadvantages, supported by experimental data, to assist researchers in selecting the optimal method for their specific application.
Comparison of Synthesis Methodologies
Each synthesis route presents a unique trade-off between cost, complexity, and the quality of the final product.
Solid-State Reaction Method
This conventional "shake and bake" method is the most traditional approach, involving the high-temperature calcination of precursor powders, typically barium carbonate (BaCO₃) and titanium dioxide (TiO₂).[4]
-
Advantages:
-
Simplicity and Low Cost: The procedure is straightforward, utilizing inexpensive precursors and equipment.[1]
-
High Productivity: It is well-suited for large-scale industrial production.[1]
-
High Tetragonality: Generally results in BaTiO₃ with a good tetragonal crystal structure (c/a ratio), which is crucial for ferroelectric properties.[4]
-
-
Disadvantages:
-
High Temperatures: Requires high calcination temperatures (1000–1200 °C), leading to high energy consumption.[5][6]
-
Poor Homogeneity: Mechanical mixing can result in incomplete reactions and chemical inhomogeneity.[7]
-
Large and Non-uniform Particles: High temperatures promote grain growth, resulting in large, agglomerated particles with a broad size distribution.[4][6]
-
Impurity Introduction: Prone to contamination from milling media and incomplete reactions.[4]
-
Sol-Gel Method
The sol-gel process is a wet-chemical technique that involves the hydrolysis and condensation of molecular precursors (typically metal alkoxides) to form a "sol" (a colloidal solution) which then converts into a "gel" (a solid network). This gel is then dried and calcined to produce the final ceramic powder.
-
Advantages:
-
High Purity and Homogeneity: Achieves mixing at the molecular level, leading to exceptional chemical homogeneity and high purity.[1][8][9]
-
Excellent Control: Allows for precise control over stoichiometry, particle size, and morphology.[1][8]
-
Lower Processing Temperatures: Typically requires lower calcination temperatures compared to the solid-state method.[8][9]
-
Good Stoichiometric Control: The use of liquid precursors facilitates precise control over the Ba/Ti ratio.[1]
-
-
Disadvantages:
-
Expensive Precursors: Metal alkoxide precursors are often costly and sensitive to moisture.
-
Complex Process: The multi-step process can be complex and time-consuming.
-
Organic Contamination: Potential for residual carbon impurities from the organic solvents and precursors.
-
Shrinkage: Significant shrinkage occurs during the drying and calcination steps, which can introduce stress and cracks.
-
Hydrothermal Method
Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperatures (typically 100-250 °C) and pressures in a sealed vessel called an autoclave.[10][11] Crystalline BaTiO₃ particles can be formed directly from the solution without a high-temperature calcination step.
-
Advantages:
-
Low Synthesis Temperature: Crystalline powders are formed at low temperatures, avoiding the need for high-temperature calcination.[12][13]
-
Excellent Control over Morphology: Particle size and shape can be precisely controlled by adjusting reaction parameters like temperature, time, and precursor concentration.[12]
-
High Purity and Crystallinity: Produces highly pure and well-crystallized nanoparticles with good dispersibility.[13]
-
Environmentally Benign: Often uses water as a solvent, making it a more environmentally friendly process.[14]
-
-
Disadvantages:
-
High Pressure Equipment: Requires specialized and expensive high-pressure autoclaves.
-
Safety Concerns: The use of high pressures poses potential safety risks.
-
Hydroxyl Defects: The aqueous environment can lead to the incorporation of hydroxyl (OH-) groups into the BaTiO₃ lattice, which can negatively impact dielectric properties.[15]
-
Lower Yield: Typically produces smaller quantities per batch compared to the solid-state method.
-
Quantitative Data Summary
The table below summarizes typical experimental results for BaTiO₃ synthesized via different routes, highlighting the impact of the method on the material's final properties.
| Synthesis Method | Precursors | Calcination/Reaction Temp. (°C) | Particle/Crystallite Size | Crystal Phase (Tetragonality c/a) | Dielectric Constant (Room Temp.) | Curie Temp. (T_c) (°C) |
| Solid-State | BaCO₃, TiO₂ | 900 - 1200 °C[1][4] | ~170 nm - 1 µm+[4][5] | Tetragonal (~1.0102)[4] | ~1500–2000[5] | ~130 °C[1] |
| Sol-Gel | Barium Acetate, Titanium Isopropoxide | 600 - 1000 °C[5] | 30 - 450 nm[5][8] | Tetragonal (increases with temp.)[5] | ~1000–2000[8] | ~104 °C[16] |
| Hydrothermal | Ba(OH)₂, TiO₂ | 100 - 230 °C[10][13] | 20 - 130 nm[12][17] | Cubic or Tetragonal[10][17] | Varies widely with size/phase[18] | Varies with size/phase[8] |
| Co-precipitation | Barium Hydroxide, Titanium Tetraisopropoxide | 900 - 1200 °C[2] | ~23-31 nm (before sintering)[19] | Cubic or Tetragonal[19] | ~5379 (at 100 Hz after sintering)[19] | N/A |
Note: Properties are highly dependent on specific experimental conditions, including precursors, stoichiometry, temperature, time, and subsequent sintering processes.
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below.
Solid-State Reaction Protocol
This protocol is based on the conventional synthesis from barium carbonate and titanium dioxide.[1][4]
-
Precursor Preparation: High-purity barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders are weighed in an equimolar (1:1) ratio.
-
Mixing and Milling: The powders are intimately mixed to ensure homogeneity. This is typically done in a ball mill for several hours using a solvent like acetone or ethanol to create a slurry.
-
Drying: The mixed slurry is dried in an oven at approximately 60-100 °C to remove the solvent.
-
Calcination: The dried powder is placed in an alumina crucible and calcined in a muffle furnace at a high temperature, typically between 900 °C and 1200 °C, for 2-4 hours.[1] The heating and cooling rates are controlled (e.g., 3-5 °C/min).
-
Grinding: After calcination, the resulting agglomerated powder is ground using a mortar and pestle or a ball mill to obtain a fine BaTiO₃ powder.
Sol-Gel Synthesis Protocol
This protocol uses barium acetate and titanium isopropoxide as precursors.[8]
-
Barium Precursor Solution: Dissolve barium acetate (Ba(CH₃COO)₂) in acetic acid with stirring.
-
Titanium Precursor Solution: In a separate container, dissolve titanium isopropoxide (Ti[OCH(CH₃)₂]₄) in a solvent like 2-methoxyethanol or ethanol. A chelating agent such as acetylacetone may be added to control the hydrolysis rate of the highly reactive titanium precursor.
-
Mixing and Hydrolysis: Slowly add the barium precursor solution to the titanium precursor solution under vigorous stirring. Then, add a mixture of water and ethanol to initiate the hydrolysis and condensation reactions, leading to the formation of a transparent sol.
-
Gelation: Continue stirring the solution on a hot plate at a moderate temperature (e.g., 60-80 °C). The solution will gradually become more viscous until it forms a transparent, solid gel.
-
Drying: Dry the gel in an oven at around 100-200 °C for several hours to remove the solvent and residual water, resulting in a solid xerogel.
-
Calcination: Calcine the dried gel powder in a furnace at temperatures ranging from 600 °C to 900 °C to burn off organic residues and crystallize the BaTiO₃ powder.
Hydrothermal Synthesis Protocol
This protocol describes the synthesis using barium hydroxide and titanium dioxide.[10][20]
-
Precursor Slurry Preparation: Prepare a high-concentration alkaline solution (e.g., NaOH or KOH). Disperse titanium dioxide (TiO₂) powder in the solution.
-
Barium Addition: Dissolve barium hydroxide (Ba(OH)₂) in deionized water and add it to the TiO₂ slurry. The final Ba/Ti molar ratio is typically controlled to be slightly greater than 1 (e.g., 1.1 to 1.5).
-
Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the reaction temperature, typically between 150 °C and 200 °C, for a duration of 2 to 24 hours.[21][22] The autogenous pressure will build up inside the vessel.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Open the autoclave and collect the white precipitate. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the final BaTiO₃ powder in an oven at a low temperature (e.g., 80-100 °C).
Synthesis Route Workflow
The following diagram illustrates the distinct process flows for the solid-state, sol-gel, and hydrothermal synthesis routes.
Caption: Comparative workflow of Solid-State, Sol-Gel, and Hydrothermal synthesis routes for BaTiO₃.
References
- 1. rroij.com [rroij.com]
- 2. youtube.com [youtube.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. rgsmparanda.org [rgsmparanda.org]
- 10. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Controlling Composite TiO2 Powder Characteristics in the Solid-State Synthesis of BaTiO3 Powders for Improved Sintering and Permittivity: A Comparative Study [mdpi.com]
- 16. old.joam.inoe.ro [old.joam.inoe.ro]
- 17. Facile preparation and dielectric properties of BaTiO3 with different particle sizes and morphologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Facile preparation and dielectric properties of BaTiO3 with different particle sizes and morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Barium Titanate and Other Leading Bioceramics
For Researchers, Scientists, and Drug Development Professionals
The selection of a biomaterial for medical devices and regenerative medicine is a critical decision, with biocompatibility being a paramount consideration. This guide provides an objective comparison of the biocompatibility of barium titanate (BaTiO₃), a piezoelectric ceramic, with other widely used bioceramics: zirconia (ZrO₂), alumina (Al₂O₃), hydroxyapatite (HA), and bioactive glass (BG). The following sections present a comprehensive overview of their performance based on key biocompatibility indicators, supported by experimental data and detailed methodologies.
Quantitative Biocompatibility Assessment
The biocompatibility of a material is determined by its interaction with the host's biological system. Key parameters for assessment include cell viability and cytotoxicity, inflammatory response, and osseointegration. The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, cell types, and material properties.
Cell Viability and Cytotoxicity
Cell viability assays are fundamental in determining if a material is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
| Bioceramic | Cell Type | Time Point | Cell Viability (%) | Cytotoxicity | Reference |
| This compound (Porous) | Mouse Osteoblasts (7F2) | 72 hours | Not explicitly stated, but cytotoxicity was 6.4 ± 0.8% | Low | [1] |
| Zirconia (Calcia-Stabilized) | Not specified | 24 hours | ~95% | Low | [2] |
| Zirconia (5Y-PSZ, polished) | Human Gingival Fibroblasts | 7 days | 95.4% | Low | [3] |
| Alumina (in Al₂O₃-ZrO₂-TiO₂ composite with <10 wt.% TiO₂) | Human Gingival Fibroblasts (HGF-1) | 3 days | >95% | Low | [4] |
| Hydroxyapatite (in HA-ZrO₂ composite) | Human Osteoblast-like cells (hOB) | 7 days | Not explicitly stated, but no effect on viability was observed | Low | [5] |
| Bioactive Glass (45S5) | Not specified | 5 days | Peaked cell density, indicating good biocompatibility | Low | [2] |
Table 1: Comparative Cell Viability and Cytotoxicity of Bioceramics. This table summarizes the percentage of viable cells and the level of cytotoxicity observed when different bioceramics are in contact with various cell types over specific time periods.
Inflammatory Response
The inflammatory response to an implanted biomaterial is a crucial aspect of its biocompatibility. It is often assessed by measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by immune cells like macrophages.
| Bioceramic | Cell/Animal Model | Time Point | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | Reference |
| This compound (Porous) | Human Monocytic Leukemia cell line (THP-1) | Not specified | 9.4 ± 1.3 | Not Reported | [1] |
| Titanium (control) | In vivo (rat) | 12 hours | High initial secretion | High initial secretion | [6] |
| Copper (toxic control) | In vivo (rat) | 12 hours & 48 hours | Persistently high | Persistently high | [6] |
| Various Bioceramics (general) | Macrophages | Not specified | Modestly affected by surface chemistry | Modestly affected by surface chemistry | [7] |
| Freeze-dried bovine bone | In vivo (rat) | Day 7 (peak) | ~12,612 (dc-FDBB group) | Not Reported | [8] |
Table 2: Inflammatory Response to Bioceramics. This table presents the levels of key inflammatory cytokines (TNF-α and IL-6) secreted in response to different bioceramics. Data for direct comparison across all specified bioceramics is limited.
Osseointegration
Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is critical for the long-term success of orthopedic and dental implants. It is often quantified by the bone-implant contact (BIC) percentage.
| Bioceramic | Animal Model | Healing Time | Bone-Implant Contact (%) | Reference |
| This compound | Not directly reported, but composites with HA show good osteoinduction | - | - | [9] |
| Zirconia (SBM surface) | Dog | 90 days | 68.5% | [10] |
| Hydroxyapatite (Coating) | Dog | 90 days | 57.9% | [10] |
| Bioactive Glass (Coating) | Human | 12 months | Equally successful as HA in achieving osseointegration | [11] |
| Titanium (SBM surface) | Dog | 90 days | 68.5% | [10] |
| Titanium (machined surface) | Dog | 90 days | 41.7% | [10] |
Table 3: Osseointegration of Bioceramics. This table shows the percentage of bone-implant contact (BIC) for different bioceramic implants after a specific healing period in animal models.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Material Exposure: Introduce the bioceramic material extracts or place the material directly into the wells with the cells.
-
Incubation: Incubate the cells with the material for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., 100-130 µL of DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[12][13] Cell viability is expressed as a percentage relative to the control group (cells cultured without the biomaterial).
Measurement of Inflammatory Cytokines from Cultured Macrophages
This protocol outlines the steps to measure the secretion of inflammatory cytokines from macrophages cultured on bioceramics using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Macrophage Seeding: Seed macrophages (e.g., RAW 264.7 or THP-1 cell lines) onto the surface of the sterile bioceramic samples placed in a culture plate.
-
Stimulation (Optional): Macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Culture the cells on the biomaterials for a specified period (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA: Perform an ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific to the cytokine of interest.
-
Adding the collected supernatant to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.[14]
Histomorphometric Analysis of Bone-Implant Contact (BIC)
Histomorphometry provides a quantitative analysis of the bone-implant interface from histological sections.
-
Sample Preparation: After a predetermined healing period in an animal model, retrieve the implant with the surrounding bone tissue.
-
Fixation and Embedding: Fix the tissue in a solution like formalin and then embed it in a hard resin (e.g., polymethylmethacrylate) without decalcification.
-
Sectioning: Cut thin sections of the implant and surrounding bone using a specialized microtome.
-
Staining: Stain the sections with dyes like toluidine blue or Stevenel's blue to differentiate between bone and other tissues.[15]
-
Image Analysis: Acquire high-resolution digital images of the stained sections using a light microscope.
-
BIC Calculation: Use image analysis software to trace the implant perimeter and the length of the implant surface in direct contact with the bone. The BIC is then calculated as: (Length of bone in direct contact with the implant / Total implant perimeter) x 100%.[3][15]
Signaling Pathways in Biocompatibility
The interaction of cells with a biomaterial's surface triggers a cascade of intracellular signaling events that determine the cellular response, such as adhesion, proliferation, differentiation, and inflammation.
Integrin-Mediated Signaling in Osteoblast Adhesion
Osteoblast adhesion to a biomaterial is a critical step for osseointegration. This process is primarily mediated by integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the implant surface.
Caption: Integrin-mediated signaling pathway in osteoblasts on a bioceramic surface.
NF-κB Signaling in Macrophage Inflammatory Response
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. When macrophages encounter a foreign material, this pathway can be activated, leading to the production of pro-inflammatory cytokines.
Caption: Canonical NF-κB signaling pathway in macrophages in response to a bioceramic.
Conclusion
This guide provides a comparative overview of the biocompatibility of this compound and other major bioceramics. The presented data indicates that this compound exhibits good biocompatibility, comparable to established materials like bioactive glass. Zirconia and alumina also demonstrate excellent cytocompatibility. Hydroxyapatite and bioactive glass are well-known for their superior osseointegration properties.
The choice of the most suitable bioceramic will ultimately depend on the specific application, considering the required mechanical properties, degradation kinetics, and the desired biological response. The unique piezoelectric properties of this compound may offer additional advantages in stimulating bone regeneration, an area of ongoing research. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of biomaterials and regenerative medicine.
References
- 1. scispace.com [scispace.com]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stomatology-mfsjournal.com [stomatology-mfsjournal.com]
- 9. In vitro and in vivo biocompatibility of graded hydroxyapatite-zirconia composite bioceramic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histomorphometric analysis of the bone-implant contact obtained with 4 different implant surface treatments placed side by side in the dog mandible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. mdpi.com [mdpi.com]
Doping Barium Titanate: A Comparative Analysis of Lanthanum, Iron, Niobium, and Neodymium on Material Properties
A comprehensive guide for researchers and materials scientists on the effects of common dopants on the structural, dielectric, and ferroelectric properties of Barium Titanate (BaTiO₃). This report details the nuanced impacts of Lanthanum (La), Iron (Fe), Niobium (Nb), and Neodymium (Nd) doping, supported by experimental data and standardized protocols.
This compound (BaTiO₃), a cornerstone ferroelectric ceramic, is widely utilized in the electronics industry for applications such as multilayer ceramic capacitors, thermistors, and piezoelectric devices. Its desirable properties, however, can be further tailored and optimized for specific applications through the introduction of dopants. This guide provides a comparative overview of the effects of four common dopants—Lanthanum (La), Iron (Fe), Niobium (Nb), and Neodymium (Nd)—on the key characteristics of BaTiO₃.
Comparative Effects of Dopants on BaTiO₃ Properties
The introduction of dopants into the BaTiO₃ crystal lattice induces significant changes in its structural and electrical properties. The specific effects are highly dependent on the type of dopant, its concentration, and its site occupancy within the perovskite structure (A-site for Ba²⁺ or B-site for Ti⁴⁺).
Lanthanum (La³⁺) , a rare-earth element, typically substitutes for Ba²⁺ at the A-site. This substitution introduces donor defects, leading to a decrease in the Curie temperature (Tc) and an increase in the dielectric constant.[1][2][3][4][5] The grain size of La-doped BaTiO₃ is often refined, and at higher concentrations, a phase transition from tetragonal to cubic can be observed at room temperature.[3][4][6]
Iron (Fe³⁺) can substitute for Ti⁴⁺ at the B-site, acting as an acceptor dopant. This substitution can lead to the creation of oxygen vacancies for charge compensation, which significantly influences the material's electrical properties. Fe-doping has been shown to decrease the dielectric constant and can induce ferromagnetic properties in BaTiO₃.[7][8]
Niobium (Nb⁵⁺) , when substituting for Ti⁴⁺ at the B-site, acts as a donor dopant. This leads to an increase in the dielectric constant and a shift of the Curie temperature to lower temperatures.[9][10][11][12] Nb doping is also effective in inhibiting grain growth, resulting in a more uniform and smaller grain size.[9][11]
Neodymium (Nd³⁺) , another rare-earth element, can substitute for Ba²⁺ at the A-site. Similar to La³⁺, Nd³⁺ doping tends to decrease the Curie temperature and can induce a phase transition from tetragonal to cubic with increasing concentration.[13][14][15][16] The effect on the dielectric constant can vary with doping concentration, in some cases showing an initial increase followed by a decrease.[15]
A summary of the quantitative effects of these dopants is presented in the table below.
| Dopant (mol%) | Dopant Type | Site Occupancy | Dielectric Constant (εr) at RT | Curie Temperature (Tc) (°C) | Tetragonality (c/a) | Grain Size (µm) | Remnant Polarization (Pr) (µC/cm²) |
| Undoped BaTiO₃ | - | - | ~1500 - 5000 | ~120 - 130 | > 1 | ~1 - 50 | ~5 - 10 |
| La (0.5 - 4 mol%) | Donor | A-site (Ba²⁺) | Increases, can reach >8000[4] | Decreases (~22°C/mol%)[4][6] | Decreases, can become cubic[3][4] | Decreases (e.g., from 20 to 0.5 µm)[4] | Decreases with increasing concentration |
| Fe (0.5 - 1.5 mol%) | Acceptor | B-site (Ti⁴⁺) | Decreases | Can shift slightly | Maintained tetragonal at low concentrations | Can be controlled | Decreases |
| Nb (0.5 - 2 mol%) | Donor | B-site (Ti⁴⁺) | Increases[9][11] | Decreases[9][11] | Decreases[11] | Decreases (e.g., from >10 to ~0.5 µm)[9] | Decreases[9][11] |
| Nd (0.5 - 8 mol%) | Donor | A-site (Ba²⁺) | Varies, can increase and then decrease[15] | Decreases[14] | Decreases, can become cubic[16] | Decreases[16] | Decreases[13] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for the synthesis and characterization of doped BaTiO₃ ceramics.
Synthesis of Doped BaTiO₃ by Solid-State Reaction
-
Precursor Materials: High-purity powders of BaCO₃, TiO₂, and the respective dopant oxides (La₂O₃, Fe₂O₃, Nb₂O₅, Nd₂O₃) are used as starting materials.
-
Stoichiometric Weighing: The powders are weighed according to the desired stoichiometric formula (e.g., Ba₁₋ₓLaₓTiO₃).
-
Mixing and Milling: The powders are intimately mixed, typically in a ball mill with zirconia or alumina media, using a solvent such as ethanol or deionized water to form a slurry. Milling is carried out for several hours to ensure homogeneity.
-
Calcination: The dried powder mixture is calcined in an alumina crucible at a high temperature, typically between 1000°C and 1200°C, for several hours to promote the formation of the perovskite phase.
-
Pressing: The calcined powder is mixed with a binder (e.g., polyvinyl alcohol) and uniaxially pressed into pellets.
-
Sintering: The pellets are sintered at a higher temperature, usually between 1300°C and 1450°C, for several hours in air. The heating and cooling rates are carefully controlled to avoid cracking.
Characterization Techniques
-
Structural Analysis: X-ray Diffraction (XRD) is used to identify the crystal structure, phase purity, and lattice parameters of the sintered ceramics. The tetragonality (c/a ratio) is determined from the splitting of the (200) and (002) diffraction peaks.
-
Microstructural Analysis: Scanning Electron Microscopy (SEM) is employed to observe the grain size, morphology, and porosity of the sintered pellets.
-
Dielectric Properties Measurement: The dielectric constant and dielectric loss are measured as a function of temperature and frequency using an LCR meter. The Curie temperature is identified as the temperature at which the dielectric constant is maximum.
-
Ferroelectric Properties Measurement: A Sawyer-Tower circuit or a commercial ferroelectric tester is used to obtain polarization-electric field (P-E) hysteresis loops, from which the remnant polarization (Pr) and coercive field (Ec) are determined.
Doping Effects Visualization
The logical relationship between the dopant type and its primary effects on the properties of BaTiO₃ can be visualized as follows:
Figure 1: Logical flow of dopant effects on BaTiO₃ properties.
The experimental workflow for preparing and characterizing doped BaTiO₃ is a sequential process:
Figure 2: Experimental workflow for doped BaTiO₃.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Dielectric and Electric Properties of Ba0.996La0.004Ti0.999O3 Ceramics Doped with Europium and Hafnium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Structure and Dielectric Behavior of La-Doped BaTiO3 Ceramics | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron-doped BaTiO3: Influence of iron on physical properties, International Journal of Materials Science and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 8. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 9. tandfonline.com [tandfonline.com]
- 10. Niobium doping effect on BaTiO3 structure and dielectric properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Niobium doping effect on BaTiO3 structure and dielectric properties [ouci.dntb.gov.ua]
- 13. Effect of neodymium doping in BaTiO3 ceramics on structural and ferroelectric properties | Semantic Scholar [semanticscholar.org]
- 14. epj-conferences.org [epj-conferences.org]
- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 16. researchgate.net [researchgate.net]
Revolutionizing Infection Control: A Comparative Analysis of Barium Titanate-Doped Antibacterial Polymers
For researchers, scientists, and drug development professionals at the forefront of combating microbial resistance, the quest for novel antibacterial materials is paramount. Barium titanate (BaTiO3)-doped polymers are emerging as a promising class of materials with potent antibacterial properties. This guide provides a comprehensive comparison of the antibacterial efficacy of BaTiO3-doped polymers against other alternatives, supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
The core antibacterial mechanism of BaTiO3 nanoparticles, the active agent in these polymers, is primarily attributed to the generation of reactive oxygen species (ROS).[1][2] These highly reactive molecules induce oxidative stress, leading to the degradation of bacterial cell membranes and subsequent cell death. Additionally, electrostatic interactions between the nanoparticles and the negatively charged bacterial cell walls can cause membrane disruption and leakage of cellular contents.
Comparative Antibacterial Efficacy
The following tables summarize the quantitative antibacterial performance of BaTiO3-doped polymers and compare them with commonly used antibacterial agents like silver (Ag) and zinc oxide (ZnO) nanoparticles incorporated into polymer matrices.
Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as polymer type, nanoparticle concentration, bacterial strains, and testing methodologies may vary between studies.
Table 1: Antibacterial Efficacy of BaTiO3-Doped Polymers
| Polymer Matrix | BaTiO3 Concentration | Bacterial Strain | Efficacy Metric | Result |
| Polylactic Acid (PLA) | 10% and 15% (wt%) | Staphylococcus epidermidis | Optical Density (OD) | Lower OD values compared to pure PLA, indicating bacterial growth inhibition.[3] |
| Cotton Fabric | 10% and 20% | Escherichia coli | Bacterial Reduction | 99.4% and 99.8% reduction, respectively.[4] |
| Cotton Fabric | 10% and 20% | Staphylococcus aureus | Bacterial Reduction | >99% reduction for both concentrations.[4] |
Table 2: Comparative Antibacterial Efficacy of Other Nanoparticle-Doped Polymers
| Polymer Matrix | Antibacterial Agent | Bacterial Strain | Efficacy Metric | Result |
| Not Specified | Silver (Ag) Nanoparticles | E. coli, K. pneumonia, P. aeruginosa, S. aureus | Zone of Inhibition | 10-13 mm.[2] |
| Thermoplastic Polyurethane (TPU) | Silver (Ag) | Staphylococcus aureus | Viability Reduction | ~50% reduction.[5] |
| Polyurethane (PU) | Silver (Ag) | S. aureus, P. aeruginosa | Bacterial Reduction | 99.99% reduction.[6] |
| Resin Composite | Zinc Oxide (ZnO) Nanoparticles (2 wt%) | Streptococcus mutans | Bacterial Reduction | 78% reduction.[7] |
| Polyaniline (PANI) | Zinc Oxide (ZnO) Nanorods | E. coli, S. faecalis, S. albis | Bactericidal Behavior | Exhibited bactericidal properties. |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Preparation of BaTiO3-Doped Polymer Films (Solution Casting Method)
This protocol describes a common method for preparing polymer films doped with BaTiO3 nanoparticles.
-
Dissolution of Polymer: Dissolve the desired polymer (e.g., Polylactic Acid - PLA) in a suitable solvent (e.g., chloroform) to create a polymer solution of a specific concentration (e.g., 10% w/v).
-
Dispersion of Nanoparticles: Disperse a calculated amount of BaTiO3 nanoparticles in a separate volume of the same solvent. Use ultrasonication for a uniform dispersion and to prevent agglomeration.
-
Mixing: Add the nanoparticle dispersion to the polymer solution and stir vigorously for several hours to ensure a homogenous mixture.
-
Casting: Pour the mixture into a petri dish or onto a flat glass substrate.
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.
-
Film Detachment: Once completely dry, carefully peel the polymer film from the substrate.
Assessment of Antibacterial Activity (ISO 22196:2011 - Measurement of antibacterial activity on plastics and other non-porous surfaces)
This standard method is widely used to quantify the antibacterial activity of non-porous surfaces.
-
Test Specimen Preparation: Prepare sterile test specimens of the BaTiO3-doped polymer and a control (undoped polymer) of a standard size (e.g., 50 mm x 50 mm).
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus ATCC 6538P, E. coli ATCC 8739) in a nutrient broth.
-
Inoculation: Place the test specimens in sterile petri dishes. Inoculate the surface of each specimen with a defined volume of the bacterial suspension.
-
Covering: Cover the inoculated area with a sterile, inert, and flexible film (e.g., polyethylene) to ensure close contact between the bacteria and the test surface and to prevent dehydration.
-
Incubation: Incubate the petri dishes at a specified temperature (e.g., 35 °C) and humidity (>90%) for 24 hours.
-
Bacterial Recovery: After incubation, recover the bacteria from the test and control surfaces by washing with a neutralizing solution.
-
Enumeration: Determine the number of viable bacteria in the wash solution using standard plate count methods.
-
Calculation of Antibacterial Activity: Calculate the antibacterial activity (R) using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where Ut is the average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens after 24 h, and At is the average of the common logarithm of the number of viable bacteria recovered from the treated test specimens after 24 h.
Visualization of Bacterial Viability (Live/Dead Staining)
This method allows for the direct visualization of live and dead bacteria on the polymer surface.
-
Bacterial Culture: Culture the desired bacterial strain on the surface of the BaTiO3-doped and control polymer films for a specified period.
-
Staining Solution Preparation: Prepare a staining solution containing two fluorescent dyes: SYTO® 9 (stains all bacterial cells, producing green fluorescence) and propidium iodide (only penetrates cells with damaged membranes, producing red fluorescence).
-
Staining: Add the staining solution directly to the bacterial culture on the polymer surface and incubate in the dark for approximately 15 minutes.
-
Microscopy: Visualize the stained bacteria using a fluorescence microscope equipped with appropriate filters for green and red fluorescence. Live bacteria will appear green, while dead bacteria will appear red.
Detection of Reactive Oxygen Species (ROS) Generation (DCFH-DA Assay)
This assay is used to measure the intracellular generation of ROS in bacteria exposed to the material.
-
Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.
-
Loading with DCFH-DA: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the bacterial suspension and incubate to allow the probe to diffuse into the cells. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).
-
Exposure to Material: Expose the DCFH-loaded bacteria to the BaTiO3-doped polymer (or nanoparticles).
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the proposed antibacterial signaling pathway and a typical experimental workflow.
Caption: Proposed antibacterial mechanism of BaTiO3 nanoparticles.
Caption: General experimental workflow for validating antibacterial efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bacteriostatic Behavior of PLA-BaTiO3 Composite Fibers Synthesized by Centrifugal Spinning and Subjected to Aging Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Agents Used in Modifications of Dental Resin Composites: A Systematic Review | MDPI [mdpi.com]
A Comparative Guide to the Thermal Decomposition of Barium Titanate Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition behavior of common precursors used in the synthesis of barium titanate (BaTiO₃), a versatile ceramic material with wide-ranging applications in electronics. Understanding the thermal decomposition process through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is crucial for optimizing synthesis parameters and achieving the desired material properties. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways to aid researchers in their material synthesis endeavors.
Quantitative Analysis of Precursor Decomposition
The thermal decomposition of various this compound precursors exhibits distinct profiles, characterized by different decomposition temperatures, weight loss percentages, and intermediate phases. The following table summarizes the key quantitative data obtained from TGA/DSC analysis of common precursors.
| Precursor System | Key Decomposition Steps & Temperature Ranges (°C) | Total Weight Loss (%) | Key Intermediates | Final BaTiO₃ Formation Temperature (°C) |
| Barium Titanyl Oxalate | 1. Dehydration: < 2002. Oxalate Decomposition: 200 - 4503. Intermediate Decomposition: 450 - 750 | ~36 - 46 | Ba₂(TiO)₂(C₂O₄)₅, BaCO₃, Ba₂Ti₂O₅CO₃ | ~600 - 750 |
| This compound Citrate | 1. Dehydration: < 2002. Citrate Decomposition: 200 - 5003. Intermediate Decomposition: 500 - 650 | Not specified in reviewed literature | Ba₂Ti₂O₅CO₃, BaCO₃ | ~650 |
| Barium Acetate & TiO₂ | 1. Acetate to Oxalate: 330 - 4002. Oxalate to Carbonate: 400 - 5003. BaCO₃ reaction with TiO₂: > 600 | ~23 (acetate decomposition) | BaC₂O₄, BaCO₃ | > 950 |
| Solid-State (BaCO₃ & TiO₂) | 1. Reaction starts: ~550 - 6702. Main reaction: 670 - 950 | ~16 - 18.5 | Ba₂TiO₄ (sometimes) | > 900 |
Experimental Protocols
A standardized and detailed methodology is critical for obtaining reproducible and comparable TGA/DSC data.
Experimental Protocol: TGA/DSC of this compound Precursors
1. Sample Preparation:
-
Ensure the precursor powder is homogenous and finely ground.
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
2. Instrumentation:
-
Use a simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.
-
Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium, zinc).
3. Experimental Conditions:
-
Heating Rate: A controlled heating rate of 10 °C/min is commonly used.[1]
-
Temperature Range: Heat the sample from room temperature (e.g., 25 °C) to at least 1000 °C to ensure complete decomposition and formation of BaTiO₃.
-
Atmosphere: Conduct the analysis in a controlled atmosphere, typically flowing air or nitrogen, at a flow rate of 20-50 mL/min. The choice of atmosphere can influence the decomposition pathway and final product.
-
Data Acquisition: Record the sample weight, temperature, and differential heat flow as a function of time and temperature.
4. Data Analysis:
-
TGA Curve: Analyze the TGA curve to determine the temperature ranges of weight loss and the percentage of weight loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of weight loss.
-
DSC Curve: Analyze the DSC curve to identify endothermic and exothermic events. Endothermic peaks typically correspond to dehydration and decomposition, while exothermic peaks may indicate combustion of organic components or crystallization events.
-
Phase Identification: Correlate the thermal events with the formation of intermediate and final products, often confirmed by complementary techniques like X-ray diffraction (XRD) analysis of samples heated to specific temperatures.
Visualizing Decomposition and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the decomposition pathways.
Caption: Experimental workflow for TGA/DSC analysis.
Caption: Decomposition pathways of common precursors.
Conclusion
The choice of precursor significantly impacts the synthesis of this compound. Wet chemical routes using oxalate and citrate precursors generally allow for the formation of BaTiO₃ at lower temperatures compared to the conventional solid-state reaction of barium carbonate and titanium dioxide.[2][3] The decomposition of these organometallic precursors proceeds through the formation of intermediate carbonate or oxycarbonate phases.[3] In contrast, the solid-state reaction is a more direct, higher-temperature process.[4] This comparative guide provides essential data and standardized protocols to assist researchers in selecting the most suitable synthesis strategy and in interpreting the thermal analysis data for the successful preparation of high-quality this compound materials.
References
comparative performance of barium titanate and lead zirconate titanate (PZT) in sensors
A Comparative Guide to Barium Titanate and Lead Zirconate Titanate in Sensor Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate sensor materials is a critical decision that influences the sensitivity, reliability, and overall performance of sensing devices. This guide provides an objective comparison of two of the most prominent piezoelectric ceramics used in sensor technology: this compound (BaTiO₃) and Lead Zirconate Titanate (PZT). We will delve into their key performance metrics, the experimental protocols for their characterization, and a direct comparison to aid in material selection.
Overview of this compound and Lead Zirconate Titanate
This compound (BaTiO₃) was the first ferroelectric ceramic material to be discovered and is known for its excellent dielectric and piezoelectric properties.[1][2][3] It is a lead-free material, making it an environmentally friendly option.[4] PZT, with the chemical formula Pb[ZrₓTi₁₋ₓ]O₃, is a ceramic perovskite material that exhibits a marked piezoelectric effect.[1] Since its discovery in the 1950s, PZT has become the most widely used piezoelectric ceramic due to its superior piezoelectric properties and higher Curie temperature compared to BaTiO₃.[2][5][6] However, the high lead content in PZT raises environmental and health concerns, driving research into lead-free alternatives like BaTiO₃.[2][7]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and PZT, providing a clear basis for comparison. The values can vary depending on the specific composition, synthesis method, and processing conditions.
| Property | This compound (BaTiO₃) | Lead Zirconate Titanate (PZT) |
| Piezoelectric Coefficient (d₃₃) | 95 - 220 pC/N[5] | ~220 - 1223 pC/N[5][8] |
| Relative Dielectric Constant (εr) | 1000 - 3000[5][9] | ~160 - 920[10][11] |
| Curie Temperature (Tc) | 120 - 130 °C[5] | 160 - 490 °C[2][6] |
| Electromechanical Coupling Factor (kp) | ~0.35[4] | ~0.37 - 0.72[12] |
| Density (ρ) | ~5.85 g/cm³ | ~7.5 g/cm³ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these materials are crucial for reproducible results.
Material Synthesis
This compound (BaTiO₃) Synthesis via Sol-Gel Method:
-
Precursor Preparation: Barium acetate and titanium (IV) isopropoxide are used as precursors.[13]
-
Mixing: The precursors are dissolved in a suitable solvent, such as acetic acid and 2-methoxyethanol, and stirred to form a homogenous solution.[9]
-
Gelation: The solution is heated and stirred until a gel is formed.[13]
-
Drying: The gel is dried in an oven to remove residual solvents.
-
Calcination: The dried powder is calcined at temperatures typically ranging from 600°C to 1100°C to obtain the crystalline BaTiO₃ powder.[13] The final particle size and crystal structure are dependent on the calcination temperature.[13]
Lead Zirconate Titanate (PZT) Synthesis via Sol-Gel Method:
-
Precursor Preparation: Lead acetate, zirconium propoxide, and titanium isopropoxide are common precursors.[14]
-
Solution Formation: The precursors are dissolved in a solvent like acetic acid and methanol.[14]
-
Hydrolysis and Condensation: The solution undergoes hydrolysis and polycondensation to form a gel. This is often controlled by adjusting the pH and temperature.
-
Drying: The gel is dried to remove organic components.
-
Calcination: The dried gel is calcined at temperatures between 500°C and 700°C to crystallize the PZT powder.
Characterization Techniques
Measurement of Piezoelectric Coefficient (d₃₃): The direct piezoelectric effect is commonly used to measure the d₃₃ coefficient.[15]
-
Sample Preparation: The ceramic material is fabricated into a specific shape, typically a disk or a plate, and electrodes are applied to its surfaces.
-
Force Application: A controlled, quasi-static force is applied to the sample using a d₃₃ meter.[12]
-
Charge Measurement: The induced charge on the electrodes is measured by the meter.[15]
-
Calculation: The d₃₃ coefficient is calculated as the ratio of the induced charge to the applied force.[15]
Measurement of Dielectric Constant (εr):
-
Sample Preparation: A thin, flat sample of the material with parallel plate electrodes is prepared.
-
Instrumentation: An LCR meter or an impedance analyzer is used for the measurement.[16]
-
Measurement: The capacitance (C) of the sample is measured at a specific frequency, typically 1 kHz.[16][17]
-
Calculation: The relative dielectric constant is calculated using the formula: εr = (C * d) / (A * ε₀), where C is the capacitance, d is the thickness of the sample, A is the electrode area, and ε₀ is the permittivity of free space (8.85 x 10⁻¹² F/m).[17]
Visualizing the Workflow and Comparison
Caption: Experimental workflow for synthesis and characterization of BaTiO₃ and PZT.
Caption: Logical relationship of material properties to sensor performance.
Concluding Remarks
The choice between this compound and PZT for sensor applications is a trade-off between performance and environmental considerations. PZT remains the dominant material in high-performance applications due to its significantly higher piezoelectric coefficient and wider operating temperature range.[2][5] Its high sensitivity makes it ideal for actuators, high-frequency transducers, and sensors requiring a strong electromechanical response.
On the other hand, this compound is a viable lead-free alternative, particularly in applications where high piezoelectric performance is not the primary concern and environmental or biocompatibility standards are stringent.[4][7] BaTiO₃'s high dielectric constant also makes it suitable for applications such as capacitors.[7][9] A significant drawback of BaTiO₃ is its relatively low Curie temperature, which limits its use in high-temperature environments.[1][4][5]
Ultimately, the selection process must be guided by the specific requirements of the sensor application, including desired sensitivity, operating temperature, and regulatory constraints regarding the use of lead-based materials.
References
- 1. jetir.org [jetir.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. preciseceramic.com [preciseceramic.com]
- 4. ajer.org [ajer.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Lead-Free Piezoelectric Materials for Sensors and Actuators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Characterization of Piezo-/ferroelectric Lead Zirconate-Titanate (PZT) Single Crystals and Related Ternary Ceramics | Semantic Scholar [semanticscholar.org]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dspace.vut.cz [dspace.vut.cz]
- 13. sciencepub.net [sciencepub.net]
- 14. Fabrication and Characterization of a PZT-Based Touch Sensor Using Combined Spin-Coating and Sputtering Methods [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. piezotechnologies.com [piezotechnologies.com]
- 17. americanpiezo.com [americanpiezo.com]
Safety Operating Guide
Proper Disposal of Barium Titanate: A Guide for Laboratory Professionals
Providing essential safety protocols and logistical frameworks for the handling and disposal of barium titanate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers step-by-step procedures for researchers, scientists, and drug development professionals.
This compound (BaTiO₃) is a versatile ceramic material widely used in electronics. While the solid, insoluble form has low toxicity, it is classified as harmful if swallowed or inhaled, and its disposal is regulated.[1][2][3][4][5] Adherence to proper disposal protocols is essential to mitigate potential health risks and environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the material.[1][6]
-
Respiratory Protection: In areas where dust formation is possible, a NIOSH-approved respirator is necessary.[7]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[6]
General Handling Practices:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][6]
-
Avoid creating dust during handling and disposal procedures.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. It is classified as a hazardous waste if it meets certain criteria.[4]
Step 1: Waste Characterization
-
Barium is one of the eight metals regulated under the Resource Conservation and Recovery Act (RCRA).[1][5]
-
Waste containing this compound must be evaluated to determine if it is a hazardous waste. This is typically done through the Toxicity Characteristic Leaching Procedure (TCLP).
-
If the TCLP extract from the waste contains barium at a concentration of 100.0 mg/L or greater, it is classified as a hazardous waste with the EPA waste code D005.[1][2][8]
Step 2: Waste Segregation and Collection
-
Collect all this compound waste, including contaminated materials like gloves, wipes, and empty containers, in a designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: Containerization and Labeling
-
Use a sturdy, leak-proof container that is chemically compatible with this compound. The original container can be used if it is in good condition.[8][9][10]
-
Keep the waste container securely closed at all times, except when adding waste.[8][9][10]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all constituents and their approximate concentrations.[8][9][10]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials such as strong acids and oxidizing agents.[4]
-
Ensure the storage area has secondary containment to manage any potential leaks.[8]
Step 5: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Contact your institution's EHS department to schedule a waste pickup.
-
One approved disposal method involves mixing the material with a combustible solvent and incinerating it in a chemical scrubber. This process must be carried out by trained professionals at a licensed facility.[1][11]
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Thoroughly empty the container. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[8]
-
After a triple rinse, the labels on the container must be completely removed or defaced before it can be discarded as non-hazardous solid waste.[8]
Quantitative Data for Barium Waste
The primary quantitative threshold for determining if barium-containing waste is hazardous is set by the U.S. Environmental Protection Agency (EPA).
| Parameter | Regulatory Limit | EPA Waste Code | Regulation |
| Barium Concentration in TCLP Extract | ≥ 100.0 mg/L | D005 | RCRA |
Table 1: Regulatory threshold for classifying barium-containing waste as hazardous.[1][2][8]
Experimental Protocols
While specific experimental protocols for the treatment of this compound waste are not typically performed in a standard research laboratory, a method cited in safety data sheets for industrial disposal is as follows:
Methodology: Dissolution and Incineration This procedure should only be performed by a licensed and certified waste disposal facility.
-
Material Preparation: The this compound waste is carefully mixed with a combustible solvent. The choice of solvent will depend on the specific characteristics of the waste stream and must ensure a stable mixture.
-
Incineration: The mixture is then injected into a high-temperature chemical incinerator equipped with a scrubber.
-
Off-Gas Treatment: The scrubber neutralizes and removes harmful combustion byproducts, including barium oxides, before they are released into the atmosphere.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. actenviro.com [actenviro.com]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. fishersci.de [fishersci.de]
- 5. evaporator.com [evaporator.com]
- 6. esd.uga.edu [esd.uga.edu]
- 7. cdn.wasteconnections.com [cdn.wasteconnections.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling BARIUM TITANATE
Safe Handling of Barium Titanate: A Comprehensive Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
This compound, while a valuable material in research, presents potential health hazards. It is classified as harmful if swallowed or inhaled.[1][2][3] Inhalation may cause respiratory irritation, and long-term exposure can lead to more severe conditions.[4] Therefore, strict adherence to safety protocols is mandatory.
Operational Plan and Procedures
A systematic approach is essential when handling this compound to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area.[5][6] The use of a local exhaust system or a fume hood is strongly recommended to control airborne particles.[1][6][7]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[7]
-
Personal Protective Equipment (PPE): Before handling, assemble and inspect all required PPE.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure. The following should be worn at all times when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Skin and Body Protection:
-
Gloves: Wear appropriate protective gloves.[5][6] Nitrile rubber gloves with a minimum thickness of 0.11mm are recommended.[2][8] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1]
-
Clothing: A lab coat, long-sleeved work clothes, or a complete suit protecting against chemicals is required to prevent skin exposure.[1][5][6][7]
-
-
Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is suitable.[1]
Safe Handling Practices
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[1][4][5][9]
-
Prevent Contact: Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[1][4][5]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[5][9] Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[5][6][10]
Storage
-
Store this compound in a cool, dry, and well-ventilated place.[3][5][9]
-
Keep containers tightly sealed and store them away from incompatible materials such as strong oxidizing agents and strong acids.[1][7][9]
-
Ensure all containers are clearly labeled.[4]
Accidental Release Measures
-
Minor Spills: Immediately clean up spills using dry procedures to avoid generating dust.[4] Use a vacuum with a high-efficiency particulate absolute (HEPA) filter.[11]
-
Major Spills: Evacuate personnel from the area and ensure adequate ventilation.[1][4]
-
Containment: Collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[4][5][9]
First Aid Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][5][9]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][9] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4]
-
Ingestion: If swallowed, rinse the mouth with water.[1][9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][7][9]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[2][3][5] One approved method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][9] Another method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][9]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Melting Point | 1625 °C / 2957 °F | [2][5] |
| Specific Gravity / Density | 6.08 g/cm³ at 25 °C | [2][5] |
| Acute Toxicity (Oral, Rat) | LD50 > 12,000 mg/kg | [5][9] |
| Acute Toxicity (Inhalation, Rat) | LC50 = 4.89 mg/L (4 h) | [5] |
| Occupational Exposure Limit (ACGIH) | TWA: 0.5 mg/m³ (as Ba) | [7] |
| Recommended Glove (Nitrile Rubber) | Thickness: 0.11 mm; Breakthrough Time: 480 min | [2][8] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Bariumtitanaatpoeder 99,9% -325 mesh 50 g [scisupplies.eu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. ltschem.com [ltschem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
